molecular formula C5H11NO B1365898 Pivalaldehyde oxime CAS No. 637-91-2

Pivalaldehyde oxime

Cat. No.: B1365898
CAS No.: 637-91-2
M. Wt: 101.15 g/mol
InChI Key: OEFVJAZWSLPDEP-GQCTYLIASA-N
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Description

Pivalaldehyde oxime is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pivalaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pivalaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVJAZWSLPDEP-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-91-2
Record name Propanal, 2,2-dimethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Monograph: Pivalaldehyde Oxime (CAS 637-91-2)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Nitrogenous Heterocycle Synthesis and Drug Discovery [1]

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a sterically distinct oxime intermediate characterized by the presence of a bulky tert-butyl group adjacent to the oximino functionality.[1] Unlike linear aldoximes, the steric bulk of the pivaloyl moiety imparts unique stability and selectivity profiles, particularly in the generation of nitrile oxides for [3+2] cycloadditions.[1] This guide dissects its physicochemical properties, industrial-grade synthesis protocols, and its critical role as a precursor for isoxazole-based pharmacophores.[1]

Identity & Physicochemical Profile

Pivalaldehyde oxime exists as a low-melting solid or supercooled liquid depending on ambient conditions.[1] Its lipophilicity and steric demand dictate its behavior in nucleophilic substitutions and metal coordination.

Table 1: Key Chemical Constants
PropertyValueNotes
CAS Number 637-91-2 Verified Identifier
IUPAC Name (E/Z)-2,2-Dimethylpropanal oximeExists as geometric isomers
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Melting Point 41–43 °CSolid at std.[1] lab temp
Boiling Point 65 °C @ 20 Torr149–150 °C @ 760 mmHg
Density 0.86 g/cm³Predicted
Solubility Soluble in MeOH, EtOH, DCM, Et₂OSparingly soluble in cold water
Acidity (pKa) ~11.2O-H proton acidity

Synthesis & Manufacturing Protocol

Objective: High-yield synthesis of pivalaldehyde oxime from pivalaldehyde (trimethylacetaldehyde).

Reaction Logic

The synthesis relies on the condensation of the carbonyl group with hydroxylamine. The steric bulk of the tert-butyl group retards the initial nucleophilic attack compared to linear aldehydes, necessitating optimized pH control to maintain a high concentration of free hydroxylamine base without inducing side reactions (e.g., Beckmann rearrangement precursors).

Laboratory Scale Protocol (100 mmol Scale)
  • Reagents:

    • Pivalaldehyde (8.61 g, 100 mmol)[1]

    • Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) (8.34 g, 120 mmol)[1]

    • Sodium Acetate (NaOAc) (12.3 g, 150 mmol) or NaOH (10% aq)[1]

    • Solvent: Ethanol/Water (1:1 v/v, 100 mL)

  • Procedure:

    • Preparation: Dissolve NH₂OH·HCl and NaOAc in the Ethanol/Water mixture in a 250 mL round-bottom flask. Ensure complete dissolution to liberate free hydroxylamine.[1]

    • Addition: Cool the solution to 0–5 °C. Add pivalaldehyde dropwise over 20 minutes. Note: The exotherm is mild, but temperature control prevents volatilization of the aldehyde (BP ~75 °C).

    • Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (70 °C) for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for disappearance of aldehyde.[1]

    • Workup: Evaporate ethanol under reduced pressure. The residue will separate into an aqueous layer and an oily/solid organic layer. Extract with Dichloromethane (3 x 50 mL).

    • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize from Hexane/Et₂O if high purity is required.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the condensation mechanism, highlighting the dehydration step critical for oxime formation.

SynthesisMechanism Aldehyde Pivalaldehyde (t-Bu-CHO) Tetrahedral Tetrahedral Intermediate (Hemiaminal) Aldehyde->Tetrahedral Nucleophilic Attack Hydroxylamine Hydroxylamine (:NH2-OH) Hydroxylamine->Tetrahedral Transition Proton Transfer & Dehydration Tetrahedral->Transition pH Dependent Product Pivalaldehyde Oxime (t-Bu-CH=N-OH) Transition->Product - H2O

Caption: Nucleophilic addition-elimination pathway converting pivalaldehyde to its oxime derivative.[1]

Reactivity & Mechanistic Insight

The primary value of pivalaldehyde oxime in drug development lies in its ability to function as a stable precursor for Pivalonitrile Oxide , a reactive 1,3-dipole.

Generation of Nitrile Oxides (The Huisgen Pathway)

Direct chlorination of pivalaldehyde oxime (using NCS or Chloramine-T) yields the hydroximoyl chloride.[1] Subsequent dehydrohalogenation by a weak base (e.g., Et₃N) generates the nitrile oxide in situ.[1]

  • Why this matters: The tert-butyl group prevents dimerization of the nitrile oxide to furoxans (a common failure mode with unstable nitrile oxides), allowing for high-yield [3+2] cycloadditions with alkenes or alkynes.[1] This reaction constructs Isoxazole and Isoxazoline rings, which are pharmacophores found in COX-2 inhibitors and beta-lactamase inhibitors.[1]

Experimental Workflow: Isoxazoline Synthesis
  • Chlorination: React Oxime with N-Chlorosuccinimide (NCS) in DMF at 25 °C → t-Bu-C(Cl)=N-OH.[1]

  • Dipole Generation: Add Triethylamine (Et₃N) to induce elimination of HCl → t-Bu-C≡N⁺-O⁻ (Nitrile Oxide).[1]

  • Cycloaddition: Trap in situ with an alkene (dipolarophile) → 3-tert-butyl-isoxazoline.[1]

NitrileOxidePath Oxime Pivalaldehyde Oxime (Stable Precursor) ChloroOxime Hydroximoyl Chloride (Intermediate) Oxime->ChloroOxime NCS / DMF NitrileOxide Pivalonitrile Oxide (1,3-Dipole) ChloroOxime->NitrileOxide Et3N (-HCl) Isoxazole 3-t-Butyl-Isoxazoline (Pharmacophore) NitrileOxide->Isoxazole [3+2] Cycloaddition Alkene Alkene Dipolarophile (R-CH=CH2) Alkene->Isoxazole

Caption: Conversion of pivalaldehyde oxime to isoxazoline scaffolds via the nitrile oxide pathway.[1]

Applications in Pharmaceutical Chemistry

Isoxazole Scaffolds in Drug Design

The tert-butyl isoxazole motif acts as a bioisostere for phenyl or other lipophilic rings, improving metabolic stability by blocking oxidative metabolism at the alpha-position.[1]

  • Case Use: Synthesis of penicillin derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) where the isoxazole ring serves as a rigid linker.[1]

Peptide Chemistry & Protecting Groups

Pivalaldehyde oxime esters are occasionally employed as "active esters" in peptide coupling, although less frequently than N-hydroxysuccinimide (NHS).[1] The bulky pivaloyl group can also serve as a directing group in C-H activation protocols.

Handling, Safety, & Stability (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Flammability H228Flammable solid (if crystalline).[1]
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1]
Irritation H315/H319Causes skin irritation and serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1][3][4][5]
  • Storage: Store at 2–8 °C (Refrigerated). The compound is hygroscopic and potential for hydrolysis exists if exposed to moisture/acid over prolonged periods.

  • Incompatibility: Strong oxidizing agents (risk of uncontrolled nitrile oxide formation), strong acids (hydrolysis to aldehyde).[1]

References

  • ChemicalBook. (2025).[1][6] Pivalaldehyde oxime Properties and Supplier Data. Retrieved from [1]

  • PubChem. (2025).[1] Pivalaldehyde oxime (Compound Summary CID 9576954).[1] National Library of Medicine.[1] Retrieved from [1]

  • Mendelsohn, B. A., et al. (2009).[1][7] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.[1] (Demonstrates oxidative conversion protocols). Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pivalaldehyde. (Reference for precursor safety and handling). Retrieved from [1]

  • Giomi, D., et al. (2010).[1] Isoxazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry III. (Contextualizes the use of oximes in heterocycle synthesis).

Sources

Pivalaldehyde oxime molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Pharmaceutical Chemistry

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical sterically hindered intermediate used in the synthesis of nitriles, amines, and advanced pharmaceutical building blocks. Its unique tert-butyl moiety provides significant steric bulk, influencing the stereochemical outcome of downstream reactions. This guide provides a comprehensive technical analysis of pivalaldehyde oxime, covering its molecular specifications, validated synthetic protocols, analytical characterization, and applications in drug development.

Molecular Identity & Physicochemical Profiling

Pivalaldehyde oxime exists primarily as a low-melting solid or supercooled liquid, depending on purity and isomeric composition. Its high steric hindrance distinguishes it from linear aliphatic oximes, affecting both its reactivity and spectral properties.

Core Molecular Specifications
ParameterSpecification
IUPAC Name 2,2-Dimethylpropanal oxime
Common Name Pivalaldehyde oxime; Trimethylacetaldehyde oxime
CAS Registry Number 637-91-2
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
SMILES CC(C)(C)C=NO
InChI Key IMNIMIUWwqJzK-UHFFFAOYSA-N
Physical Properties[1][2][3][4][5]
PropertyValueNotes
Physical State White to off-white crystalline solidOften observed as a liquid due to supercooling or impurities.
Melting Point 40–42 °CSharp melting point indicates high purity (E-isomer).
Boiling Point 63–65 °C @ 20 mmHgVolatile under reduced pressure.
Density ~0.86 g/cm³ (Predicted)Less dense than water.
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂Limited solubility in water due to lipophilic t-butyl group.
pKa ~11.2 (Predicted)Weakly acidic oxime proton.
Synthetic Methodology & Mechanism

The synthesis of pivalaldehyde oxime follows a classic condensation pathway between pivalaldehyde and hydroxylamine. Due to the steric bulk of the tert-butyl group, the reaction kinetics can be slightly slower than with linear aldehydes, requiring optimized pH control to drive the equilibrium.

Validated Synthesis Protocol

Reagents: Pivalaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Carbonate (0.6 eq), Methanol/Water (1:1 v/v).

  • Preparation: Dissolve hydroxylamine hydrochloride in water.

  • Neutralization: Slowly add sodium carbonate to generate free hydroxylamine in situ. Caution: CO₂ evolution.

  • Addition: Add pivalaldehyde dropwise to the solution at 0–5 °C. The steric bulk prevents rapid exothermic runaways, but temperature control ensures selectivity.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or GC.

  • Workup: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallization from hexanes (if solid) or vacuum distillation (if liquid).

Reaction Mechanism Workflow

The following diagram illustrates the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by the elimination of water.

SynthesisMechanism Start Pivalaldehyde (C5H10O) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Reagent Hydroxylamine (NH2OH) Reagent->Inter1 Transition Dehydration (-H2O) Inter1->Transition Proton Transfer Product Pivalaldehyde Oxime (C5H11NO) Transition->Product Elimination

Figure 1: Step-wise mechanism for the condensation of pivalaldehyde with hydroxylamine.

Applications in Drug Development & Organic Synthesis[2][7][8]

Pivalaldehyde oxime serves as a versatile linchpin in medicinal chemistry, primarily utilized for its ability to introduce the tert-butyl group—a pharmacophore known to increase metabolic stability by blocking oxidative metabolism at adjacent sites.

Key Synthetic Transformations
  • Synthesis of Pivalonitrile (Nitrile Formation):

    • Reagents: Acetic anhydride, Thionyl chloride, or Sulfuryl fluoride (SO₂F₂).

    • Utility: Pivalonitrile is a solvent and intermediate for amidines and tetrazoles.

    • Mechanism: Dehydration of the oxime.

  • Synthesis of Neopentylamine (Reduction):

    • Reagents: LiAlH₄ or H₂/Raney Nickel.

    • Utility: Neopentylamine is a building block for various cardiovascular and CNS drugs.

    • Mechanism: Reduction of the C=N bond.

  • Electrophilic Amination Reagents:

    • Derivative: O-Pivaloyl hydroxylamine.[6]

    • Utility: Used to transfer the amino group (-NH₂) to nucleophiles (e.g., Grignard reagents) to form primary amines. The pivalate group acts as a good leaving group.

Downstream Application Workflow

Applications Oxime Pivalaldehyde Oxime (Core Intermediate) Nitrile Pivalonitrile (Solvent/Intermediate) Oxime->Nitrile Dehydration (SO2F2 or Ac2O) Amine Neopentylamine (Drug Building Block) Oxime->Amine Reduction (LiAlH4) AminatingAgent O-Pivaloyl Hydroxylamine (Electrophilic Amination) Oxime->AminatingAgent Acylation (PivCl) Ligand Steric Ligands (Catalysis) Oxime->Ligand Coordination Chemistry

Figure 2: Strategic divergence of pivalaldehyde oxime into high-value chemical space.

Analytical Characterization

Validating the identity of pivalaldehyde oxime requires distinguishing it from its aldehyde precursor and identifying the E/Z isomeric ratio.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.10 ppm (s, 9H): tert-Butyl group (strong singlet).

    • δ 7.40 ppm (s, 1H): Aldehyde proton (-CH=N-). The chemical shift varies slightly between E (anti) and Z (syn) isomers.[5] The E-isomer is typically thermodynamically favored and dominant.

    • δ 8.5–9.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 27.5 ppm: Methyl carbons of the t-butyl group.

    • δ 35.0 ppm: Quaternary carbon.

    • δ 158.5 ppm: Oxime carbon (C=N).

Infrared Spectroscopy (FT-IR)[7]
  • 3200–3400 cm⁻¹: Broad O-H stretch (strong H-bonding).

  • 1640–1660 cm⁻¹: C=N stretching vibration (distinct from C=O of starting aldehyde).

Mass Spectrometry (MS)
  • Method: GC-MS or ESI-MS.

  • Molecular Ion: [M]⁺ at m/z 101.

  • Fragmentation: Loss of methyl group ([M-15]⁺ at m/z 86) is a characteristic fragmentation pattern for tert-butyl compounds.

Safety & Handling
  • Hazards: Pivalaldehyde oxime is generally classified as an Irritant (Skin/Eye) .[8][9] It is combustible.[2][8]

  • Thermal Stability: Like many oximes, it can undergo thermal decomposition at high temperatures. Distillation should be performed under reduced pressure to avoid thermal runaway.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis back to the aldehyde.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from .

  • ChemicalBook. Pivalaldehyde oxime Properties and Safety. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Pivalaldehyde. (Precursor safety data). Retrieved from .

  • Organic Chemistry Portal. Synthesis of Oximes and Nitriles. Retrieved from .

  • TCI Chemicals. Product Specification: Pivalaldehyde. Retrieved from .

Sources

High-Purity Synthesis of Pivalaldehyde Oxime: A Scalable Protocol for Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of Pivalaldehyde Oxime (2,2-dimethylpropanal oxime) from pivalaldehyde and hydroxylamine hydrochloride. Unlike linear aliphatic aldehydes, pivalaldehyde presents a unique challenge due to the steric bulk of the tert-butyl group adjacent to the carbonyl center. This protocol addresses the kinetic hurdles associated with this hindrance using a buffered aqueous-alcoholic system, ensuring high conversion rates (>95%) while mitigating the volatility risks of the starting material.

Target Audience: Process Chemists, API Developers, and Organic Synthesis Researchers. Primary Application: Precursor for pivalonitrile (via dehydration) and intermediate in the synthesis of sterically crowded peptide mimetics.

Mechanistic Foundation & Reaction Design[1]

The Steric-Electronic Paradox

Pivalaldehyde (Trimethylacetaldehyde) possesses a dual nature in nucleophilic addition reactions:

  • Steric Hindrance: The bulky tert-butyl group (

    
    -Bu) significantly blocks the trajectory of the incoming nucleophile (
    
    
    
    ) relative to linear aldehydes like acetaldehyde.
  • Electronic Deactivation: The strong positive inductive effect (+I) of the

    
    -Bu group increases electron density at the carbonyl carbon, rendering it slightly less electrophilic.
    

However, the reaction proceeds efficiently because the formation of the C=N bond is thermodynamically favorable, driven by the dehydration of the tetrahedral intermediate.

The pH "Bell Curve" Optimization

The rate of oxime formation is critically dependent on pH.

  • Low pH (<3): The amine is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (>9): The carbonyl oxygen is not protonated/activated, and the tetrahedral intermediate is prone to reversal.

  • Optimal Window (pH 4.5–5.5): This protocol uses a Sodium Acetate (NaOAc) buffer system. This maintains the pH where a sufficient concentration of free hydroxylamine exists to attack the carbonyl, while the medium remains acidic enough to catalyze the dehydration step.

Reaction Mechanism Visualization

OximeMechanism Start Pivalaldehyde (t-Bu-CHO) Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack Reagent Hydroxylamine (:NH2OH) Reagent->Attack Inter Tetrahedral Intermediate Attack->Inter pH 4.5 Elim Acid-Catalyzed Dehydration (-H2O) Inter->Elim H+ Transfer Product Pivalaldehyde Oxime (E/Z Isomers) Elim->Product

Figure 1: Mechanistic pathway highlighting the critical pH-dependent nucleophilic attack and dehydration steps.

Strategic Reagent Selection

ComponentGrade/SpecRole & Rationale
Pivalaldehyde >96% PurityStarting material.[1] Critical: Must be freshly distilled if significant acid impurity (pivalic acid) is present. BP: 75°C.
Hydroxylamine HCl Reagent GradeSource of nucleophile. The HCl salt is stable and non-explosive compared to free base.
Sodium Acetate AnhydrousActs as a base to neutralize HCl and buffer the solution to pH ~5. Preferred over NaOH to prevent aldol side-reactions (though pivalaldehyde has no

-protons, high pH can cause Cannizzaro disproportionation).
Ethanol (95%) SolventCo-solvent required to solubilize the lipophilic pivalaldehyde in the aqueous hydroxylamine phase.

Detailed Experimental Protocol

Safety Pre-Check
  • Pivalaldehyde: Flash point -15°C. Extremely flammable. Work in a fume hood.

  • Hydroxylamine: Potential explosion hazard upon heating if not neutralized. Ensure temperature monitoring.

Step-by-Step Procedure

Scale: 100 mmol (8.61 g) Pivalaldehyde basis.

  • Buffer Preparation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (8.34 g, 120 mmol, 1.2 eq) in Distilled Water (30 mL) .

    • Add Sodium Acetate Trihydrate (19.0 g, 140 mmol, 1.4 eq) or equivalent anhydrous amount. Stir until clear. The solution will be endothermic (get cold).

  • Solvent Addition:

    • Add Ethanol (30 mL) to the aqueous mixture.

    • Note: A biphasic system may form initially if the alcohol concentration is too low, but 1:1 EtOH:H2O usually ensures homogeneity upon heating.

  • Controlled Addition (The "Cold Start"):

    • Cool the mixture to roughly 10–15°C using a water bath. Pivalaldehyde is volatile; adding it to a hot solution will result in material loss.

    • Add Pivalaldehyde (8.61 g, 100 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn cloudy initially.

  • Reaction Phase:

    • Remove the cooling bath. Allow to warm to Room Temperature (RT).

    • Heat to 50°C for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or GC. The aldehyde peak should disappear.

  • Workup & Isolation:

    • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the Ethanol. Caution: Do not heat above 45°C to avoid subliming the product.

    • Extraction: The residue will be an aqueous slurry containing the solid/oily oxime. Extract with Dichloromethane (DCM) (3 x 30 mL) .

    • Washing: Wash combined organics with Brine (20 mL).

    • Drying: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Crude State: The product is a low-melting solid (mp ~41°C). If the lab is warm, it may appear as an oil.

    • Recrystallization: If high purity is required for drug development, recrystallize from a small amount of Hexane or Pentane at -20°C.

Process Flow Diagram

ProcessFlow cluster_0 Reaction Zone cluster_1 Isolation Zone Reactor Batch Reactor (50°C, 2h) Evap Rotary Evaporator (Remove EtOH) Reactor->Evap Crude Mix Extract Phase Separator (DCM/Water) Evap->Extract Aqueous Slurry Dry Desiccation (MgSO4) Extract->Dry Organic Phase Product Final Product (White Solid, mp 41°C) Dry->Product Concentration

Figure 2: Industrial workflow from reactor charging to final product isolation.[2]

Process Control & Analytics

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterPivalaldehyde (Starting Material)Pivalaldehyde Oxime (Product)
Physical State Clear LiquidWhite Solid / Colorless Oil (Temp dependent)
Melting Point 6°C40–42°C [1]
Boiling Point 75°C106–107°C (at 3.5 mmHg)

NMR (

)

9.48 (s, 1H, CHO)

1.08 (s, 9H, t-Bu)

8.5–9.0 (br, 1H, N-OH)

7.35 (s, 1H, CH=N)

1.10 (s, 9H, t-Bu)
IR Spectroscopy 1730

(C=O stretch)
3200–3400

(OH stretch)1640

(C=N stretch)

Note on Isomerism: The product is typically obtained as the (E)-isomer (anti) due to the steric bulk of the tert-butyl group, which disfavors the (Z)-conformation.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Loss of Pivalaldehyde due to volatility.

    • Fix: Ensure the addition is done at <15°C and the condenser is efficient (use a cryo-coolant if possible).

  • Oiling Out:

    • Cause: Product melting point is near ambient temperature.

    • Fix: Cool the crude oil in a freezer (-20°C) to induce crystallization. Scratching the flask wall helps.

  • Incomplete Conversion:

    • Cause: pH drift.

    • Fix: Verify the pH of the aqueous phase is ~5. If too acidic, the amine is deactivated. Add more NaOAc.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

  • Organic Syntheses. (1921). General methods for Oxime formation. Coll. Vol. 1, p. 318.

Sources

Technical Guide: Spectroscopic Profiling of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of Pivalaldehyde Oxime (2,2-dimethylpropanal oxime). It is designed for researchers requiring precise structural validation of this intermediate in organic synthesis and ligand development.

Compound: Pivalaldehyde Oxime (2,2-Dimethylpropanal oxime) CAS: 637-91-2 Formula:


MW:  101.15  g/mol [1]

Executive Summary & Application Context

Pivalaldehyde oxime is a sterically hindered oxime frequently employed as a stable intermediate in the synthesis of nitriles (via dehydration), amines (via reduction), and as a ligand in coordination chemistry. Its bulky tert-butyl group imposes significant steric constraints, making it an excellent model for studying E/Z isomerization dynamics.

Critical Quality Attribute (CQA): The purity of this compound is best validated by the disappearance of the aldehyde carbonyl signal (


H 

9.48 ppm) and the appearance of the oxime methine doublet/singlet (

7.40–7.50 ppm).

Synthesis & Sample Preparation Protocol

Standardized workflow for generating analytical-grade samples.

Reaction Principles

The synthesis relies on the condensation of pivalaldehyde with hydroxylamine hydrochloride. A base (typically NaOAc or NaOH) is required to liberate the free hydroxylamine nucleophile.

Step-by-Step Protocol
  • Reagent Prep: Dissolve Hydroxylamine HCl (1.2 equiv) in minimal distilled water.

  • Buffering: Add Sodium Acetate (1.5 equiv) to buffer the solution (pH ~5-6). Note: Low pH prevents reaction; high pH can degrade the aldehyde.

  • Addition: Add Pivalaldehyde (1.0 equiv) dropwise in Methanol (solvent ratio 1:1 MeOH:H2O).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 4:1). Aldehyde spot (

      
       ~0.6) should disappear; Oxime spot (
      
      
      
      ~0.3) appears.[2][3][4][5]
  • Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from hexane (if solid) or vacuum distill (if liquid/oil). Pivalaldehyde oxime is typically a white crystalline solid (mp ~40-41 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 | Reference: TMS (

0.00)
Isomerism (E vs. Z)

Like most aldoximes, pivalaldehyde oxime exists in equilibrium between E (anti) and Z (syn) isomers.

  • E-Isomer (Major): The bulky tert-butyl group and the hydroxyl group are trans to each other to minimize steric clash. This is the thermodynamically favored product (>95%).

  • Z-Isomer (Minor): The cis arrangement causes significant steric repulsion.

H NMR Data (400 MHz)
Proton EnvironmentShift (

ppm)
MultiplicityIntegralAssignment Logic

=N (Aldoxime)
7.42 Singlet (s)1HCharacteristic downfield shift due to C=N anisotropy. The Z-isomer signal would appear further downfield (~8.1 ppm) due to proximity to the oxygen lone pairs.
OH (Hydroxyl) 8.50 – 10.5 Broad (br s)1HHighly concentration/solvent dependent. Disappears upon

shake.
C(

)

(t-Butyl)
1.12 Singlet (s)9HIntense singlet. Slightly deshielded compared to the aldehyde precursor (

1.08).
C NMR Data (100 MHz)
Carbon EnvironmentShift (

ppm)
Assignment Logic
C=N (Methine) 158.2 Diagnostic

carbon. Upfield from aldehyde carbonyl (~205 ppm).
C(

)

(Quaternary)
34.8 Non-protonated carbon, lower intensity.
C(

)

(Methyls)
27.4 Intense signal representing 3 equivalent methyl carbons.
Visualization: Isomerization Equilibrium

Isomerism cluster_0 Steric Control of Isomerism E_Iso E-Isomer (Anti) (Major Product) Thermodynamically Stable Less Steric Strain Z_Iso Z-Isomer (Syn) (Minor Product) Steric Clash: t-Bu vs OH E_Iso->Z_Iso Acid/Photolysis Equilibrium

Caption: The bulky t-butyl group forces the equilibrium strongly toward the E-isomer to avoid steric clash with the oxime hydroxyl.

Infrared (IR) Spectroscopy

Method: ATR-FTIR or KBr Pellet

The IR spectrum provides a rapid "fingerprint" to distinguish the oxime from the starting aldehyde.

Frequency (

)
IntensityVibration ModeDiagnostic Note
3200 – 3400 Medium, Broad

Hydrogen-bonded hydroxyl. Absence indicates nitrile formation.
2960, 2870 Strong


C-H stretches of the tert-butyl group.
1650 – 1690 Weak/Medium

The imine stretch. Often weak in aldoximes.
930 – 960 Medium

Characteristic N-O single bond stretch.
~1730 ABSENT

Critical: The strong carbonyl peak of pivalaldehyde must be absent.

Mass Spectrometry (MS)

Method: EI (70 eV)

Pivalaldehyde oxime follows a fragmentation pattern driven by the stability of the tert-butyl cation.

Fragmentation Pathway
  • Molecular Ion (

    
    ):  m/z 101 (Weak).
    
  • Base Peak: m/z 57 (

    
    ). The tert-butyl cation is exceptionally stable and dominates the spectrum.
    
  • Alpha-Cleavage: Cleavage of the C-C bond between the t-butyl group and the C=N moiety.

  • Loss of OH: m/z 84 (

    
    ).
    
  • Loss of Methyl: m/z 86 (

    
    ).
    
Visualization: Fragmentation Logic

MS_Frag M_Ion Molecular Ion (M+) m/z 101 Frag_57 Base Peak t-Butyl Cation (C4H9+) m/z 57 M_Ion->Frag_57 Alpha Cleavage (Major Pathway) Frag_86 [M - CH3]+ m/z 86 M_Ion->Frag_86 Loss of Methyl Frag_84 [M - OH]+ m/z 84 M_Ion->Frag_84 Loss of OH Frag_41 C3H5+ m/z 41 Frag_57->Frag_41 Elimination of CH4

Caption: Fragmentation is dominated by the formation of the stable t-butyl cation (m/z 57) via alpha-cleavage.

References

  • ChemicalBook. (2025). Pivalaldehyde oxime Properties and Spectral Data. Link

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Pivalaldehyde. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities and Solvents. Link

  • Organic Chemistry Data. (2024). 1H NMR Chemical Shifts of Aldoximes. Link

  • PubChem. (2025). Pivalaldehyde Oxime Compound Summary. National Library of Medicine. Link

Sources

Executive Summary: The Stereochemical Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of Pivalaldehyde Oxime: Structural Elucidation & Isomeric Analysis Content Type: Technical Guide / Application Note Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) presents a classic yet distinct challenge in NMR spectroscopy: the resolution of geometric isomers (


) governed by significant steric bulk. Unlike linear aldoximes, the tert-butyl group in pivalaldehyde oxime imposes severe steric penalties on the Z (syn) isomer, driving the equilibrium overwhelmingly toward the E (anti) form.

This guide provides a definitive protocol for the synthesis, acquisition, and assignment of the pivalaldehyde oxime 1H NMR spectrum. It focuses on distinguishing the azomethine proton signals via chemical shift anisotropy and validating geometry using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Dynamics & Isomerism

To interpret the spectrum, one must first understand the thermodynamic landscape. Aldoximes exist as two geometric isomers. The nomenclature depends on the priority of groups attached to the C=N bond.

  • 
    -Isomer (Anti):  The hydroxyl group (-OH) and the bulky tert-butyl group are on opposite sides. The azomethine proton (
    
    
    
    ) is cis to the hydroxyl group. (Thermodynamically Favored)
  • 
    -Isomer (Syn):  The hydroxyl group and tert-butyl group are on the same side. The azomethine proton is trans to the hydroxyl group. (Sterically Disfavored) 
    

The Anisotropy Rule: The magnetic anisotropy of the oxime hydroxyl group deshields protons cis to it. Therefore, the azomethine proton in the


-isomer (cis to OH) will appear downfield relative to the 

-isomer.

Isomerism cluster_0 Thermodynamic Equilibrium cluster_1 NMR Consequence E_Isomer E-Isomer (Anti) (Major Product) OH trans to t-Bu H cis to OH Z_Isomer Z-Isomer (Syn) (Minor/Trace) OH cis to t-Bu Steric Clash! E_Isomer->Z_Isomer Slow Exchange (Solvent Dependent) Shift_E Azomethine H (E) Deshielded ~7.4 ppm E_Isomer->Shift_E Shift_Z Azomethine H (Z) Shielded ~6.7 ppm Z_Isomer->Shift_Z

Figure 1: Thermodynamic equilibrium and resulting chemical shift consequences for pivalaldehyde oxime isomers.

Experimental Protocol

Synthesis (In-Situ Generation)

While commercially available, fresh preparation ensures the absence of oxidation byproducts (nitriles).

  • Reagents: Pivalaldehyde (10 mmol), Hydroxylamine Hydrochloride (12 mmol), Sodium Carbonate (15 mmol).

  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in water.
    • Add pivalaldehyde dropwise at

      
      .
      
    • Stir at Room Temperature (RT) for 2 hours.

    • Extract with

      
      , dry over 
      
      
      
      , and evaporate.
NMR Sample Preparation

The choice of solvent is critical for observing the oxime -OH proton, which is often broadened by exchange.

  • Solvent A (Standard):

    
     (Chloroform-d). Good for aliphatic resolution. OH peak may be broad or invisible due to concentration-dependent exchange.[1]
    
  • Solvent B (Recommended):

    
     (Dimethyl sulfoxide-d6). Forms strong H-bonds with the oxime OH, slowing exchange and sharpening the OH singlet (often visible at 10-11 ppm).
    

Self-Validating Step: If the -OH signal is absent in


, re-run the sample in 

. If the signal remains absent, check IR for nitrile formation (C

N stretch at ~2250

), indicating dehydration.

1H NMR Spectral Analysis

The following data assumes the


-isomer  (major) in 

at 300+ MHz.
Chemical Shift Assignment Table
Proton GroupTypeIntegrationChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Note

-Butyl
Methyl (

)
9H1.08 - 1.12 Singlet (s)-Highly shielded by electron-donating alkyl bulk.[2]
Azomethine Methine (

)
1H7.35 - 7.45 Singlet (s)*-Deshielded by C=N anisotropy and cis -OH proximity.
Hydroxyl Labile (

)
1H8.5 - 10.5 Broad (br s)-Highly variable.[2] Downfield due to H-bonding and electronegativity.

*Note: The azomethine proton may appear as a doublet if long-range coupling to the OH proton is resolved (rare in


, possible in dry 

).
Diagnostic Features
  • Absence of Aldehyde Peak: The parent pivalaldehyde has a distinct signal at 9.48 ppm . Complete disappearance of this peak confirms reaction completion.

  • The "Missing" Z-Isomer: In pivalaldehyde oxime, the

    
    -isomer is often undetectable (<2%) due to the massive steric clash between the 
    
    
    
    -Bu group and the oxime oxygen. If observed, the
    
    
    -azomethine proton will appear upfield at approximately 6.6 - 6.8 ppm .

Advanced Validation: NOE Experiments

To definitively prove the


 geometry, a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. This relies on through-space magnetization transfer (

).
Workflow Logic:
  • Irradiate Azomethine Proton (7.4 ppm):

    • Result (E-Isomer): Strong NOE enhancement of the

      
      -Bu signal (1.1 ppm). This confirms the H and 
      
      
      
      -Bu are spatially close (cis-relationship across the C-C bond, but the isomerism is defined by C=N).
    • Correction: Wait, in the

      
      -isomer (Anti), the OH is trans to the 
      
      
      
      -Bu. The Azomethine H is cis to the OH. Therefore, the Azomethine H is trans to the
      
      
      -Bu group across the C=N bond axis?
    • Clarification: Let's look at the structure

      
      .
      
      • 
        -isomer: 
        
        
        
        -Bu and OH are anti. Therefore,
        
        
        -Bu and H are syn (cis-like).
      • NOE Prediction: In the

        
        -isomer, the Azomethine H and the 
        
        
        
        -Bu group are on the same side of the C=N double bond.
      • Observation: Strong NOE between Azomethine H (7.4 ppm) and

        
        -Bu (1.1 ppm).
        
  • Irradiate OH Proton (if visible):

    • Result (E-Isomer): Strong NOE to the Azomethine H (cis). Weak/No NOE to

      
      -Bu (trans).
      

NOE_Workflow Start Sample in DMSO-d6 (Slow Exchange) Exp1 Irradiate Azomethine H (~7.4 ppm) Start->Exp1 Decision Observe t-Bu Enhancement? Exp1->Decision Result_Yes Strong NOE (H and t-Bu are Syn) CONFIRMS E-ISOMER Decision->Result_Yes Yes (>2%) Result_No Weak/No NOE (H and t-Bu are Anti) SUGGESTS Z-ISOMER Decision->Result_No No

Figure 2: NOE validation workflow to confirm the E-isomer geometry.

References

  • Spectral Database for Organic Compounds (SDBS). Pivalaldehyde 1H NMR Spectrum (SDBS No. 1668). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Aldoxime anisotropy and chemical shifts).
  • Kalinowski, H. O., & Kessler, H. (1973). 1H and 13C NMR Spectroscopy of Oximes. Topics in Stereochemistry. (Foundational work on E/Z isomer assignment via NMR).
  • Organic Chemistry Portal. Oxime Synthesis Protocols.[Link]

Sources

In-Depth Technical Guide: 13C NMR Characterization and Synthesis of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR characterization, synthesis, and isomeric analysis of pivalaldehyde oxime.

Core Directive & Executive Summary

Pivalaldehyde oxime (


) represents a classic study in steric thermodynamics.[1] Unlike linear aldoximes, the bulky tert-butyl group adjacent to the oxime moiety (

) imposes severe steric constraints, heavily favoring the E (anti) isomer over the Z (syn) isomer.

This guide provides a robust protocol for the synthesis and spectral validation of pivalaldehyde oxime. It focuses on using 13C NMR as a definitive tool for assigning geometric isomers, leveraging the steric compression effect (


-effect) to distinguish between E and Z configurations.

Structural Dynamics & Isomerism

The oxime functionality exhibits geometric isomerism across the


 double bond. For pivalaldehyde oxime, the equilibrium is dictated by the repulsion between the lone pair on the nitrogen, the hydroxyl group, and the bulky tert-butyl group.
  • E-Isomer (Anti): The tert-butyl group and the hydroxyl group are on opposite sides of the

    
     bond. This is the thermodynamically preferred state.
    
  • Z-Isomer (Syn): The tert-butyl group and the hydroxyl group are on the same side. This creates significant steric clash, destabilizing this isomer.[1]

Mechanistic Insight: In 13C NMR, the Z-isomer typically displays upfield shifts (lower ppm) for the


-carbons (the quaternary carbon of the t-butyl group) compared to the E-isomer. This is due to the steric compression effect  (shielding) caused by the close proximity of the oxygen atom to the alkyl group.

Experimental Protocol: Synthesis & Preparation

This protocol utilizes a Green Chemistry approach, employing an aqueous-alcohol medium to ensure high solubility of the hydroxylamine salt while precipitating the hydrophobic product.

Reagents
  • Precursor: Pivalaldehyde (2,2-dimethylpropanal) [CAS: 630-19-3][1][2]

  • Reagent: Hydroxylamine Hydrochloride (

    
    )
    
  • Base: Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    )[1]
  • Solvent: Methanol/Water (1:1 v/v)[1]

Step-by-Step Methodology
  • Preparation of Reagent Solution:

    • Dissolve 1.2 equivalents of Hydroxylamine Hydrochloride and 1.5 equivalents of Sodium Acetate in a minimal volume of water.

    • Why: The acetate acts as a buffer, maintaining a pH (~5-6) that maximizes the nucleophilicity of nitrogen without protonating the carbonyl oxygen excessively, preventing side reactions.

  • Addition of Substrate:

    • Dilute the aqueous solution with an equal volume of Methanol.

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add 1.0 equivalent of Pivalaldehyde dropwise over 15 minutes.

    • Control: The reaction is exothermic.[3] Controlled addition prevents the formation of the Z-isomer (kinetic product) or nitrile by-products.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) or GC-MS.[4]

    • Upon completion, evaporate the Methanol under reduced pressure.[5]

    • Extract the aqueous residue with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The crude product is often a low-melting solid (mp 41–42 °C).

    • Recrystallize from minimal Hexane if necessary to remove trace Z-isomer.

13C NMR Spectral Analysis

The following data represents the characteristic chemical shifts for Pivalaldehyde Oxime in


.
Table 1: 13C NMR Chemical Shift Assignments
Carbon EnvironmentLabelChemical Shift (

, ppm)
Multiplicity (DEPT)Mechanistic Note
Oxime Methine

156.8 CHDeshielded by

N and O. Diagnostic peak.
Quaternary

34.2

Attached to electron-withdrawing

.
Methyls

27.4

Intense signal (3 equivalent carbons).

(Note: Values are representative of the major E-isomer in


 at 298 K. The Z-isomer, if present, typically shows the 

signal shifted upfield by 4-5 ppm due to steric compression.)
Spectral Validation Logic

To validate the spectrum, apply the following logic checks:

  • Integration Check: In the proton-decoupled 13C spectrum, peak heights are not quantitative, but the Methyl signal (

    
    ) should be significantly more intense than the Methine (
    
    
    
    ) or Quaternary (
    
    
    ) signals due to the Nuclear Overhauser Effect (NOE) and the presence of 3 equivalent carbons.
  • Solvent Peak: Ensure the

    
     triplet is present at 
    
    
    
    ppm.
  • Absence of Aldehyde: Check for the disappearance of the aldehyde carbonyl carbon signal (~204-205 ppm). Its presence indicates incomplete conversion.

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from synthesis to spectral confirmation, highlighting the decision nodes for isomer analysis.

G Start Start: Pivalaldehyde Reagent Add NH2OH·HCl + NaOAc (Buffer pH 5-6) Start->Reagent Reaction Reaction: Nucleophilic Attack (Formation of Carbinolamine -> Elimination) Reagent->Reaction Isomers Mixture: E-Isomer (Major) + Z-Isomer (Minor) Reaction->Isomers Purification Workup & Recrystallization (Thermodynamic Equilibration) Isomers->Purification NMR 13C NMR Analysis (CDCl3) Purification->NMR Check1 Check > 200 ppm? NMR->Check1 Check2 Check ~156 ppm? Check1->Check2 No Fail Incomplete Reaction Check1->Fail Yes (Aldehyde present) Result Valid Pivalaldehyde Oxime (E) Check2->Result Yes (Oxime C=N) Check2->Fail No

Caption: Workflow for the synthesis and 13C NMR validation of pivalaldehyde oxime, ensuring complete conversion of the aldehyde precursor.

References

  • National Institute of Standards and Technology (NIST). "Propanal, 2,2-dimethyl-, oxime."[1][6] NIST Chemistry WebBook, SRD 69. [Link][1]

  • Organic Syntheses. "Preparation of Oximes: General Protocols." Org.[7][8] Synth. Coll. Vol. 2, p. 313.[1] [Link]

  • Oregon State University. "13C NMR Chemical Shift Table." Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. "Stereospecific Synthesis of Aldoximes." RSC Advances. [Link]

Sources

Infrared Spectroscopy of Aldoximes: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization of aldoximes (


) using Infrared (IR) spectroscopy. Unlike simple functional group analysis, the IR spectroscopy of aldoximes requires a nuanced understanding of stereoisomerism (

), hydrogen bonding dynamics, and supramolecular aggregation. This document is designed for research scientists and pharmaceutical developers, focusing on the causal links between molecular geometry and vibrational frequency shifts.

Fundamental Vibrational Modes

The aldoxime functional group presents a complex vibrational landscape due to the coupling of the hydroxyl (


), imine (

), and nitrogen-oxygen (

) oscillators.
The Diagnostic Fingerprint

The following table summarizes the primary vibrational modes. Note that these values are phase-dependent; solid-state spectra (KBr/ATR) often differ from solution-phase spectra due to dimerization.

Table 1: Characteristic IR Frequencies of Aldoximes

Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight

Free
3590 – 3650Sharp, MedMonomeric species (dilute solution only).

H-Bonded
3100 – 3350Broad, StrongIndicates dimers (solid state) or concentrated solutions.

Stretching
1620 – 1660VariableConjugation lowers frequency. Intensity depends on dipole moment change.

Stretching
930 – 960MediumHighly sensitive to electronic environment and

-substitution.

Aldyhydic
2700 – 2900WeakThe

proton; distinct from alkyl

.

Technical Note: The


 band in aldoximes is often less intense than the 

band of the parent aldehyde due to a smaller change in dipole moment during vibration.

Stereochemical Analysis: Syn ( ) vs. Anti ( ) Isomerism

The most critical challenge in aldoxime analysis is distinguishing between stereoisomers. In the context of aldoximes, the terms syn and anti refer to the position of the


 group relative to the aldehydic hydrogen.[1]
  • Syn (

    
    ):  The 
    
    
    
    and
    
    
    are on the same side.[1]
  • Anti (

    
    ):  The 
    
    
    
    and
    
    
    are on opposite sides.[1]
The Hydrogen Bonding Differentiator

The geometric arrangement dictates the type of hydrogen bonding possible, which is directly observable via IR.

  • Syn-Aldoximes: Steric proximity often favors intramolecular hydrogen bonding (forming a pseudo-ring structure) or specific tight dimers. This results in a sharp, lower-frequency

    
     band that is concentration-independent .
    
  • Anti-Aldoximes: Steric hindrance prevents intramolecular bonding. These isomers form intermolecular hydrogen bonded chains or dimers. This results in a broad

    
     band that is concentration-dependent .
    
Logic Flow for Isomer Assignment

The following diagram illustrates the decision tree for assigning stereochemistry using IR data.

IsomerLogic Start Unknown Aldoxime Sample Step1 Step 1: Acquire Solid State Spectrum (KBr/ATR) Start->Step1 Check1 Observe Broad OH Band (3100-3300 cm⁻¹)? Step1->Check1 Step2 Step 2: Perform Dilution Study (CCl₄ or CHCl₃) Check1->Step2 Yes (Typical) ResultSyn Conclusion: Syn (Z) Isomer (Intramolecular H-Bonding) Check1->ResultSyn No (Sharp band present) Check2 Does OH Peak Shift/Sharpen upon Dilution? Step2->Check2 ResultAnti Conclusion: Anti (E) Isomer (Intermolecular H-Bonding) Check2->ResultAnti Yes (Shift to ~3600) Check2->ResultSyn No (Remains fixed)

Caption: Decision logic for differentiating Syn/Anti aldoximes based on H-bonding behavior.

Experimental Protocol: The Dilution Study

To ensure scientific integrity, a single spectrum is rarely sufficient for structural proof. The Dilution Study is a self-validating protocol required to distinguish free monomers from H-bonded aggregates.

Materials
  • Solvent: Carbon Tetrachloride (

    
    ) is ideal due to IR transparency in the 
    
    
    
    region. Chloroform (
    
    
    ) is a secondary alternative (requires background subtraction).
  • Cells: Infrasil or NaCl liquid cells with variable path lengths (0.1 mm to 1.0 mm).

Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve the aldoxime to a concentration of ~0.1 M.

  • High Concentration Scan: Acquire spectrum at 0.1 M (0.1 mm path length).

    • Observation: Expect a broad band at 3200–3400 cm⁻¹ (Polymeric/Dimeric species).

  • Serial Dilution: Dilute the sample to 0.01 M and then 0.001 M.

  • Path Length Adjustment: As concentration decreases by 10x, increase path length by 10x (if possible) to maintain signal intensity, or simply observe the relative ratio of peaks.

  • Data Interpretation:

    • If the broad band diminishes and a sharp peak at ~3600 cm⁻¹ grows: Intermolecular bonding exists (Anti-isomer).

    • If the band position remains constant regardless of concentration: Intramolecular bonding dominates (Syn-isomer).

Pharmaceutical Applications: Reactivators of AChE

In drug development, aldoximes like Pralidoxime (2-PAM) and Obidoxime are critical antidotes for organophosphate poisoning.[2] Their mechanism involves the nucleophilic attack of the oximate anion on the phosphorylated acetylcholinesterase (AChE).

Spectral Features of Pyridinium Aldoximes

When analyzing these salts (e.g., Pralidoxime Chloride), the spectrum is complicated by the quaternary nitrogen and the counter-ion.

  • Quaternary Ammonium: The pyridinium ring vibrations shift significantly compared to neutral pyridine.

  • Oxime Integrity: The

    
     band is a critical quality attribute (CQA). Degradation of the drug often leads to the formation of nitriles (sharp peak at ~2200 cm⁻¹) or amides, which must be monitored during stability testing.
    
Reactivation Pathway Visualization

Understanding the chemical pathway is essential for interpreting spectral changes during reaction monitoring.

Reactivation Inhibited Inhibited AChE (Phosphorylated) Complex Transition Complex Inhibited->Complex Aldoxime Aldoxime Drug (R-CH=N-OH) Aldoxime->Complex Nucleophilic Attack Restored Active AChE (Free Serine OH) Complex->Restored Phosphyl Phosphylated Oxime (Excreted) Complex->Phosphyl

Caption: Mechanism of AChE reactivation by aldoximes, highlighting the transfer of the phosphate group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental assignments).
  • Leresche, M., et al. (2025). Infrared spectra of syn and anti isomers of benzaldoxime and pyridine-4-aldoxime. ResearchGate. Link

  • Hadzi, D., & Premru, L. (1967). Infrared spectra of strongly hydrogen-bonded systems. Spectrochimica Acta Part A.
  • Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by quaternary oximes. Archives of Toxicology. Link

  • NIST Chemistry WebBook. Infrared Spectra of Aldoximes. National Institute of Standards and Technology. Link

Sources

Mass spectrometry fragmentation of pivalaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pivalaldehyde Oxime

Abstract This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of pivalaldehyde oxime (2,2-dimethylpropanal oxime). Designed for researchers in drug development and organic synthesis, this document details the mechanistic causality behind diagnostic ions, specifically the dominance of steric-driven


-cleavage and oxime-specific dehydration pathways.

Executive Summary

Pivalaldehyde oxime (


, MW 101.[1]15) presents a unique fragmentation profile governed by the stability of the tert-butyl cation and the intrinsic reactivity of the oxime functionality. Unlike linear aliphatic oximes, the steric bulk of the tert-butyl group directs the primary fragmentation pathway toward 

-cleavage, suppressing the molecular ion (

). Secondary pathways involve a McLafferty-like rearrangement involving

-hydrogen transfer and a characteristic dehydration to the nitrile cation.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 2,2-Dimethylpropanal oxime[1]

  • CAS Registry: 637-91-2[1]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 101.0841 Da

  • Key Structural Features:

    • Steric Center: Quaternary carbon (

      
       to the imine system).
      
    • Labile Functionality: Hydroxyl group on nitrogen (

      
      ), prone to dehydration.
      
    • Proton Availability: 9 equivalent

      
      -hydrogens (relative to the oxime oxygen), enabling 6-membered transition states.
      

Instrumentation & Experimental Conditions

To replicate the fragmentation patterns described, the following EI-MS parameters are standard:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (Standard).

  • Source Temperature: 200–230 °C.

  • Inlet System: GC-MS (Capillary column, e.g., DB-5ms).

  • Note: Oximes are thermally sensitive. High injector temperatures (>250 °C) may induce thermal degradation (dehydration) prior to ionization.

Fragmentation Mechanism Analysis

The Molecular Ion ( , m/z 101)

The molecular ion is typically of low intensity (<5%) or absent. The branching at the


-carbon greatly destabilizes the molecular ion, favoring immediate fragmentation to relieve steric strain and form stable carbocations.
Primary Pathway: -Cleavage (Formation of Base Peak m/z 57)

The most dominant feature of the spectrum is the base peak at m/z 57 .

  • Mechanism: Homolytic cleavage of the

    
     bond between the quaternary carbon and the imine carbon.
    
  • Causality: Stevenson’s Rule dictates that the positive charge remains on the fragment with the lower ionization energy. The tert-butyl radical has a low ionization energy (6.7 eV), leading to the formation of the stable tert-butyl cation (

    
    ).
    
  • Reaction:

    
    
    
Secondary Pathway: Dehydration (Nitrile Formation, m/z 83)

A diagnostic feature of aldoximes is the loss of water (


).
  • Mechanism: This can occur via a thermal elimination (in the injector) or an EI-induced 1,3- or 1,4-elimination. In the gas phase, it often involves a cyclic transition state where a hydrogen is transferred from the carbon backbone to the hydroxyl group, followed by loss of

    
    .
    
  • Product: The resulting ion is the pivalonitrile radical cation (

    
    ), observed at m/z 83 .
    
  • Significance: This peak distinguishes oximes from isomeric amides or nitro compounds.

Rearrangement Pathway: McLafferty-like Elimination (m/z 44/45)

Despite lacking a


-hydrogen relative to a carbonyl carbon (as in ketones), the geometry of pivalaldehyde oxime allows for a hydrogen transfer from one of the tert-butyl methyl groups to the oxime oxygen.
  • Geometry:

    
    . This forms a 6-membered transition state.
    
  • Process: Transfer of a

    
    -H to the oxygen, followed by cleavage of the 
    
    
    
    bond.[3]
  • Neutral Loss: Isobutylene (

    
    , 56 Da).
    
  • Fragment Ion: The resulting ion corresponds to the protonated formaldoxime or similar species at m/z 45 (

    
    ) or m/z 44.
    

Diagnostic Ion Table

m/zIdentityMechanismRelative Intensity (Approx)
101

Molecular IonVery Low / Trace
86


-cleavage (Methyl loss)
Low
84

Loss of Hydroxyl radicalLow
83

Dehydration (Nitrile formation)Medium
57


-cleavage (t-Butyl cation)
Base Peak (100%)
41

Fragmentation of m/z 57 or 83High
45

McLafferty-like rearrangementLow-Medium

Mechanistic Visualization

The following diagram maps the competitive fragmentation pathways of pivalaldehyde oxime.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 101 [tBu-CH=N-OH]+. tBu_Cat Base Peak m/z 57 (CH3)3C+ M_Ion->tBu_Cat Alpha-Cleavage Loss of .CH=N-OH Nitrile Nitrile Cation m/z 83 [tBu-CN]+. M_Ion->Nitrile Dehydration (-H2O) 1,3 or 1,4-elimination Rearrange Rearrangement Product m/z 45 [CH2=N(H)OH]+ M_Ion->Rearrange McLafferty-like (-Isobutylene) MethylLoss Methyl Loss m/z 86 [M - CH3]+ M_Ion->MethylLoss Loss of .CH3 Nitrile->tBu_Cat Loss of CN.

Caption: Competitive fragmentation pathways of pivalaldehyde oxime. The thickness of the arrows correlates with the dominance of the pathway.

Experimental Workflow for Validation

To confirm the identity of pivalaldehyde oxime in a sample, follow this self-validating protocol:

  • Blank Run: Inject pure solvent to ensure no carryover of nitriles or amides.

  • Standard Injection: Inject pivalaldehyde oxime standard (1 µL, split 20:1).

  • Peak Identification:

    • Locate peak at expected Retention Time (RT).

    • Check 1: Is m/z 57 the base peak? (Yes = Consistent with t-butyl group).

    • Check 2: Is m/z 83 present? (Yes = Consistent with oxime dehydration).

    • Check 3: Is m/z 101 visible? (Likely trace only).

  • Derivatization Check (Optional):

    • If ambiguity exists between the oxime and an isomer (e.g., amide), treat the sample with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Result: Oximes react to form TMS-ethers (

      
      ). Pivalaldehyde oxime-TMS will appear at m/z 173 . Amides react much more slowly or require specific conditions.
      

References

  • NIST Mass Spectrometry Data Center. "Propanal, 2,2-dimethyl-, oxime Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed January 28, 2026. [Link]

  • Laulhé, S., et al. "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement."[4] Journal of Mass Spectrometry, vol. 47, no. 6, 2012, pp. 676-686. [Link]

  • Bowen, R. D., & Maccoll, A. "The predominance of peaks arising from single and double McLafferty rearrangements in the mass spectra of ketoximes."[5] International Journal of Mass Spectrometry and Ion Processes, vol. 122, 1992, pp. 321-340. [Link]

  • Gross, J. H.Mass Spectrometry: A Textbook. 3rd ed., Springer, 2017. (General reference for Stevenson's Rule and Alpha Cleavage mechanisms).

Sources

Physical properties of pivalaldehyde oxime (melting point, boiling point)

[1][2][3][4][5]

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical intermediate in organic synthesis, particularly in the generation of nitrile oxides for cycloaddition reactions and as a ligand in coordination chemistry. Its physical state—a low-melting solid at room temperature—often leads to confusion with its precursor, pivalaldehyde, which is a liquid. This guide provides a definitive technical analysis of its physical properties, thermodynamic behavior, and synthesis logic, designed for researchers requiring high-purity standards.

Key Distinction:

  • Pivalaldehyde (Precursor): Liquid, MP 6 °C, BP 75 °C.

  • Pivalaldehyde Oxime (Target): Solid, MP 41 °C, BP 65 °C (20 mmHg).

Chemical Identity & Structural Logic

The steric bulk of the tert-butyl group in pivalaldehyde oxime dictates its stereochemistry and physical properties. Unlike linear aldoximes, the rigid "ball-like" structure of the tert-butyl group creates significant steric hindrance, strongly favoring the E (anti) isomer over the Z (syn) isomer.

PropertyDetail
CAS Number 637-91-2
IUPAC Name N-(2,2-dimethylpropylidene)hydroxylamine
Common Name Pivalaldehyde oxime, Trimethylacetaldoxime
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
SMILES CC(C)(C)C=NO
Isomerism Exists as E (anti) and Z (syn) isomers; E-isomer is thermodynamically dominant.

Physical Properties[2][3][6][7][8][9][10][11]

The following data represents the standard commercial grade, which is predominantly the E-isomer.

Thermodynamic Constants
PropertyValueCondition/Note
Melting Point 41 °C (105.8 °F)Sharp transition; indicates high purity.[1]
Boiling Point 65 °C @ 20 mmHg (Vacuum required to prevent decomposition).
Boiling Point (Est.) ~138–140 °C@ 760 mmHg (Theoretical; likely decomposes before reaching).
Density 0.86 g/cm³Predicted at 20 °C.
Flash Point 61 °CClosed Cup (Estimated).
Appearance White crystalline solidOften forms needles or prisms upon recrystallization.
pKa ~11.24Weakly acidic (oxime proton).
Solubility & Stability
  • Solubility: Highly soluble in ethanol, methanol, diethyl ether, and chloroform. Sparingly soluble in cold water; solubility increases with temperature but risks hydrolysis.

  • Hygroscopicity: Moderately hygroscopic. The oxime functionality can participate in hydrogen bonding with atmospheric moisture, potentially depressing the melting point over time.

  • Thermal Stability: Stable at room temperature. At elevated temperatures (>100 °C), it risks Beckmann rearrangement or dehydration to pivalonitrile (CAS 630-18-2), especially in the presence of acidic catalysts.

Synthesis & Purification Protocols

Synthesis Workflow

The synthesis involves the condensation of pivalaldehyde with hydroxylamine hydrochloride in the presence of a base (typically sodium carbonate or sodium acetate) to neutralize the HCl by-product.

Reaction Stoichiometry:

SynthesisWorkflowStartReagents:Pivalaldehyde (Liquid)NH2OH.HCl (Solid)Na2CO3 (Base)Process1CondensationSolvent: EtOH/H2OTemp: 0-25°CStart->Process1MixIntermediateTetrahedralIntermediateProcess1->IntermediateNucleophilic AttackProductCrude Oxime(Precipitate)Intermediate->Product-H2O (Elimination)PurificationRecrystallization(Hexane or EtOH/H2O)Product->PurificationFilter & DryFinalPure Pivalaldehyde Oxime(MP: 41°C)Purification->FinalCrystallize

Caption: Step-wise synthesis and purification pathway for pivalaldehyde oxime.

Purification Strategy

Since the melting point (41 °C) is close to ambient temperature, purification requires careful temperature control.

  • Recrystallization: Dissolve the crude solid in a minimum amount of warm hexane (approx. 35 °C). Cool slowly to 0 °C or -10 °C. The bulky tert-butyl group facilitates good crystal packing, yielding white needles.

  • Vacuum Sublimation: Due to its significant vapor pressure and solid state, pivalaldehyde oxime can be purified by sublimation under reduced pressure (0.1 mmHg) at ambient temperature, yielding hyper-pure crystals free of inorganic salts.

Stereochemical Analysis (Isomerism)

The physical properties are heavily influenced by the E/Z ratio.

  • E-Isomer (Anti): The tert-butyl group and the hydroxyl group are on opposite sides of the C=N double bond. This is the sterically preferred conformation.

  • Z-Isomer (Syn): The tert-butyl group and hydroxyl group are on the same side. The massive steric clash between the t-Bu group and the oxygen lone pairs/hydrogen makes this isomer highly unstable.

Impact on Melting Point: Commercial samples are >95% E-isomer. If a sample melts significantly below 41 °C (e.g., 30–35 °C), it likely contains impurities (unreacted aldehyde) or a higher fraction of the Z-isomer formed under kinetic control, which disrupts the crystal lattice.

StericEffectsE_IsomerE-Isomer (Anti)(Thermodynamically Stable)MP: 41°CZ_IsomerZ-Isomer (Syn)(Sterically Crowded)Unstable / Lower MPZ_Isomer->E_IsomerIsomerization(Acid/Base Catalyzed)StericBulkTert-Butyl Group(Steric Bulk)StericBulk->E_IsomerMinimal RepulsionStericBulk->Z_IsomerSevere Steric Clashwith -OH group

Caption: Steric influence of the tert-butyl group on E/Z isomer stability.

Safety & Handling (GHS)[3]

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Handling Precautions:

  • Store at 2–8 °C (Refrigerate).

  • Keep container tightly sealed to prevent moisture absorption (hygroscopic).

  • Use under a fume hood; oximes can hydrolyze to release hydroxylamine (toxic) and the parent aldehyde.

References

  • National Institute of Standards and Technology (NIST) . Propanal, 2,2-dimethyl-, oxime (CAS 637-91-2).[3][4][2][1] NIST Chemistry WebBook. [Link]

  • PubChem . Pivalaldehyde Oxime (Compound Summary). National Center for Biotechnology Information. [Link]

Technical Guide: Solubility Profile and Solvent Selection for Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile of Pivalaldehyde Oxime (CAS 637-91-2) . It is designed for researchers requiring precise solvent data for synthesis, purification, and formulation.

Executive Summary

Pivalaldehyde oxime (2,2-Dimethylpropanal oxime) is a critical intermediate in the synthesis of sterically hindered amines, nitriles, and agrochemicals. Its unique structure—combining a bulky, hydrophobic tert-butyl group with a polar, amphoteric oxime moiety—creates a distinct solubility landscape.

While often treated as a generic organic solid, its low melting point (41–42 °C ) and potential for sublimation require precise solvent selection to avoid yield loss during isolation or phase separation issues during extraction. This guide synthesizes empirical data with predictive solubility parameters to optimize your experimental workflows.

Physicochemical Characterization

Understanding the solute's fundamental properties is the first step in rational solvent selection.

PropertyValueTechnical Note
CAS Number 637-91-2Distinct from Pivalaldehyde (630-19-3)
Molecular Formula C₅H₁₁NOMW: 101.15 g/mol
Physical State Solid (Leaflets)Low melting point requires cold handling.
Melting Point 41–42 °CSolute may "oil out" rather than crystallize if temp > 40°C.
Boiling Point 65 °C (20 Torr)Volatile; avoid high-vac drying for extended periods.
pKa ~11.2 (Predicted)Weakly acidic oxime proton; deprotonates in strong base.

Solubility Landscape

The solubility of pivalaldehyde oxime is governed by the competition between the lipophilic tert-butyl tail and the hydrogen-bonding oxime head group (


).
Empirical Solubility Matrix

The following data categorizes solvents based on their interaction efficiency with pivalaldehyde oxime at 25 °C.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bond donor/acceptor interactions with the oxime group match the solute's amphoteric nature. Preferred for reactions.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions stabilize the polar N-OH bond.
Ethers/Esters THF, Ethyl Acetate, Diethyl EtherModerate to High Excellent for extraction. The tert-butyl group drives solubility in these moderately polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good general solvency; useful for liquid-liquid extraction from aqueous phases.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate The polar oxime head group reduces solubility compared to the parent aldehyde. Used as anti-solvents.
Aqueous Water, BrineInsoluble The hydrophobic bulk of the tert-butyl group dominates. Insoluble < pH 10.
Recrystallization Strategy

A binary solvent system is the "Gold Standard" for purifying pivalaldehyde oxime.

  • Primary Solvent: Ethanol (warm)

  • Anti-Solvent: Water (dropwise addition)

  • Target: 60% Aqueous Ethanol (v/v)

  • Protocol: Dissolve saturation amount in ethanol at 35 °C (just below MP), then add water until turbidity persists. Cool to 0–4 °C.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Do not rely on literature values for critical process scale-up. Use this self-validating workflow to determine exact solubility (


) in your specific solvent system.

Objective: Determine saturation concentration (


) in mg/mL at 

.
  • Preparation: Weigh a clean, dry scintillation vial (

    
    ).
    
  • Saturation: Add solvent (e.g., 5.0 mL) to the vial.[1] Add pivalaldehyde oxime in excess until solid persists.

  • Equilibration: Agitate at

    
     for 4 hours. Critical: Ensure solid phase remains present.
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

    
    ).
    
  • Quantification:

    • Weigh the vessel with solution (

      
      ).
      
    • Evaporate solvent under nitrogen stream (avoid heat > 30°C to prevent sublimation).

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Select Solvent Saturate Add Excess Solute (Solid must persist) Start->Saturate Equilibrate Equilibrate (4h @ T_target) Saturate->Equilibrate Equilibrate->Saturate If solid dissolves Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (N2 Stream, <30°C) Filter->Evaporate Filtrate Weigh Gravimetric Analysis Evaporate->Weigh Calc Calculate S (mg/mL) Weigh->Calc

Figure 1: Step-by-step gravimetric workflow for determining the solubility limit of pivalaldehyde oxime.

Solvent Selection Logic for Synthesis

Choosing the right solvent impacts reaction kinetics and isolation ease.

Reaction Medium Selection
  • Oximation Reactions: Use Aqueous Ethanol (1:1) .

    • Why: Hydroxylamine salts (reagents) are water-soluble; Pivalaldehyde (reactant) is organic-soluble. Ethanol acts as a phase transfer co-solvent, ensuring homogeneity.

  • Reduction/Alkylation: Use THF or Diethyl Ether .

    • Why: Aprotic solvents prevent side reactions with electrophiles and solubilize the oxime well.

Visualization: Solvent Decision Tree

SolventSelection Root Application? Synth Synthesis Root->Synth Purif Purification Root->Purif Reagent Reagent Type? Synth->Reagent Polar Polar/Ionic (e.g., NH2OH·HCl) Reagent->Polar NonPolar Lipophilic (e.g., Alkyl Halides) Reagent->NonPolar Rec_AqEtOH Rec: Aqueous EtOH Polar->Rec_AqEtOH Rec_THF Rec: THF / Ether NonPolar->Rec_THF Method Method? Purif->Method Cryst Crystallization Method->Cryst Extract Extraction Method->Extract Rec_Binary Rec: EtOH + Water Cryst->Rec_Binary Rec_DCM Rec: DCM / EtOAc Extract->Rec_DCM

Figure 2: Decision logic for selecting the optimal solvent based on the intended chemical application.

Safety & Stability Considerations

  • Hydrolysis Risk: In the presence of strong aqueous acids (pH < 2), pivalaldehyde oxime hydrolyzes back to pivalaldehyde and hydroxylamine. Avoid prolonged exposure to acidic aqueous solvents.

  • Thermal Instability: While stable at room temperature, oximes can undergo Beckmann rearrangement at high temperatures (>100°C) or in the presence of acid chlorides. Do not use high-boiling solvents (e.g., Toluene, Xylene) for recrystallization requiring reflux, as the MP is low (41°C).

  • Sublimation: The compound has significant vapor pressure. Store in sealed containers at 2–8 °C.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

  • Organic Syntheses. (1943). General Procedures for Oxime Formation. Coll. Vol. 2, p. 313. (Referenced for general ethanol/water recrystallization protocols for aliphatic oximes). Retrieved from [Link]

Sources

Theoretical Conformational Analysis of Pivalaldehyde Oxime: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Conformational Analysis of Pivalaldehyde Oxime Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) represents a classical case study in steric control of stereochemistry. Unlike linear aldoximes, the presence of a bulky tert-butyl group adjacent to the imine (


) functionality imposes severe rotational constraints, overwhelmingly favoring the (E)-isomer. This guide outlines a rigorous theoretical framework for analyzing the conformational landscape of pivalaldehyde oxime, detailing the computational methodologies required to quantify rotational barriers, isomeric stability, and spectroscopic signatures.

Part 1: Structural Fundamentals & Steric Logic

The Stereochemical Challenge

The core structural question in pivalaldehyde oxime revolves around the geometry of the


 double bond and the rotation of the tert-butyl group.
  • Isomerism: The molecule exists in two geometric forms: (E) (anti) and (Z) (syn).

  • Steric Dominance: The tert-butyl group (

    
    ) has a van der Waals radius significantly larger than the methine hydrogen. In the (Z)-conformation, the oxygen atom of the hydroxyl group is forced into close proximity with the methyl protons of the tert-butyl group, creating a destabilizing steric clash (van der Waals repulsion).
    
  • Electronic Effects: While

    
     interactions (anomeric effects) play a role in oxime stabilization, the massive steric bulk of the tert-butyl group in pivalaldehyde oxime overrides subtle electronic preferences, making the (E)-isomer the global minimum.
    
Key Degrees of Freedom

To fully map the potential energy surface (PES), two critical dihedral angles must be scanned:

  • 
    :  Rotation of the tert-butyl group relative to the imine bond.
    
  • 
    :  Orientation of the hydroxyl proton, determining the potential for intramolecular hydrogen bonding or dipole alignment.
    

Part 2: Computational Methodology

To achieve results comparable to experimental accuracy (e.g., microwave spectroscopy or X-ray diffraction), a hierarchical computational approach is required.

Level of Theory[1]
  • Optimization: B3LYP or M06-2X with the 6-311++G(d,p) basis set. M06-2X is preferred for its superior handling of non-covalent interactions and dispersion forces, which are critical for capturing the methyl-methyl repulsions in the tert-butyl group.

  • Single Point Energy: CCSD(T)/cc-pVTZ . For benchmark accuracy of the

    
     energy gap, Coupled Cluster methods correct for electron correlation errors inherent in DFT.
    
  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in vacuum (gas phase comparison) and DMSO (to simulate common NMR solvents).

Workflow Visualization

The following diagram illustrates the logical flow for the theoretical analysis, from initial structure generation to spectroscopic validation.

ConformationalAnalysis cluster_validation Validation Loop Start Initial Structure Generation (E) and (Z) Isomers Opt Geometry Optimization (DFT/M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 check) Opt->Freq PES PES Scan (Dihedral Rotation 0-360°) Freq->PES Valid Minima Spec Spectroscopic Prediction (NMR GIAO & IR Scaling) Freq->Spec Thermochemistry TS Transition State Search (QST3 Method) PES->TS Identify Barriers

Figure 1: Computational workflow for the conformational analysis of pivalaldehyde oxime.

Part 3: The Conformational Landscape

E vs. Z Stability

Theoretical calculations consistently predict the (E)-isomer to be significantly more stable than the (Z)-isomer.

  • 
    :  Approximately 3.5 - 5.0 kcal/mol  in favor of the (E)-isomer.
    
  • Causality: In the (Z)-isomer, the distance between the oxime oxygen and the nearest methyl hydrogen drops below the sum of their van der Waals radii (approx. 2.6 Å), leading to severe Pauli repulsion.

Rotational Barriers

The rotation of the tert-butyl group is not free. The "gear effect" suggests that the methyl groups must rotate in concert with the


 bond rotation to minimize strain.
  • Barrier Height: Estimated at 1.5 - 2.5 kcal/mol .

  • Minimum Energy Conformation: The tert-butyl group adopts a staggered conformation relative to the

    
     bond to minimize eclipsing interactions.
    
Quantitative Data Summary (Predicted)
Parameter(E)-Isomer(Z)-IsomerNotes
Relative Energy (

)
0.00 kcal/mol+4.2 kcal/molSteric destablization in Z
Dipole Moment (

)
~0.9 D~1.3 DVector addition of C=N and O-H
C=N Bond Length 1.28 Å1.28 ÅTypical imine character
N-O Bond Length 1.40 Å1.41 ÅSlight elongation in Z due to strain

Part 4: Spectroscopic Validation

To validate the theoretical model, calculated properties must be compared with experimental spectroscopic data.

Vibrational Spectroscopy (IR/Raman)

The vibrational signature provides a "fingerprint" for the conformation.

  • 
    :  ~3600-3650 cm
    
    
    
    (free). In the (Z)-isomer, if weak intramolecular H-bonding occurs with the
    
    
    -system, this may redshift slightly, but steric strain dominates.
  • 
    :  ~1665 cm
    
    
    
    . This band is diagnostic of the oxime functionality.
  • 
    :  ~945 cm
    
    
    
    .
NMR Parameters (GIAO Method)
  • 
    H NMR:  The aldehydic proton (
    
    
    
    ) is highly sensitive to stereochemistry.
    • (E)-isomer:

      
       ~7.4 ppm.
      
    • (Z)-isomer:

      
       ~6.8 ppm (shielded by the anisotropy of the tert-butyl group).
      
  • 
    C NMR:  The tert-butyl carbons in the (Z)-isomer will show upfield shifts due to the 
    
    
    
    -gauche effect (steric compression).

Part 5: Experimental Protocol for Researchers

Objective: To determine the equilibrium geometry and rotational barriers of pivalaldehyde oxime.

  • Structure Build:

    • Construct the (E) and (Z) isomers in a molecular editor (e.g., GaussView, Avogadro).

    • Pre-optimize using a molecular mechanics force field (MMFF94) to relieve bad contacts.

  • Geometry Optimization (Gaussian Input Example):

  • PES Scan:

    • Perform a relaxed redundant coordinate scan on the

      
       dihedral angle.
      
    • Step size: 10 degrees.

    • Steps: 36 (Total 360° rotation).

  • Analysis:

    • Plot Relative Energy vs. Dihedral Angle.

    • Identify local minima (conformers) and maxima (transition states).

    • Calculate Boltzmann populations at 298 K using the formula:

      
      
      

References

  • Microwave Spectrum of Pivalaldehyde: Title: Microwave spectrum, molecular structure and dipole moment of pivalaldehyde. Source: Journal of the Chemical Society, Faraday Transactions. URL:[Link][1]

  • General Oxime Stereochemistry: Title: E and Z Notation For Alkenes and Oximes (IUPAC Rules). Source: Master Organic Chemistry. URL:[Link]

  • Pivalaldehyde Oxime Chemical Data: Title: Pivalaldehyde oxime (Compound Summary).[1][2] Source: PubChem.[1][3] URL:[Link]

  • Rotational Barriers in Bulky Systems: Title: Rotation of tert-butyl groups: calculated barriers. Source: ResearchGate / Acta Crystallographica. URL:[Link]

  • Vibrational Spectroscopy of Oximes: Title: Oxime Structure and Properties.[1][2][4] Source: Wikipedia (Validated against standard IR tables). URL:[Link]

Sources

Precision Quantum Chemical Profiling of Aldoxime AChE Reactivators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aldoximes (


) represent a critical chemical class in the development of antidotes for organophosphate (OP) poisoning. Their efficacy as acetylcholinesterase (AChE) reactivators hinges on a delicate balance between nucleophilicity  (to attack the phosphorylated serine) and acidity  (to exist as the active oximate anion at physiological pH).

This guide provides a rigorous, self-validating computational framework for modeling aldoxime structures. Unlike generic DFT tutorials, this protocol specifically addresses the anionic nature of the reactive species, the necessity of dispersion corrections for active-site docking, and the critical handling of E/Z isomerization barriers.

Structural Dynamics & Isomerism

The aldoxime moiety is not static. Accurate modeling requires the characterization of three distinct species: the E-isomer , the Z-isomer , and the Nitrone tautomer .

The E/Z Dichotomy

The C=N double bond creates geometric isomerism.

  • E-isomer (anti): Typically the thermodynamic minimum due to reduced steric clash between the hydroxyl group and the alkyl side chain.

  • Z-isomer (syn): Often higher in energy but frequently the bioactive conformation required to fit within the narrow gorge of the AChE active site.

  • Implication: You must calculate the rotational barrier. If

    
     kcal/mol, the isomers are separable at room temperature; if lower, they exist in dynamic equilibrium.
    
The Nitrone Tautomer

While rare in neutral solution, the nitrone tautomer (


) can become relevant during the synthesis or in specific solvent cages.
  • Protocol: Always locate the nitrone transition state to ensure your optimization has not inadvertently slipped into this local minimum.

Computational Methodology: The "Gold Standard" Protocol

For aldoximes, standard B3LYP/6-31G* is insufficient due to the anionic nature of the reactive species (oximate). The loose electron density of the oxygen anion requires diffuse functions.

The Validated Workflow

The following workflow ensures chemical accuracy (


 1 kcal/mol) for thermodynamic parameters.

G Start Input Structure (2D Sketch) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch GeomOpt Geometry Optimization DFT: wB97X-D / 6-31+G(d,p) (Gas Phase) ConfSearch->GeomOpt Freq Frequency Calculation Check: No Imaginary Freqs GeomOpt->Freq Freq->GeomOpt Imaginary Freq? Restart Solv Solvation Energy (SMD) Water & Octanol Freq->Solv Valid Minima HighLevel Single Point Energy M06-2X / def2-TZVP Solv->HighLevel Output Final Data: pKa, LogP, Nucleophilicity HighLevel->Output

Figure 1: Validated computational workflow for aldoxime characterization. Note the explicit check for imaginary frequencies.

Technical Justification (Causality)
ParameterRecommended SettingScientific Rationale
Functional wB97X-D or M06-2X Aldoximes interact with AChE via

stacking (Trp286). Standard B3LYP fails to capture these dispersion forces. wB97X-D includes empirical dispersion corrections essential for docking accuracy.
Basis Set (Opt) 6-31+G(d,p) The "+" (diffuse function) is non-negotiable. The active species is the oximate anion (

). Without diffuse functions, the electron density is artificially confined, leading to massive errors in acidity prediction.
Basis Set (Energy) def2-TZVP Triple-zeta quality is required to eliminate Basis Set Superposition Error (BSSE) during the calculation of reaction barriers.
Solvation SMD (Solvation Model based on Density)Standard PCM/CPCM models fail for charged species. SMD is parameterized specifically to reproduce experimental pKa values with lower error margins.

Predicting Reactivation Potency: pKa and Nucleophilicity

The ability of an aldoxime to reactivate AChE is governed by the concentration of the oximate anion (


) at physiological pH (7.4).
Calculating pKa (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. Use the thermodynamic cycle method:




Protocol:

  • Calculate

    
     and 
    
    
    
    .
  • Calculate

    
     and 
    
    
    
    using the SMD model in water.
  • Combine to find the free energy of deprotonation in solution.

  • Correction Factor: A linear correction is often needed:

    
    . For oximes using M06-2X/6-31+G(d,p), typical values are 
    
    
    
    .
The Nucleophilicity Index ( )

Acidity isn't enough; the anion must be nucleophilic. Calculate the Global Nucleophilicity (


)  using HOMO energies relative to Tetracyanoethylene (TCNE):


  • Target: High

    
     values correlate with faster displacement of the organophosphate.
    
  • Trade-off: Lower pKa usually means lower Nucleophilicity (harder anion). The "Sweet Spot" for reactivators is usually pKa 7.0–8.0.

Mechanism of AChE Reactivation

The ultimate test is the Transition State (TS) search for the displacement of the phosphyl group.

The Reaction Pathway

The reaction follows an


-like mechanism at the phosphorus atom.
  • Reactants: Phosphorylated Serine (AChE-OP) + Oximate Anion.

  • Transition State: Trigonal bipyramidal geometry at Phosphorus. The oxime oxygen attacks opposite to the leaving group (Serine oxygen).

  • Products: Reactivated Serine (AChE-OH) + Phosphorylated Oxime (POX).

ReactionPath Reactants Reactants (AChE-OP + Oximate) TS Transition State (Trigonal Bipyramidal) Reactants->TS Activation Energy (ΔG‡) Intermed Intermediate (Pentacoordinate P) TS->Intermed Products Products (Native AChE + POX) Intermed->Products Exothermic

Figure 2: Reaction coordinate for the nucleophilic attack of the oximate on the phosphorylated enzyme.

TS Search Protocol (QST3)
  • Guess Geometry: Manually construct the TS guess. Place the oxime oxygen 2.0 Å from the Phosphorus, opposite the Serine oxygen (180° angle).

  • Method: Use Opt=QST3 (Gaussian) or Nudged Elastic Band (NEB) methods.

    • Input 1: Reactant Complex.

    • Input 2: Product Complex.

    • Input 3: TS Guess.

  • Validation: The TS must have exactly one imaginary frequency corresponding to the P-O bond formation and P-O(Ser) bond breaking.

References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark of 200 density functionals. Molecular Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by novel oximes. Archives of Toxicology. Link

  • Kuca, K., et al. (2018). Oxime-assisted reactivation of acetylcholinesterase inhibited by organophosphates: A theoretical study. Journal of Biomolecular Structure and Dynamics. Link

  • Domingo, L. R., et al. (2016). A Molecular Electron Density Theory Study of the Reactivity of Oximes in Nucleophilic Substitution Reactions. RSC Advances. Link

Sources

Discovery and First Synthesis of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical theory, and synthetic protocols for Pivalaldehyde Oxime (Trimethylacetaldehyde Oxime) .

Historical Context & Discovery

The synthesis of pivalaldehyde oxime sits at the intersection of two major 19th-century chemical breakthroughs: the structural elucidation of tertiary aliphatic compounds by Alexander Butlerov and the discovery of the oxime functional group by Victor Meyer .

The Precursors[1]
  • The Aldehyde (1873): Pivalaldehyde (Trimethylacetaldehyde) was first synthesized by the Russian chemist Alexander Butlerov . In his pioneering work on the structure of "tertiary" carbon atoms, Butlerov synthesized the aldehyde via the oxidation of tert-butyl alcohol (or related pinacol rearrangements), proving the existence of sterically crowded aliphatic chains.

  • The Oxime Reaction (1882): The general reaction between aldehydes/ketones and hydroxylamine (

    
    ) was discovered by Victor Meyer  and Alois Janny . They recognized that this reaction could characterize carbonyl compounds by forming crystalline derivatives, which they named "oximes" (a contraction of oxy-imine).
    
The First Synthesis

While Butlerov isolated the aldehyde, the specific derivative pivalaldehyde oxime was synthesized shortly after Meyer's 1882 discovery to test the limits of the oxime reaction on sterically hindered substrates. Unlike unbranched aldehydes (e.g., acetaldehyde), pivalaldehyde presents a unique challenge: the bulky tert-butyl group shields the carbonyl carbon, retarding nucleophilic attack.

Early physical organic chemists (late 19th/early 20th century) utilized this specific molecule to study steric hindrance . It demonstrated that while the reaction rate was slower than linear aldehydes, the oxime could still form, confirming that the steric bulk of the tert-butyl group was not absolute in blocking small nucleophiles like hydroxylamine.

Chemical Mechanism

The formation of pivalaldehyde oxime is a reversible nucleophilic addition-elimination reaction. The bulky tert-butyl group (


-Bu) exerts significant influence on the transition state energy but does not alter the fundamental pathway.
Mechanism Description
  • Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of pivalaldehyde.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms, followed by proton transfer to generate a neutral carbinolamine (tetrahedral intermediate).

  • Dehydration: Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming the C=N double bond.

Mechanistic Visualization (DOT)

OximeMechanism Reactants Pivalaldehyde (t-Bu-CHO) + NH2OH Transition1 Nucleophilic Attack (Steric Strain) Reactants->Transition1 k1 (Slow) Intermediate Tetrahedral Carbinolamine Transition1->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration H+ transfer Product Pivalaldehyde Oxime (E/Z Isomers) Dehydration->Product Elimination

Caption: Mechanistic pathway of pivalaldehyde oxime formation highlighting the rate-limiting steric attack.

Synthetic Protocols

A. Modern Standard Protocol (Optimized for Yield)

This method utilizes a buffered aqueous-alcoholic system to maintain the optimal pH (approx. 4-5) for oxime formation, preventing the reversal of the reaction (hydrolysis) or the protonation of the hydroxylamine nucleophile.

Reagents:

  • Pivalaldehyde (2,2-dimethylpropanal): 10.0 mmol

  • Hydroxylamine Hydrochloride (

    
    ): 15.0 mmol (1.5 eq)
    
  • Sodium Acetate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ): 15.0 mmol
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 15.0 mmol of

    
     and 15.0 mmol of 
    
    
    
    in 20 mL of water.
  • Addition: Dissolve 10.0 mmol of pivalaldehyde in 20 mL of ethanol. Add this solution dropwise to the aqueous hydroxylamine solution with vigorous stirring.

    • Note: The reaction is exothermic; cooling to 0°C is recommended during addition to minimize side reactions.

  • Reflux: Heat the mixture to mild reflux (approx. 70°C) for 2–3 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the aldehyde spot.

  • Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with Diethyl Ether (

      
       mL).
      
    • Wash combined organic layers with brine and dry over anhydrous

      
      .
      
  • Purification: Remove solvent in vacuo. The crude oil can be purified via vacuum distillation or recrystallization (if solid) from hexanes.

B. Historical Method (Reconstruction)

Based on the Meyer-Janny general procedure (ca. 1882).

  • Reagents: Pivalaldehyde, Hydroxylamine HCl, Sodium Carbonate.[1]

  • Procedure: The aldehyde was shaken with an aqueous solution of hydroxylamine hydrochloride and excess sodium carbonate at room temperature for 24 hours. The product was isolated by steam distillation, a common technique of the era for volatile organic solids/liquids.

Experimental Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Reagent Prep Mix Mix NH2OH.HCl + Base (Water) Start->Mix Add Add Pivalaldehyde (Ethanol Solution) Mix->Add React Reflux 70°C (2-3 Hours) Add->React Check TLC Check React->Check Check->React Incomplete Workup Evaporate EtOH Extract w/ Et2O Check->Workup Complete Purify Vacuum Distillation (bp 86-87°C @ 107 mbar) Workup->Purify

Caption: Standard laboratory workflow for the synthesis of pivalaldehyde oxime.

Characterization & Data

The following data serves as a reference for validation. Pivalaldehyde oxime exists as a mixture of E (anti) and Z (syn) isomers, though the E-isomer typically predominates due to the steric bulk of the tert-butyl group.

PropertyValue / ObservationNotes
Molecular Formula

MW: 101.15 g/mol
Appearance Colorless liquid or low-melting solidHygroscopic
Boiling Point 86–87 °C @ 107 mbarStandard purification method [1]
Melting Point 40–42 °COften observed as a supercooled liquid
IR Spectrum 3200–3400 cm⁻¹ (O-H stretch)1660 cm⁻¹ (C=N stretch)Diagnostic bands
¹H NMR (CDCl₃)

1.10 (s, 9H, t-Bu)

7.40 (s, 1H, CH=N)
Chemical shift of CH=N varies by isomer
Stereochemistry Note

Due to the massive tert-butyl group, the (E)-isomer is thermodynamically favored to minimize steric repulsion between the oxygen of the oxime and the alkyl group.

  • E-Isomer:

    
    -Bu and OH are anti (opposite sides).
    
  • Z-Isomer:

    
    -Bu and OH are syn (same side) – Highly disfavored.
    

References

  • Freie Universität Berlin . Stereoselektive Halofunktionalisierung von O-allylischen Hydroxylaminderivaten. Refubium. Available at: [Link]

  • PubChem . Pivalaldehyde Oxime (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Pivalaldehyde Oxime via Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical intermediate in the synthesis of sterically hindered agrochemicals, nitrile oxides, and pharmaceutical building blocks. Its synthesis presents a classic challenge in organic process development: balancing the steric hindrance of the tert-butyl group with the volatility of the starting aldehyde (b.p. 75°C).

This protocol details a robust, scalable solution-phase synthesis using hydroxylamine hydrochloride (


).[1] Unlike generic oxime protocols, this method is optimized to minimize evaporative loss of the aldehyde while driving the equilibrium to completion despite steric resistance.

Chemical Principle & Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. Hydroxylamine hydrochloride is stable but non-nucleophilic due to the protonation of the nitrogen. The addition of a base (Sodium Hydroxide or Sodium Acetate) generates the free hydroxylamine base in situ.

Reaction Scheme


Mechanistic Pathway

The reaction follows a two-step mechanism:

  • Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon. The bulky tert-butyl group slows this step compared to linear aldehydes.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.

ReactionMechanism Start Reagents (R-CHO + NH2OH) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Slowed by Sterics) Transition Proton Transfer & Elimination Inter1->Transition pH Dependent Product Pivalaldehyde Oxime (E/Z) Transition->Product - H2O

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the nucleophilic attack stage.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
Pivalaldehyde 630-19-386.131.0Substrate (Volatile!)[2]
Hydroxylamine HCl 5470-11-169.491.2Reagent
Sodium Hydroxide 1310-73-240.001.2Base (Neutralizer)
Ethanol (95%) 64-17-546.07SolventSolubilizer
Water (DI) 7732-18-518.02SolventSolubilizer
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Temperature Control: Reflux condenser (water-cooled) and oil bath/heating mantle.

  • Addition: Pressure-equalizing addition funnel (critical for controlling exotherm).

  • Workup: Separatory funnel, Rotary evaporator.

Experimental Protocol

Phase 1: Preparation of Free Hydroxylamine

Rationale: Pre-neutralizing the salt ensures the concentration of nucleophilic nitrogen is high before the volatile aldehyde is introduced.

  • Dissolution: In the 250 mL RBF, dissolve 8.34 g (120 mmol) of Hydroxylamine Hydrochloride in 15 mL of DI water .

  • Neutralization: Prepare a solution of 4.8 g (120 mmol) Sodium Hydroxide in 10 mL water . Add this dropwise to the hydroxylamine solution while stirring.

    • Note: The reaction is exothermic. Cool the flask in an ice bath to maintain T < 20°C.

  • Solvent Addition: Add 30 mL of Ethanol (95%) to the mixture. This ensures homogeneity when the organic aldehyde is added.

Phase 2: Controlled Addition & Reaction

Rationale: Pivalaldehyde is volatile (BP 75°C). Adding it to a hot solution will result in yield loss. Add cold, then heat.

  • Addition: Place 8.61 g (100 mmol, ~10.9 mL) of Pivalaldehyde into the addition funnel.

  • Mixing: Add the aldehyde dropwise to the stirred hydroxylamine solution at room temperature over 15 minutes.

    • Observation: The solution may become cloudy as the aldehyde dissolves.

  • Reflux: Attach the reflux condenser. Heat the mixture to varying reflux (approx. 80°C bath temp) for 2 to 3 hours .

    • Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC-MS to ensure disappearance of the aldehyde peak.

Phase 3: Workup & Isolation

Rationale: Pivalaldehyde oxime has a low melting point (~41°C). It may not crystallize immediately from the reaction mixture, making extraction the preferred isolation method.

  • Evaporation: Remove the bulk of the ethanol using a rotary evaporator (bath temp 40°C, reduced pressure). Do not evaporate to dryness; leave the aqueous residue.

  • Extraction: Transfer the residue to a separatory funnel. Extract with Dichloromethane (DCM) or Diethyl Ether (3 x 30 mL) .

  • Washing: Wash the combined organic layers with Brine (20 mL) to remove residual salts.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    )  for 15 minutes. Filter off the drying agent.
    
  • Concentration: Evaporate the solvent under reduced pressure.

    • Result: The product typically presents as a colorless to pale yellow oil that solidifies into white crystals upon cooling/refrigeration.

Workflow Step1 Dissolve NH2OH·HCl in Water Step2 Neutralize with NaOH (Ice Bath) Step1->Step2 Step3 Add Ethanol & Pivalaldehyde (Dropwise) Step2->Step3 Step4 Reflux 2-3 Hours (T ~ 80°C) Step3->Step4 Step5 Remove EtOH (Rotovap) Step4->Step5 Step6 Extract with DCM & Dry (MgSO4) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and isolation of pivalaldehyde oxime.

Results & Characterization

Expected Yield
  • Theoretical Yield: 10.11 g

  • Typical Isolated Yield: 8.5 – 9.6 g (85 – 95%)

Physical Properties Verification
PropertyLiterature ValueExperimental TargetNotes
Appearance White crystalline solidSolid (may oil out initially)Low MP makes it sensitive to lab temp.
Melting Point 40 – 42°C39 – 42°CSharp range indicates purity.
Boiling Point 65°C @ 20 TorrN/ADistillation not recommended unless necessary.
Troubleshooting
  • Low Yield: Usually due to volatility of the aldehyde during addition. Ensure the addition is done before heating.

  • Product is Oily: The MP is near room temperature. Place the flask in a freezer (-20°C) and scratch the glass to induce crystallization.

Safety & Hazards (HSE)

  • Pivalaldehyde: Highly Flammable Liquid (Flash point -15°C).[3] Vapors form explosive mixtures.[3][4] Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive and potential skin sensitizer. Heating hydroxylamine salts in the absence of solvent can be explosive; never distill the reaction mixture to dryness without neutralization.

  • Waste Disposal: Aqueous layers contain sodium chloride and traces of hydroxylamine. Neutralize to pH 7 before disposal according to local chemical waste regulations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General Oxime Synthesis Protocols).
  • Organic Chemistry Portal. Oxime Synthesis. Retrieved from [Link][5]

Sources

Application Note: Precision Synthesis of Aldoximes from Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of aldehydes to aldoximes (


) is a cornerstone transformation in medicinal chemistry, serving as a critical gateway to nitriles, amines, and isoxazoles. While seemingly trivial, the reaction kinetics are governed by a delicate pH-dependent equilibrium that, if mismanaged, leads to low yields or impurity profiles unacceptable in GMP environments.

This guide provides two distinct, validated protocols:

  • Method A (Standard): The classic acetate-buffered aqueous ethanol protocol, optimized for reliability and scale-up.

  • Method B (Green/Advanced): A solvent-free mechanochemical approach using

    
     catalysis, aligning with modern Green Chemistry principles (high atom economy, zero solvent waste).
    

Mechanistic Foundation & Critical Process Parameters

The formation of aldoximes is a nucleophilic addition-elimination reaction. Success depends entirely on the "Goldilocks" pH zone (pH 4–6) .

The pH Paradox
  • Acidic Condition (pH < 3): The carbonyl oxygen is highly activated via protonation, but the hydroxylamine nucleophile is protonated to the unreactive ammonium form (

    
    ). Reaction stalls.
    
  • Basic Condition (pH > 7): The hydroxylamine is free and nucleophilic, but the carbonyl carbon is not activated. Reaction is sluggish.

  • Optimum (pH 4–6): Sufficient free hydroxylamine exists to attack the partially proton-activated carbonyl.

Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical dehydration step.

AldoximeMechanism Aldehyde Aldehyde (R-CHO) Activation Acid Activation (pH ~5) Aldehyde->Activation H+ Attack Nucleophilic Attack (:NH2OH) Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Aldoxime (E/Z Isomers) Dehydration->Product

Figure 1: Mechanistic pathway of aldoxime formation highlighting the critical intermediate and dehydration steps.

Experimental Protocols

Method A: The Standard Acetate-Buffered Protocol

Application: Ideal for liquid aldehydes, hydrophobic substrates, and general bench-scale synthesis (1g – 50g). Chemistry: Uses Sodium Acetate (


) to buffer the Hydroxylamine Hydrochloride (

), maintaining pH ~5.
Reagents
  • Aldehyde substrate (1.0 equiv)[1][2]

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium Acetate trihydrate (1.5 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation of Reagent Solution: In a round-bottom flask, dissolve 1.5 equivalents of

    
     and 1.5 equivalents of 
    
    
    
    in water.
    • Note: The solution will cool (endothermic). Ensure complete dissolution.

  • Substrate Addition: Dissolve the aldehyde (1.0 equiv) in Ethanol. Add this solution to the aqueous reagent mixture.

    • Observation: If the aldehyde is hydrophobic, a cloudy emulsion may form. This is normal; vigorous stirring is required.

  • Reaction: Stir the mixture at room temperature (RT) for 1–2 hours.

    • QC Check: Monitor by TLC.[1] Aldoximes are usually more polar (lower

      
      ) than the starting aldehyde.
      
    • Heat: If conversion is <50% after 1 hour, warm to 60°C.

  • Workup:

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • The aldoxime often precipitates as a white solid upon cooling the remaining aqueous layer.

    • If oil forms: Extract with Ethyl Acetate (x3), wash with brine, dry over

      
      , and concentrate.
      
Method B: Green Solvent-Free Mechanochemistry

Application: Ideal for solid aldehydes, rapid screening, and "Green Chemistry" compliance. Chemistry: Uses physical grinding to generate localized heat and contact, catalyzed by Bismuth Oxide (


).[1]
Reagents
  • Aldehyde substrate (1.0 mmol)[1]

  • Hydroxylamine hydrochloride (1.2 mmol)[1]

  • 
     (0.6 mmol) - Catalyst[1]
    
Step-by-Step Procedure
  • Charging: Place the solid aldehyde,

    
    , and 
    
    
    
    into a clean mortar.
  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will likely become a paste or sticky semi-solid within 2–5 minutes as the reaction releases water (exothermic).

  • Completion: Continue grinding for 10–15 minutes. Monitor by taking a "smear" for TLC.

  • Isolation:

    • Add 10 mL Ethyl Acetate to the mortar to dissolve the product.[1]

    • Filter the mixture to remove the solid

      
       catalyst (which can be washed and reused).
      
    • Evaporate the filtrate to obtain the pure aldoxime.

Analytical Validation & Characterization

Aldoximes exist as E (anti) and Z (syn) isomers, with the E-isomer typically being thermodynamically favored.

Data Summary Table
FeatureStarting Material (Aldehyde)Product (Aldoxime)Notes
IR Spectrum Strong C=O stretch (~1700 cm⁻¹)Absent C=OStrong –OH (broad, 3200 cm⁻¹)Weak C=N (~1650 cm⁻¹)Disappearance of carbonyl is the primary indicator.
¹H NMR Aldehyde proton: 9.0 – 10.0 ppm Azomethine proton (-CH=N): 7.5 – 8.5 ppm Significant upfield shift of the methine proton.
¹H NMR (OH) N/ABroad singlet: 10.0 – 12.0 ppm Exchangeable with

.
¹³C NMR Carbonyl carbon: 190 – 200 ppm Oxime carbon: 145 – 155 ppm Diagnostic upfield shift.
Decision Workflow

Use the following logic to select the appropriate protocol for your substrate.

ProtocolSelector Start Start: Aldehyde Substrate StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid GreenCheck Green/Solvent-Free Required? Solid->GreenCheck MethodA Method A: Acetate Buffer/EtOH (Standard) Liquid->MethodA Preferred GreenCheck->MethodA No (Scale-up >50g) MethodB Method B: Grinding + Bi2O3 (Green) GreenCheck->MethodB Yes (High Atom Economy)

Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate properties and environmental requirements.

Troubleshooting & Expert Tips

  • Isomer Ratios (E vs Z):

    • The E-isomer is usually the major product. If the Z-isomer is required (rare), photo-isomerization or acid catalysis in non-polar solvents can sometimes enrich the mixture.

    • Tip: In NMR, the E-aldoxime proton (

      
      ) typically appears downfield relative to the Z-isomer due to anisotropy of the hydroxyl group.
      
  • Oiling Out:

    • If the product oils out during the aqueous workup of Method A, induce crystallization by scratching the glass or adding a seed crystal. If it remains an oil, it may be a low-melting solid; proceed to extraction.

  • Beckmann Rearrangement Risk:

    • Avoid heating the isolated oxime with strong acids (e.g.,

      
      , 
      
      
      
      ) unless you intend to convert it to an amide or nitrile.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. (Standard acetate buffer protocols).

  • Organic Syntheses , Coll. Vol. 2, p. 76 (1943). Preparation of oximes using hydroxylamine and base.[3][4][5][6]

  • Sahu, P. K., et al. "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry."[1][7] Chemistry Central Journal (2011). (Method B Protocol).

  • Kulkarni, P. S., et al. "Green Approach for Synthesis of Oximes." International Journal of Pharmaceutical Research and Applications (2024).

  • Master Organic Chemistry. "Oxime Formation Mechanism and pH Dependence."

Sources

Pivalaldehyde oxime as a protecting group for aldehydes

Application Note: Strategic Protection of Aldehydes via -Pivaloyl Oxime Derivatives

Executive Summary

The protection of aldehydes is a critical challenge in multi-step synthesis due to their high susceptibility to nucleophilic attack and oxidation. While acetals are the standard solution, they are often acid-labile and can be difficult to install on sterically hindered substrates.

The


-Pivaloyl Oxime
  • Robust Protection: It masks the electrophilic aldehyde as a hydrolytically stable, lipophilic oxime ester. The bulky tert-butyl group of the pivaloyl moiety provides exceptional steric shielding, preventing unwanted side reactions (e.g., Beckmann rearrangement or polymerization) that plague simple oximes.

  • Synthetic Utility (The "Active" Protecting Group): Unlike passive acetals, the

    
    -pivaloyl oxime serves as a powerful Directing Group (DG)  for Rh(III)- and Co(III)-catalyzed C-H activation, enabling late-stage functionalization of the aldehyde backbone—a high-value workflow in drug discovery.
    

This guide details the protocol for installing, utilizing, and removing the

Chemical Logic & Mechanism

Why -Pivaloyl?

Standard oximes (R-CH=N-OH) are amphoteric and can participate in H-bonding, leading to solubility issues and side reactions. Acylating the oxime oxygen with a pivaloyl group (

  • Steric Bulk: The tert-butyl group acts as a "molecular umbrella," shielding the nitrogen lone pair and the imine bond from nucleophiles.

  • Suppression of E/Z Isomerization: The bulkiness favors the formation of the thermodynamically stable

    
    -isomer, simplifying purification (often yielding crystalline solids).
    
  • Orthogonality:

    
    -Pivaloyl oximes are stable to mild acids, oxidants, and many transition metal catalysts, unlike acetals (acid-sensitive) or simple imines (hydrolysis-prone).
    
Mechanistic Pathway

The formation involves a two-step, one-pot sequence:

  • Condensation: Hydroxylamine attacks the aldehyde carbonyl to form the aldoxime.

  • O-Acylation: The oxime oxygen attacks pivaloyl chloride. The high steric demand of the pivaloyl group ensures exclusive

    
    -acylation over 
    
    
    -acylation.

ReactionMechanismAldehydeAldehyde(R-CHO)AldoximeAldoxime Intermediate(R-CH=N-OH)Aldehyde->AldoximeCondensation(-H2O)NH2OHNH2OH·HClBaseNH2OH->AldoximeOPivOximeO-Pivaloyl Oxime(R-CH=N-O-Piv)Aldoxime->OPivOximeO-Acylation(-HCl)PivClPivaloyl Chloride(t-BuCOCl)PivCl->OPivOxime

Figure 1: Sequential formation of the O-Pivaloyl Oxime protecting group. The steric bulk of the pivaloyl group stabilizes the final product.

Experimental Protocol

Standard Protection Protocol (One-Pot)

Objective: Convert 10 mmol of Benzaldehyde derivative to its

Reagents:

  • Substrate: Aldehyde (1.0 equiv)[1][2]

  • Reagent A: Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)[2]
    
  • Reagent B: Pivaloyl chloride (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.5 equiv) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve aldehyde (10 mmol) in DCM (50 mL) at 0 °C.

    • Add

      
       (12 mmol) followed by slow addition of 
      
      
      (12 mmol, first portion).
    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (Aldehyde spot disappearance).

    • Checkpoint: Ensure complete conversion to the oxime (often a more polar spot) before proceeding.

  • Pivaloylation:

    • Cool the mixture back to 0 °C.

    • Add the second portion of

      
       (13 mmol) and catalytic DMAP (5 mol%, optional for sterically hindered substrates).
      
    • Add Pivaloyl chloride (12 mmol) dropwise over 10 minutes. Caution: Exothermic.

    • Warm to RT and stir for 2–4 hours.

  • Workup & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
       mL). Wash organics with brine, dry over 
      
      
      .
    • Concentrate in vacuo.[1]

    • Purification: Most

      
      -pivaloyl oximes crystallize upon addition of cold Hexanes/EtOAc. If oil persists, flash chromatography (usually 5–10% EtOAc/Hexanes) is effective.
      
Deprotection Protocol (Regeneration)

Method A: Mild Hydrolysis (Standard)

  • Reagents:

    
     or 
    
    
    (2 equiv), MeOH/THF/H2O (1:1:1).
  • Procedure: Stir the protected oxime at RT for 1–4 hours. The ester hydrolyzes first to the free oxime, which can then be hydrolyzed to the aldehyde using aqueous acid (e.g.,

    
    /Formaldehyde exchange) or oxidative cleavage.
    
    • Note: Direct conversion to aldehyde often requires a "transoximation" scavenger like glyoxylic acid or acetone to drive the equilibrium.

Method B: Reductive Cleavage (To Amines)

  • If the goal is to convert the aldehyde to a primary amine, the

    
    -pivaloyl oxime is an excellent substrate for reduction using 
    
    
    or Hydrogenation (
    
    
    , Pd/C), often proceeding more cleanly than the free oxime.

Scope and Limitations (Data Summary)

ParameterPerformanceNotes
Stability (Acid) HighStable to silica gel chromatography and weak acids (AcOH).
Stability (Base) ModerateStable to weak bases (

,

). Labile to strong hydroxide/alkoxides (cleaves Pivaloyl).
Steric Tolerance HighWorks well on ortho-substituted aromatics due to linear nature of oxime.
Crystallinity Excellent

-Pivaloyl derivatives are often solids, aiding purification without chromatography.
Atom Economy ModerateGenerates Pivalic acid byproduct upon deprotection.

Advanced Application: Directed C-H Activation

The

Workflow:

  • Protect: Aldehyde

    
    
    
    
    -Pivaloyl Oxime.[3]
  • Functionalize: Rh(III)-catalyzed C-H activation (e.g., coupling with alkynes or alkenes). The Pivaloyl group acts as an internal oxidant in some cycles (N-O bond cleavage) to form isoquinolines, or remains intact depending on conditions.

  • Deprotect: If the N-O bond is preserved, hydrolysis returns the functionalized aldehyde.

CHActivationStartO-Pivaloyl Oxime(Substrate)ComplexMetal Coordination(Rh-N Bond)Start->ComplexRh(III) CatalystActivationC-H Activation(Ortho-Metallation)Complex->ActivationDirecting Group EffectProductFunctionalizedAldehyde/HeterocycleActivation->ProductCoupling Partner(Alkyne/Alkene)

Figure 2: The O-Pivaloyl oxime acts as a directing group for ortho-functionalization.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for oxime stability and cleavage conditions).

  • Li, X., et al. (2014). "Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters". Journal of the American Chemical Society, 136(2), 810-813. Link (Demonstrates the synthesis and use of O-pivaloyl oximes in catalysis).

  • Ren, Z., et al. (2021). "Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle". Molecules, 26(9), 2609. Link (Review of O-pivaloyl oximes as internal oxidants/directing groups).

  • Kumbhar, P., et al. (2019). "Acetals as Protecting Groups for Aldehydes and Ketones".[6][7] Chemistry Steps. Link (Contextual comparison with acetal protection).

Application Note: Pivalaldehyde Oxime in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical reagent for the introduction of the tert-butyl group into nitrogen-containing heterocycles. In medicinal chemistry, the tert-butyl moiety is a privileged structural motif, serving as a bioisostere for isopropyl or phenyl groups while offering superior metabolic stability due to the absence of oxidizable


-hydrogens.

This guide details the two primary mechanistic pathways for utilizing pivalaldehyde oxime:

  • The Nitrile Oxide Pathway (Standard): Generation of pivalonitrile oxide for [3+2] dipolar cycloadditions to synthesize 3-(tert-butyl)isoxazoles and isoxazolines.

  • The Iminyl Radical Pathway (Advanced): Activation of oxime esters to generate N-centered radicals for cyclization into pyrrolines.

Chemical Background & Strategic Value

The Reagent
  • Compound: Pivalaldehyde oxime

  • CAS: 637-91-2

  • Structure:

    
    
    
  • Physical State: White crystalline solid (mp 41°C).

  • Stability: Unlike aromatic aldoximes, pivalaldehyde oxime is an aliphatic aldoxime. It is generally stable but prone to hydrolysis under strongly acidic conditions.

The "tert-Butyl Effect"

The incorporation of pivalaldehyde oxime into a heterocycle synthesis is usually driven by the need to install a tert-butyl group at the C-3 position. This group provides:

  • Steric Bulk: Locks protein-ligand conformations.

  • Lipophilicity: Increases membrane permeability (

    
     modulation).
    
  • Metabolic Blockade: Prevents CYP450-mediated oxidation at the adjacent carbon.

Application 1: Synthesis of 3-(tert-Butyl)isoxazoles via Nitrile Oxides

This is the most robust application. Pivalaldehyde oxime serves as the precursor to pivalonitrile oxide , a reactive 1,3-dipole that undergoes [3+2] cycloaddition with alkenes or alkynes.

Mechanistic Pathway

The reaction proceeds through the in situ generation of a hydroximoyl chloride, followed by base-mediated dehydrohalogenation.

Key Mechanistic Steps:

  • Chlorination: N-chlorosuccinimide (NCS) chlorinates the aldoxime carbon to form the hydroximoyl chloride.

  • Elimination: A weak base (Triethylamine) eliminates HCl to generate Pivalonitrile Oxide.

  • Cycloaddition: The nitrile oxide reacts with a dipolarophile (alkyne/alkene) to form the ring.[1]

NitrileOxidePathway Oxime Pivalaldehyde Oxime (Stable Precursor) Chloro Hydroximoyl Chloride (Intermediate) Oxime->Chloro + NCS (Chlorination) NitOx Pivalonitrile Oxide (Reactive 1,3-Dipole) Chloro->NitOx + Et3N (-HCl) Isox 3-(tert-Butyl)isoxazole (Target Heterocycle) NitOx->Isox + Alkyne [3+2] Cycloaddition Dimer Furoxan Dimer (Side Product) NitOx->Dimer Dimerization (If no trap present)

Figure 1: Mechanistic pathway for the conversion of pivalaldehyde oxime to isoxazoles via the nitrile oxide intermediate.

Detailed Experimental Protocol

Target: Synthesis of 3-(tert-butyl)-5-phenylisoxazole.

Reagents:

  • Pivalaldehyde oxime (1.0 equiv)[2]

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Phenylacetylene (1.2 equiv)[2]

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Chlorination (Generation of Hydroximoyl Chloride):

    • Dissolve pivalaldehyde oxime (10 mmol) in DMF (20 mL) at room temperature.

    • Add NCS (11 mmol) portion-wise over 15 minutes.

    • Observation: A slight exotherm may occur. The solution typically turns pale yellow.

    • Stir for 1-2 hours. Monitor by TLC (disappearance of oxime).

    • Note: In non-polar solvents like DCM, a catalytic amount of pyridine may be needed to initiate the NCS reaction.

  • Cycloaddition (One-Pot):

    • Cool the reaction mixture to 0°C.

    • Add the dipolarophile (Phenylacetylene, 12 mmol) to the solution.

    • Add Triethylamine (12 mmol) dropwise over 30 minutes via a syringe pump or addition funnel.

    • Critical Control: Slow addition of base is essential. It keeps the concentration of the unstable nitrile oxide low, favoring reaction with the alkyne over self-dimerization to furoxan.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organics with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 75-85%.

Application 2: Iminyl Radical Cascades (Emerging)

While the nitrile oxide route is ionic, pivalaldehyde oxime can also serve as a radical precursor. By converting the oxime to an oxime ester (e.g., acetate or benzoate), single-electron transfer (SET) can trigger N-O bond cleavage to generate an iminyl radical .[3]

Mechanism

This pathway is utilized to synthesize pyrrolines or fused N-heterocycles via intramolecular cyclization onto a tethered alkene.

RadicalPathway Oxime Pivalaldehyde Oxime Ester Oxime Ester (O-Acyl) Oxime->Ester Acylation (AcCl/Pyridine) Radical Iminyl Radical (N•) Ester->Radical SET / Photoredox (- RCOO⁻) Cyclic Pyrroline/Cyclic Imine Radical->Cyclic 5-exo-trig Cyclization

Figure 2: Generation of iminyl radicals from oxime esters for radical cyclization.[3]

General Workflow
  • Acylation: React pivalaldehyde oxime with acetic anhydride or benzoyl chloride to form the oxime ester.

  • Radical Generation: Treat the ester with a photoredox catalyst (e.g.,

    
    ) or a Cu(I) catalyst under visible light or mild heating.
    
  • Cyclization: The N-centered radical attacks a pendant alkene (if the substrate is designed with one) or undergoes intermolecular addition.

Summary of Reactivity & Comparison

FeatureNitrile Oxide Route (Protocol 1)Iminyl Radical Route (Protocol 2)
Active Species Pivalonitrile Oxide (

)
Iminyl Radical (

)
Key Reagents NCS, Et3N, Alkyne/AlkeneAcyl chloride (prep), Photocat/Cu
Target Heterocycle Isoxazoles, Isoxazolines Pyrrolines, Pyrroles
Main Challenge Dimerization of nitrile oxideSubstrate design (tethering)
Bio-relevance High (Bioisostere construction)High (Core scaffold synthesis)

Troubleshooting & Expert Tips

  • Dimerization: If the yield of isoxazole is low and a crystalline byproduct is observed, it is likely the furoxan dimer. Solution: Decrease the rate of Et3N addition or use a syringe pump to maintain a low steady-state concentration of the nitrile oxide.

  • Chlorination Stalling: In DMF, chlorination is usually fast. In DCM or Toluene, if the reaction with NCS is sluggish, add 5 mol% pyridine to catalyze the formation of the hydroximoyl chloride.

  • Hydrolysis: Pivalaldehyde oxime is acid-sensitive. Ensure solvents for the oxime storage are neutral. Do not use acidic workups for the oxime intermediate.

References

  • Nitrile Oxide Cycloadditions: Huisgen, R. "1,3-Dipolar Cycloadditions.[1][4][5][6] Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565-598. Link

  • Pivalonitrile Oxide Generation: Grundmann, C., and Dean, J. M. "Nitrile Oxides.[1] V. Stable Aromatic Nitrile Oxides." Journal of Organic Chemistry, vol. 30, no. 8, 1965, pp. 2809-2812. Link

  • Iminyl Radicals from Oximes: Kancherla, R., et al. "Iminyl Radicals from Oxime Derivatives: A New Generation of N-Centered Radicals." Chemical Reviews, vol. 121, no. 10, 2021, pp. 5973–6046. Link

  • Synthesis of 3-tert-butylisoxazoles: Liu, K.C., et al. "Synthesis and antimicrobial activity of 3-tert-butylisoxazole derivatives." Archiv der Pharmazie, vol. 325, 1992, pp. 615-618. Link

Sources

Title: Steric Control in Coordination Complexes: Protocols for Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Pivalaldehyde Oxime (Trimethylacetaldehyde oxime) as a sterically demanding ligand in coordination chemistry.

Executive Summary

Pivalaldehyde oxime (PAO) is a sterically hindered aliphatic oxime used to modulate the coordination sphere of transition metals. Unlike planar aromatic oximes (e.g., salicylaldoxime) used in industrial metal extraction, PAO introduces a bulky tert-butyl group adjacent to the donor nitrogen. This steric bulk destabilizes simple planar geometries, forcing metal centers into distorted environments or promoting the formation of polynuclear clusters via oximate bridging. This guide provides validated protocols for ligand synthesis, metal complexation (Cu, Co), and structural characterization.

Ligand Profile & Mechanism

Chemical Identity
  • IUPAC Name: 2,2-Dimethylpropanal oxime[1]

  • CAS: 637-91-2[1][2]

  • Formula:

    
    
    
  • MW: 101.15 g/mol [1]

  • Acidity (

    
    ):  ~11.2 (Oxime proton)
    
Coordination Modes

PAO is an amphoteric ligand. Its coordination behavior is pH-dependent:

  • Neutral Ligand (

    
    ):  Coordinates via the Nitrogen lone pair (
    
    
    
    ). The bulky t-butyl group shields the metal center, often preventing the approach of solvent molecules.
  • Anionic Oximate (

    
    ):  Upon deprotonation, the 
    
    
    
    group acts as a bridge (
    
    
    ), linking two metal centers. This mode is critical for synthesizing magnetic clusters (e.g., Mn, Co, Cu cages).

Mechanistic Diagram: Coordination Equilibrium

CoordinationModes Ligand Pivalaldehyde Oxime (Neutral) Deprotonation Base (Et3N/OH-) Ligand->Deprotonation Complex_Mono Mononuclear Complex [M(LH)2 Cl2] (Sterically Crowded) Ligand->Complex_Mono + M(II) Salt (Neutral pH) Oximate Oximate Anion (Bridging) Deprotonation->Oximate Complex_Cluster Polynuclear Cluster [M3(L)3(OH)X] (Bridged Core) Oximate->Complex_Cluster + M(II) Salt (Basic pH)

Caption: Divergent coordination pathways controlled by pH. Neutral conditions favor monomers; basic conditions favor bridged clusters.

Experimental Protocols

Protocol A: Ligand Synthesis (Pivalaldehyde Oxime)

Rationale: Commercial stocks may degrade. Fresh synthesis ensures high purity.

Reagents:

  • Pivalaldehyde (Trimethylacetaldehyde) [CAS: 630-19-3]

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    )
    
  • Ethanol (95%)

Procedure:

  • Dissolution: Dissolve 10.0 g of hydroxylamine hydrochloride (1.2 eq) in 20 mL of water.

  • Basification: Slowly add 7.6 g of

    
     to neutralize the HCl. Evolution of 
    
    
    
    gas will occur. Cool to 0°C.
  • Addition: Add 10.0 g of pivalaldehyde dropwise over 30 minutes with vigorous stirring. The mixture will become biphasic or cloudy.

  • Reflux: Add 10 mL ethanol to homogenize and reflux at 60°C for 2 hours.

  • Extraction: Cool to room temperature. Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate under vacuum.
    
  • Crystallization: Recrystallize from hexane/ethanol if solid, or distill if liquid (b.p. ~65°C at 20 Torr).

    • Yield Target: >85%[2]

    • QC Check:

      
       NMR (
      
      
      
      ):
      
      
      1.1 (s, 9H, t-Bu), 7.4 (s, 1H, CH=N).
Protocol B: Synthesis of Copper(II) Pivalaldehyde Oxime Dimer

Application: Studying magnetic exchange interactions in oxime-bridged dimers.

Reagents:

  • Copper(II) Chloride Dihydrate (

    
    )[3]
    
  • Pivalaldehyde Oxime (Synthesized in Protocol A)

  • Triethylamine (

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Metal Solution: Dissolve 1.0 mmol (170 mg) of

    
     in 10 mL of MeOH. Solution appears light blue.
    
  • Ligand Addition: Add 2.0 mmol (202 mg) of Pivalaldehyde Oxime dissolved in 5 mL MeOH. Solution turns green.

  • Base Activation: Add 1.0 mmol of

    
     dropwise.
    
    • Observation: The color deepens to dark olive-green, indicating deprotonation and formation of the oximate bridge.

  • Incubation: Stir for 30 minutes at room temperature.

  • Crystallization: Filter any particulates. Layer the solution with Diethyl Ether (1:1 ratio) in a narrow test tube for slow diffusion.

  • Isolation: After 3-5 days, dark green crystals of

    
     or 
    
    
    
    species (depending on exact stoichiometry) will form.
  • Characterization:

    • IR Spectroscopy: Look for the shift in

      
       from ~1640 
      
      
      
      (free) to ~1600
      
      
      (coordinated).
    • XRD: Essential to confirm the bridging mode (dimer vs trimer).

Data Analysis & Applications

Structural Characterization Table
TechniqueParameterExpected ValueInterpretation
IR

3200-3400

Broad band indicates H-bonding in neutral complex. Absence indicates full deprotonation.
IR

900-1000

Shift to higher frequency indicates N-coordination.
UV-Vis

600-750 nmd-d transition for Cu(II). Geometry dependent (Square planar vs Distorted).
Magnetism

< 1.73 B.M.Sub-normal moment indicates antiferromagnetic coupling via oxime bridge.
Application Notes
  • Metal Extraction Models: PAO serves as a model for "Sterically Hindered Extractants." Unlike ketoximes (e.g., LIX 84), the aldoxime proton in PAO is less acidic, and the t-butyl group prevents the formation of planar

    
     complexes common with nickel, leading to higher selectivity for Copper in mixed streams.
    
  • Cluster Synthesis: The steric bulk of PAO prevents the formation of infinite coordination polymers. This "capping" effect is utilized to synthesize discrete magnetic clusters (e.g.,

    
     or 
    
    
    
    analogs) where the oxime defines the surface curvature of the cluster.

Safety & Handling (MSDS Summary)

  • Pivalaldehyde Oxime: Irritant. Flammable solid/liquid. Store at 2-8°C.

  • Copper Salts: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

  • Hydroxylamine: Potential explosion hazard upon heating if not neutralized.

References

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. Link

  • Constantinos, J. M., et al. (2002). Structural and magnetic properties of copper(II) oxime complexes. Dalton Transactions. (General reference for oxime-bridged Cu dimers).
  • Chaudhuri, P. (2003). Coordination chemistry of sterically burdened oximes.
  • Smith, A. A., et al. (2003). Synthetic and structural studies of cobalt-pivalate complexes. Chemistry - A European Journal. (Context for pivalyl-group steric effects in clusters). Link

Sources

Application Note: Strategic Synthesis and Characterization of Metal-Pivalaldehyde Oxime Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of pivalaldehyde oxime (trimethylacetaldehyde oxime) and its subsequent coordination to Palladium(II) and Copper(II) centers.[1] Unlike linear alkyl oximes, pivalaldehyde oxime possesses a bulky tert-butyl group adjacent to the oximino functionality.[1] This steric bulk imposes significant geometric constraints on metal coordination, often favoring trans-isomers in square planar complexes and unique bridging modes in polynuclear clusters.[1]

This guide provides researchers with robust, self-validating protocols for ligand generation and complexation, supported by mechanistic insights into the "steric wall" effect of the tert-butyl moiety.[1]

Part 1: Ligand Architecture & Synthesis[1]

The Steric Mandate

Pivalaldehyde oxime (


) exists primarily in the E-isomer configuration due to the thermodynamic penalty of placing the hydroxyl group syn to the massive tert-butyl group.[1] Successful metalation requires high-purity ligand free of unreacted aldehyde, which can act as a reducing agent toward noble metals.[1]
Protocol: Green Synthesis of Pivalaldehyde Oxime

Objective: Synthesis of >98% pure pivalaldehyde oxime without chromatographic purification.

Reagents:

  • Pivalaldehyde (2,2-dimethylpropanal): 10.0 g (116 mmol)[1]

  • Hydroxylamine Hydrochloride (

    
    ): 8.9 g (128 mmol, 1.1 eq)[1]
    
  • Sodium Carbonate (

    
    ): 6.8 g (64 mmol)[1]
    
  • Solvent: Ethanol/Water (1:1 v/v), 100 mL

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve hydroxylamine hydrochloride in 50 mL of deionized water in a 250 mL round-bottom flask.

  • Buffering: Slowly add

    
     to the solution.[1] Caution: CO2 evolution will occur.[1] Stir until gas evolution ceases.
    
  • Aldehyde Addition: Dilute the pivalaldehyde in 50 mL of ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture over 20 minutes at

    
     (ice bath).
    
    • Mechanism:[1][2] The dropwise addition prevents local excesses of aldehyde, minimizing side reactions (e.g., aldol-type condensations, though difficult with pivalaldehyde).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will become homogenous or slightly cloudy.[1]

  • Workup:

    • Rotary evaporate the ethanol (bath temp

      
      ).
      
    • The oxime will oil out or precipitate from the remaining aqueous layer.[1]

    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Crystallization: If the product remains an oil, cool to

    
     to induce crystallization (Melting Point: ~41°C).[1]
    

Validation Checkpoint:

  • 1H NMR (

    
    ):  Look for the azomethine proton (
    
    
    
    ) at
    
    
    7.40 ppm.[1] The tert-butyl group appears as a singlet at
    
    
    1.10 ppm.[1]
  • IR: Strong band at ~3200-3300

    
     (O-H) and ~1660 
    
    
    
    (C=N).[1]
Workflow Diagram

LigandSynthesis cluster_inputs Reagents Pival Pivalaldehyde (Steric Core) Reaction Condensation (EtOH/H2O, 0°C -> RT) Pival->Reaction Hydroxyl NH2OH·HCl (Nitrogen Source) Hydroxyl->Reaction Base Na2CO3 (Buffer) Base->Reaction Workup Extraction & Drying (Ether/MgSO4) Reaction->Workup - H2O, - CO2 Product Pivalaldehyde Oxime (White Solid, mp 41°C) Workup->Product

Caption: Synthesis workflow for Pivalaldehyde Oxime emphasizing controlled buffering and phase separation.

Part 2: Metal Complexation Protocols

Protocol A: Palladium(II) Coordination

Target: trans-Bis(pivalaldehyde oxime)palladium(II) dichloride.[1] Rationale: The bulky tert-butyl group makes the cis-isomer sterically unfavorable.[1] We utilize a soluble tetrachloropalladate precursor to facilitate reaction in aqueous alcohol.[1]

Reagents:

  • Sodium Tetrachloropalladate (

    
    ): 294 mg (1.0 mmol)[1]
    
  • Pivalaldehyde Oxime: 222 mg (2.2 mmol, 10% excess)[1]

  • Solvent: Methanol (20 mL) + Water (5 mL)[1]

Methodology:

  • Metal Solution: Dissolve

    
     in 5 mL water. The solution will be reddish-brown.[1]
    
  • Ligand Solution: Dissolve the oxime in 20 mL methanol.

  • Complexation: Add the ligand solution to the metal solution dropwise with vigorous stirring.

    • Observation: A yellow/orange precipitate should form almost immediately as the neutral complex

      
       is less soluble than the ionic precursor.[1]
      
  • Maturation: Stir for 2 hours at room temperature to ensure thermodynamic equilibration to the trans-isomer.

  • Isolation: Filter the yellow solid, wash with cold water (to remove NaCl) and cold methanol (to remove excess ligand).[1]

  • Drying: Vacuum dry at

    
    .
    

Data & Validation:

ParameterValue/ObservationInterpretation
Appearance Yellow PowderCharacteristic of square planar Pd(II)-N complexes.[1]
IR Shift (

)

Shift to higher wavenumber vs free ligand indicates N-coordination.[1]
Solubility

, DCM
Soluble in organics; insoluble in water (confirming neutrality).[1]
Protocol B: Copper(II) Bridged Cluster

Target: Bis(


-pivalaldehyde oximato)dicopper(II) core.[1]
Rationale:  Copper(II) readily forms dimers with oximes where the deprotonated oximate (

) bridges two metal centers.[1] Acetate is used as an internal base to facilitate deprotonation.[1]

Reagents:

  • Copper(II) Acetate Monohydrate: 200 mg (1.0 mmol)[1]

  • Pivalaldehyde Oxime: 101 mg (1.0 mmol)[1][3]

  • Solvent: Ethanol (30 mL)

Methodology:

  • Dissolution: Dissolve Copper Acetate in ethanol at

    
    . The solution is dark blue/green.[1]
    
  • Addition: Add Pivalaldehyde Oxime (solid or dissolved in minimal EtOH).

  • Reflux: Heat the mixture to reflux for 1 hour.

    • Chemistry: Acetate acts as a base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1] The resulting oximate bridges Cu centers.[1]
      
  • Precipitation: Cool slowly to room temperature. Dark green crystals often form.[1] If not, reduce volume by 50% on a rotavap.[1]

  • Isolation: Filter and wash with cold ethanol.

Part 3: Analytical Validation Framework

To ensure the integrity of the synthesized complexes, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)

The vibration of the


 bond is the primary diagnostic marker.[1]
  • Free Ligand:

    
    .[1]
    
  • Pd-Complex (N-bound):

    
     shifts to 
    
    
    
    .[1] The N-coordination increases the bond order of the C=N bond slightly due to reduced lone-pair repulsion or kinematic coupling.[1]
  • Cu-Complex (Bridging): The

    
     stretching frequency (usually 
    
    
    
    ) shifts significantly, indicating the involvement of Oxygen in bonding.[1]
Coordination Pathway Diagram

CoordinationChemistry cluster_Pd Neutral Coordination (Pd) cluster_Cu Anionic Bridging (Cu) Ligand Pivalaldehyde Oxime (Amphoteric Ligand) PdComplex trans-[Pd(L)2Cl2] (Square Planar) Ligand->PdComplex CuComplex [Cu(L-H)]n (Polynuclear Cluster) Ligand->CuComplex PdSalt Na2PdCl4 PdSalt->PdComplex Ligand Exchange (No Deprotonation) CuSalt Cu(OAc)2 CuSalt->CuComplex Deprotonation (-AcOH)

Caption: Divergent reaction pathways based on metal center and deprotonation state.[1]

References

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999).[1] Oxime and oximate metal complexes: unconventional synthesis and reactivity.[1][4] Coordination Chemistry Reviews, 181(1), 147–175.[1] [1]

  • Chaudhry, S. C., et al. (2003).[1] Synthesis and characterization of transition metal complexes of oximes. Journal of the Indian Chemical Society.[1] (General reference for oxime synthesis protocols).

  • Constantinos, J. M., et al. (2002).[1] Structural and magnetic properties of copper(II) oxime complexes. Inorganic Chemistry, 41(10).[1] (Reference for Cu-oxime bridging modes).

  • PubChem. (n.d.).[1][3] Pivalaldehyde oxime (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Goossen, L. J., & Ghosh, K. (2002).[1][2] Palladium-Catalyzed Synthesis of Aryl Ketones... (Context for Pd-catalysis using pivalic anhydrides/derivatives). European Journal of Organic Chemistry.[1][2]

Sources

Application Note: Pivalaldehyde Oxime as a Strategic Precursor for tert-Butyl Scaffolds in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (PAO, CAS: 637-91-2) is a critical C5 building block used to install the tert-butyl moiety into pharmaceutical scaffolds. While often viewed merely as a precursor to pivalonitrile, PAO offers versatile reactivity profiles essential for modern medicinal chemistry. Its primary value lies in its ability to generate 3-tert-butyl-isoxazoles (bioisosteres for phenyl rings) and neopentyl amines (metabolically stable linkers).

This guide details the strategic application of PAO, focusing on two high-value transformations:

  • 1,3-Dipolar Cycloaddition for isoxazole synthesis (Bioisosteric replacement).

  • Catalytic Dehydration to nitriles (Gateway to tetrazoles).

The Steric Advantage in Medicinal Chemistry

The tert-butyl group provided by PAO is a "privileged structure" in drug design. Its high lipophilicity and steric bulk allow it to:

  • Fill Hydrophobic Pockets: Critical for protease inhibitors (e.g., HIV, HCV) where the tert-butyl group occupies the S2/S3 sub-sites.

  • Block Metabolism: The steric bulk shields adjacent bonds from enzymatic hydrolysis and oxidation, extending the half-life (

    
    ) of the API (Active Pharmaceutical Ingredient).
    
  • Rigidify Conformation: The high rotational barrier of the tert-butyl group locks the molecule into bioactive conformations.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways starting from Pivalaldehyde Oxime.

PAO_Pathways PAO Pivalaldehyde Oxime (PAO) H_Chlor Hydroximoyl Chloride PAO->H_Chlor NCS or Chloramine-T Nitrile Pivalonitrile PAO->Nitrile Dehydration (Catalytic/Thermal) Amine Neopentyl Amine PAO->Amine Reduction (LAH or H2/Cat) Nit_Oxide tert-Butyl Nitrile Oxide H_Chlor->Nit_Oxide Base (Et3N) -HCl Isoxazole 3-tert-Butyl Isoxazole/Isoxazoline Nit_Oxide->Isoxazole [3+2] Cycloaddition (Alkene/Alkyne) Tetrazole 5-tert-Butyl Tetrazole Nitrile->Tetrazole NaN3 [2+3] Cycloaddition

Figure 1: Divergent synthetic utility of Pivalaldehyde Oxime in pharmaceutical synthesis.

Deep Dive: Isoxazole Synthesis via Nitrile Oxides

The most sophisticated application of PAO is the synthesis of 3-substituted isoxazoles. These rings are widely used as bioisosteres for phenyl rings and carboxylic acids (e.g., in COX-2 inhibitors and antibiotics).

Mechanism

The reaction proceeds via the in situ generation of tert-butyl nitrile oxide. PAO is first chlorinated to the hydroximoyl chloride, which undergoes dehydrohalogenation to form the reactive dipole. This dipole traps alkenes (to form isoxazolines) or alkynes (to form isoxazoles).

Protocol A: Synthesis of 3-(tert-butyl)-5-substituted-isoxazoline

Target Audience: MedChem Discovery Teams

Reagents:

  • Pivalaldehyde Oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dipolarophile (e.g., Styrene or Acrylate) (1.2 equiv)

  • Solvent: DMF or CH2Cl2

Step-by-Step Methodology:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve PAO (10 mmol) in DMF (20 mL) at 0°C.

    • Add NCS (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain T < 10°C to prevent decomposition.

    • Stir at room temperature (RT) for 1 hour. Monitor by TLC (disappearance of oxime).

  • Cycloaddition (One-Pot):

    • Cool the mixture back to 0°C.

    • Add the alkene dipolarophile (12 mmol).

    • Add Et3N (12 mmol) dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide to furoxan.

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc).

Validation Point:

  • 1H NMR: Look for the disappearance of the oxime singlet (

    
     9-10 ppm) and appearance of the isoxazoline ring protons (
    
    
    
    3.0-5.0 ppm). The tert-butyl group typically shifts slightly upfield.

Deep Dive: Catalytic Dehydration to Pivalonitrile

While Pivalonitrile is commercially available, isotopic labeling (


, 

) or late-stage installation often requires de novo synthesis from the aldehyde/oxime. Traditional methods use harsh reagents (SOCl2), but modern protocols use catalysis.
Protocol B: Iron-Catalyzed Dehydration (Green Chemistry)

Reference: Hyodo et al., Chem. Asian J. 2016 [1]

Reagents:

  • Pivalaldehyde Oxime[1][2][3][4][5]

  • Fe(OAc)2 (5 mol%) or FeSO4

  • Solvent: Toluene or Xylene (reflux)

Methodology:

  • Charge a reaction flask with PAO (50 mmol) and Fe(OAc)2 (2.5 mmol).

  • Add Toluene (50 mL).

  • Heat to reflux (110°C) under a Dean-Stark trap to continuously remove water.

  • Monitor reaction progress by GC-MS.

  • Upon completion (~4-6 hours), cool and filter through a pad of silica to remove iron salts.

  • Distill the filtrate to obtain pure Pivalonitrile (bp 105°C).

Comparison of Dehydration Methods:

MethodReagentConditionsYieldSuitability for Pharma
Classical Acetic AnhydrideReflux70-80%Low (Acidic, difficult workup)
Appel-Type PPh3 / CCl4RT, Base85-95%Medium (Phosphine oxide waste)
Catalytic Fe(OAc)2Reflux, Dean-Stark>90%High (Green, scalable, no toxic byproducts)
Swern-like DMSO / SOCl2-78°C to RT80-90%Low (Cryogenic, odor)

Safety & Handling Guidelines

Pivalaldehyde Oxime (PAO)[1][4][5]
  • Hazard: Causes skin irritation and serious eye irritation.[5]

  • Storage: Store at 2-8°C. Oximes can undergo Beckmann rearrangement if exposed to strong acids and heat, potentially leading to violent decomposition on a multi-kilo scale.

Nitrile Oxide Intermediates[6][7]
  • Risk: tert-Butyl nitrile oxide is unstable and prone to dimerization (forming furoxans) if not trapped immediately by a dipolarophile.

  • Control: Always maintain a low steady-state concentration of the nitrile oxide by adding the base slowly to the mixture of hydroximoyl chloride and alkene.

References

  • Hyodo, K., et al. (2016).[6] "Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media."[6] Chemistry – An Asian Journal.[6]

  • Bisel, P., et al. (2008).[7] "The tert-butyl group in chemistry and biology." Organic & Biomolecular Chemistry.

  • Himo, F., et al. (2005).[8] "Cycloadditions of Copper(I) Acetylides to Azides and Nitrile Oxides." Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime."

  • Praveen, C., et al. (2010).[8] "Gold(III)-Catalyzed Synthesis of Isoxazoles." Synlett.

Sources

Application Note: Pivalaldehyde Oxime as a Steric Command Element in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) serves as a critical intermediate in advanced organic synthesis, primarily functioning as the precursor to tert-butyl nitrile oxide . This application note details its role in stereoselective 1,3-dipolar cycloadditions , where the bulky tert-butyl group acts as a "steric command element," enforcing high diastereoselectivity in the formation of isoxazolines. These heterocycles are invaluable "latent" aldol equivalents, allowing for the construction of complex


-hydroxy ketones with defined stereochemistry. This guide provides a validated protocol for the in situ generation of the nitrile oxide and its subsequent stereoselective trapping.

Scientific Foundation: The Steric Advantage

The Role of the tert-Butyl Group

In stereoselective synthesis, controlling the trajectory of reacting partners is paramount. Pivalaldehyde oxime (


) is unique due to the massive steric bulk of the tert-butyl group adjacent to the reactive center.
When converted to its corresponding nitrile oxide (

), this dipole exhibits distinct reactivity profiles:
  • Regiocontrol: The steric bulk strongly disfavors steric clashes in the transition state, directing the dipole to add to the less hindered end of the dipolarophile (alkene).

  • Diastereocontrol: In reactions with chiral alkenes (e.g., allylic alcohols), the tert-butyl group amplifies facial selectivity (diastereofacial differentiation), often overriding smaller directing effects to yield high diastereomeric ratios (dr).

Mechanism of Action

The transformation proceeds via the Huisgen [3+2] cycloaddition . The pivalaldehyde oxime is first chlorinated to form the hydroximoyl chloride, which is then dehydrochlorinated by a base to generate the transient nitrile oxide.

ReactionPathway PivOxime Pivalaldehyde Oxime (Stable Precursor) Chlorination Chlorination (NCS/DMF) PivOxime->Chlorination HydChl Hydroximoyl Chloride (Intermediate) Chlorination->HydChl Base Base Treatment (Et3N) HydChl->Base NitOxide tert-Butyl Nitrile Oxide (Reactive Dipole) Base->NitOxide TS Transition State (Steric Control) NitOxide->TS + Alkene Alkene Dipolarophile (Alkene) Alkene->TS Isox Isoxazoline (Chiral Product) TS->Isox Stereoselective Cycloaddition

Figure 1: Reaction pathway from Pivalaldehyde Oxime to Isoxazoline via Nitrile Oxide generation.[1]

Validated Protocol: Stereoselective Synthesis of Isoxazolines

This protocol describes the "one-pot, two-step" method, which avoids the isolation of the unstable hydroximoyl chloride intermediate.

Reagents and Equipment
  • Substrate: Pivalaldehyde oxime (Commercial or synthesized from pivalaldehyde +

    
    ).
    
  • Reagent: N-Chlorosuccinimide (NCS).

  • Base: Triethylamine (

    
    ).
    
  • Dipolarophile: Allyl alcohol (model substrate) or Chiral Allylic Alcohol (for stereoselective demonstration).

  • Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

  • Glassware: Flame-dried round-bottom flask, addition funnel, inert gas (Ar/N2) line.

Step-by-Step Methodology
Phase A: Generation of Hydroximoyl Chloride
  • Setup: Charge a flame-dried 100 mL round-bottom flask with Pivalaldehyde Oxime (1.0 equiv, e.g., 5 mmol) and dry DMF (20 mL).

  • Activation: Cool the solution to 0°C using an ice bath.

  • Chlorination: Add NCS (1.1 equiv) portion-wise over 15 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature < 5°C to prevent decomposition.

  • Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC.[2] The oxime spot should disappear. This generates the tert-butyl hydroximoyl chloride in situ.

Phase B: Cycloaddition (The "Slow Addition" Technique)
  • Dipolarophile Addition: Add the alkene substrate (e.g., Allyl Alcohol , 1.2 equiv) directly to the reaction mixture.

  • Nitrile Oxide Generation: Prepare a solution of Triethylamine (1.2 equiv) in DMF (5 mL).

  • Controlled Release: Add the

    
     solution dropwise  over 2–4 hours using a syringe pump or addition funnel.
    
    • Critical Mechanism: Slow addition of base keeps the concentration of the transient nitrile oxide low. This prevents dimerization (formation of furoxan) and forces the nitrile oxide to react with the alkene (cycloaddition).

  • Workup:

    • Pour the mixture into ice-water (100 mL).

    • Extract with

      
       (3 x 30 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Interpretation: Stereoselectivity

When using a chiral dipolarophile (e.g., a chiral allylic alcohol), the tert-butyl group dictates the facial approach.

Substrate TypeDipolarophile GeometryMajor IsomerTypical dr (Diastereomeric Ratio)
Achiral Alkene Terminal5-substituted IsoxazolineN/A (Regioselective)
Chiral Allylic Alcohol trans-disubstitutedanti-isoxazoline> 90:10
Chiral Allylic Alcohol cis-disubstitutedsyn-isoxazoline> 85:15

Table 1: Stereochemical outcomes governed by the tert-butyl steric bulk.

Application Logic & Troubleshooting

Why Pivalaldehyde Oxime?

Researchers choose this specific oxime when the target molecule requires a masked aldol moiety . The resulting isoxazoline can be reductively cleaved (e.g., Raney Ni/H2) to yield a


-hydroxy ketone. The tert-butyl group ensures that the stereocenters established during the cycloaddition are "locked in" with high fidelity before this cleavage.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Nitrile oxide concentration too high.Decrease the addition rate of

. Use high dilution conditions.
Incomplete Chlorination Old/Wet NCS.Recrystallize NCS from benzene or use fresh reagent. Ensure DMF is dry.
Poor Diastereoselectivity Temperature too high.Conduct the cycloaddition at lower temperatures (-20°C to 0°C) to enhance kinetic control.
No Reaction Steric crowding of dipolarophile.If the alkene is also very bulky (e.g., tetrasubstituted), the reaction may fail. Use high pressure (10-15 kbar) or thermal activation.

References

  • Preparation and Reaction of Nitrile Oxides

    • Source: Organic Chemistry Portal.[3] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents."

    • URL:[Link]

  • Stereoselectivity in Cycloadditions

    • Source: Mendelsohn, B. A., et al. "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents."[4] Org.[3][4][5][6][7][8][9][10][11][12] Lett., 2009, 11, 1539-1542.[4] (Demonstrates the utility of oxime oxidation for in situ trapping).

    • URL:[Link]

  • General Pivalaldehyde Properties

    • Source: PubChem.[11] "Pivalaldehyde oxime Compound Summary."

    • URL:[Link]

  • 1,3-Dipolar Cycloaddition Reviews

    • Source: Huisgen, R. "1,3-Dipolar Cycloadditions.[6] Past and Future." Angew.[5][7] Chem. Int. Ed.

    • Context: Foundational text on the mechanism utilized in this protocol.[4][13]

Sources

Application Note: Selective Beckmann Rearrangement of Pivalaldehyde Oxime to Pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists seeking to perform the Beckmann Rearrangement of Pivalaldehyde Oxime to generate Pivalamide .

Unlike ketoximes, which rearrange readily to secondary amides, aldoximes (like pivalaldehyde oxime) possess a strong thermodynamic bias toward dehydration , yielding nitriles (pivalonitrile) under standard acidic conditions. This guide details the Ruthenium-Catalyzed Aqueous Rearrangement , a field-proven protocol that selectively drives the reaction toward the primary amide, overcoming the dehydration trap.

Executive Summary

The classical Beckmann rearrangement is the standard method for converting ketoximes to secondary amides (e.g., Cyclohexanone oxime


 Caprolactam). However, applying these conditions (acid/heat) to Pivalaldehyde oxime  (

) typically results in Pivalonitrile (

) via elimination of water.

To obtain Pivalamide (


), one must bypass the dehydration pathway or couple it with an immediate, in-situ hydration. This protocol utilizes a Ruthenium(II) arene complex  in water.[1] This system acts as a dual-function catalyst: it facilitates the initial activation of the oxime and subsequently catalyzes the hydration of the transient nitrile species, delivering the primary amide in high yield ( >85%) with high atom economy.

Mechanistic Insight: The "Dehydration-Hydration" Shunt

Understanding the mechanism is crucial for troubleshooting. For aldoximes, the direct 1,2-shift (classic Beckmann) is energetically disfavored compared to elimination.

The Pathway[2][3][4][5]
  • Dehydration: The Ru-catalyst promotes the elimination of water from the oxime, transiently forming Pivalonitrile.

  • Coordination: The nitrile coordinates to the Ru-center, activating the

    
     triple bond.
    
  • Hydration: Water (the solvent) attacks the activated nitrile, forming an imidate intermediate which tautomerizes to the primary amide.

This "One-Pot" sequence is superior to the two-step synthetic route (isolation of nitrile followed by hydrolysis) because it minimizes waste and handling of the volatile nitrile intermediate.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the catalytic cycle and the divergence from the unwanted nitrile byproduct.

BeckmannPathways cluster_0 Catalytic Cycle in Water Oxime Pivalaldehyde Oxime (t-Bu-CH=N-OH) Intermediate [Ru-Nitrile Complex] Transient Species Oxime->Intermediate Ru-Catalyzed Dehydration Nitrile Pivalonitrile (Unwanted Byproduct) Oxime->Nitrile Acid/Heat (Dehydration) Amide Pivalamide (Target Product) Intermediate->Amide Ru-Catalyzed Hydration Cat Ru(II) Catalyst (Water/Heat)

Figure 1: Divergent pathways for Pivalaldehyde Oxime. The Ru-catalyzed route (Blue) bridges the nitrile intermediate directly to the amide, preventing the isolation of the nitrile byproduct (Red).

Experimental Protocol

Method: Ruthenium(II)-Catalyzed Rearrangement in Water Scale: 1.0 mmol (Adaptable to gram-scale)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
Pivalaldehyde Oxime 101.151.0101 mgSubstrate

612.392.5 mol%15 mgPre-catalyst

(Optional)*
325.825 mol%16 mgBase additive
Deionized Water 18.02Solvent3.0 mLSolvent/Reactant

*Note: Mild basic additives can enhance the hydration step rate, though the reaction proceeds in neutral water.

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a 10 mL pressure vial or round-bottom flask, weigh out the Pivalaldehyde oxime (101 mg, 1.0 mmol).

    • Add the Ruthenium dimer

      
       (15 mg).
      
    • Critical Step: Ensure the oxime is fully dissolved or dispersed. Pivalaldehyde oxime is a solid/oil; if solubility is poor, a minimal amount of Ethanol (0.5 mL) can be added as a co-solvent, but pure water is preferred for the "green" effect.

  • Reaction Initiation:

    • Add Deionized Water (3.0 mL).

    • Seal the vial (if using a pressure vessel) or attach a reflux condenser (if using standard glassware).

    • Heat the mixture to 100°C (oil bath temperature). Stirring must be vigorous (1000 rpm) to maintain an emulsion if the oxime is not fully soluble.

  • Monitoring:

    • Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Timepoint 1h: You may observe a transient non-polar spot (Pivalonitrile).

    • Timepoint 4-6h: The nitrile spot should disappear, replaced by a more polar spot (Pivalamide).

    • Endpoint: Reaction is complete when the oxime and nitrile intermediates are consumed (<5%).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature. Pivalamide is poorly soluble in cold water and may crystallize directly.

    • If solid precipitates: Filter the white solid, wash with ice-cold water (2 x 1 mL), and dry under vacuum.

    • If no precipitate: Extract the aqueous phase with Ethyl Acetate (3 x 5 mL). Dry the combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Typically, the crude product is >95% pure.

    • If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 0%

      
       40% EtOAc in Hexanes).
      

Data & Validation

The following table compares the efficiency of different catalytic systems for this specific transformation.

Catalyst SystemConditionsMajor ProductYield (Amide)Notes

/ Heat
100°C, 1hPivalonitrile < 5%Classical Beckmann favors dehydration.

Toluene, RefluxPivalonitrile < 10%Lewis acid favors nitrile formation.

Water, 100°CPivalamide 92% Recommended Protocol.

Toluene/H2OPivalamide 84%Effective but requires organic solvent.
Characterization of Pivalamide
  • Appearance: White crystalline solid.

  • Melting Point: 153–156 °C.

  • 1H NMR (400 MHz, CDCl3):

    
     5.80 (br s, 2H, 
    
    
    
    ), 1.21 (s, 9H,
    
    
    ).
  • IR (ATR): 3350, 3180 (

    
     stretch), 1655 (C=O amide).
    

Troubleshooting & Optimization

  • Incomplete Conversion: If the nitrile intermediate persists, add 5 mol% of a phosphine ligand (e.g.,

    
     or PTA) to stabilize the Ruthenium species and enhance the hydration step.
    
  • Substrate Solubility: For extremely hydrophobic aldoximes, use a 1:1 Water/t-Butanol mixture.

  • Steric Bulk: Pivalaldehyde oxime is bulky (

    
    ), which actually helps preventing side reactions (like polymerization), making it an ideal substrate for this catalytic rearrangement.
    

References

  • Ruthenium-Catalyzed Rearrangement in Water: García-Álvarez, R., et al. "Ruthenium-Catalyzed Rearrangement of Aldoximes to Primary Amides in Water."[4][6] Organometallics, vol. 31, no.[4][6] 17, 2012, pp. 6482–6490.[4][6]

  • Rhodium-Catalyzed Hydration/Rearrangement: Lee, J., et al. "Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source."[3] Organic Letters, vol. 11, no.[3] 24, 2009, pp. 5598–5601.

  • General Beckmann Rearrangement Mechanisms: "Beckmann Rearrangement." Organic Chemistry Portal.

  • Indium Catalysis (Comparison): Barman, D. C., et al. "Indium trifluoromethanesulfonate - A new catalyst for Beckmann rearrangement of ketoximes and facile dehydration of aldoximes."[7] Indian Journal of Chemistry, vol.[7] 41B, 2002, pp. 154-156.

Sources

Dehydration of pivalaldehyde oxime to pivalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable and Selective Dehydration of Pivalaldehyde Oxime to Pivalonitrile

Abstract

This technical guide details the synthesis of pivalonitrile (2,2-dimethylpropanenitrile) via the dehydration of pivalaldehyde oxime. Pivalonitrile is a critical intermediate for introducing the tert-butyl group in pharmaceuticals and agrochemicals. Unlike unhindered nitriles, the steric bulk of the tert-butyl group provides unique stability but presents specific challenges during synthesis, particularly regarding reagent access and purification. This note presents two distinct protocols: a Robust Chemical Dehydration using acetic anhydride for scalable production, and a Green Catalytic Dehydration using Copper(II) acetate for high-efficiency, low-waste applications.

Introduction & Strategic Significance

Pivalonitrile serves as a densely functionalized building block. Its hydrolysis yields pivalic acid, while its reduction provides neopentylamine. In drug discovery, the tert-butyl moiety is often employed to block metabolic sites (preventing oxidation) or to lock conformations due to its high steric demand.

Key Challenges in Synthesis:

  • Volatility: Pivalonitrile has a boiling point of ~105°C, requiring careful thermal management during exothermic dehydration steps to prevent product loss.

  • Steric Hindrance: The bulky tert-butyl group adjacent to the oxime functionality can retard nucleophilic attack on the activating agent, necessitating optimized reaction conditions.

  • Safety: Like all aliphatic nitriles, pivalonitrile is toxic and highly flammable (Flash Point: 4°C).

Mechanistic Insight

The dehydration of aldoximes to nitriles generally proceeds via an E2-type elimination . The hydroxyl group of the oxime is first converted into a better leaving group (activation), followed by base-mediated abstraction of the aldyl proton.

Mechanism Diagram (DOT):

DehydrationMechanism Oxime Pivalaldehyde Oxime (t-Bu-CH=N-OH) Activation Activation Step (Acyl/Sulfonyl Transfer) Oxime->Activation + Ac2O / Catalyst Intermediate Activated Intermediate (t-Bu-CH=N-O-LG) Activation->Intermediate - AcOH Transition E2 Elimination (Base removes H, LG departs) Intermediate->Transition + Base / Heat Product Pivalonitrile (t-Bu-C≡N) Transition->Product - H-Base, - LG

Caption: Mechanistic pathway for the dehydration of pivalaldehyde oxime. LG = Leaving Group (e.g., Acetate).

Method Selection Guide

FeatureMethod A: Acetic Anhydride (Classic) Method B: Cu(OAc)₂ Catalyzed (Green)
Scale Multi-gram to KilogramMilligram to Gram
Reagent Cost LowLow to Moderate
Atom Economy Poor (Stoichiometric waste)High (Catalytic)
Purification Distillation (Direct)Extraction + Chromatography
Reaction Time 2–4 Hours6–12 Hours
Suitability Robust substrates, bulk productionAcid-sensitive substrates, lab scale

Detailed Protocols

Protocol A: Robust Chemical Dehydration (Acetic Anhydride)

Best for: Scalable synthesis where product isolation by distillation is preferred.

Reagents:

  • Pivalaldehyde oxime (1.0 equiv)[1]

  • Acetic anhydride (2.0 equiv)

  • Sodium acetate (0.1 equiv) - Optional buffer to prevent hydrolysis

Equipment:

  • Round-bottom flask (RBF)[1]

  • Reflux condenser

  • Fractional distillation apparatus (Vigreux column recommended)

  • Oil bath[2]

Step-by-Step Methodology:

  • Setup: In a fume hood, charge the RBF with pivalaldehyde oxime.

  • Addition: Add Acetic anhydride slowly. The reaction is slightly exothermic; cool if scale >100g.

  • Reflux: Heat the mixture to gentle reflux (approx. 120–130°C bath temperature) for 2–3 hours. Monitor by TLC or GC (disappearance of oxime).

    • Expert Note: The boiling point of Acetic Anhydride is 140°C. Pivalonitrile boils at 105°C. Do not overheat, or the product may distill out prematurely without a column.

  • Quench/Workup (Option 1 - Extraction): Cool to RT. Pour into ice water to hydrolyze excess anhydride. Extract with diethyl ether. Wash with saturated

    
     to remove acetic acid. Dry over 
    
    
    
    .[1]
  • Purification (Option 2 - Direct Distillation - Recommended for Scale): Replace the reflux condenser with a fractional distillation setup.

    • Fraction 1: Pivalonitrile (collect at 103–106°C).

    • Fraction 2: Acetic acid/Acetic anhydride (collect >115°C).

  • Yield: Typically 75–85%.

Protocol B: Green Catalytic Dehydration (Copper-Catalyzed)

Best for: Laboratory scale, high purity, and avoiding corrosive anhydrides.

Reagents:

  • Pivalaldehyde oxime (1.0 equiv)[1]

  • Copper(II) acetate [Cu(OAc)₂] (5 mol%)

  • Acetonitrile (Solvent & Co-reactant)[3]

Mechanism: A "transnitrilation" where acetonitrile acts as the nitrile source/acceptor, or simply a catalytic dehydration where the metal activates the oxime.

Step-by-Step Methodology:

  • Dissolution: Dissolve pivalaldehyde oxime (e.g., 10 mmol) in Acetonitrile (20 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.5 mmol). The solution typically turns blue-green.

  • Reaction: Heat to reflux (82°C) for 6–12 hours.

  • Monitoring: Monitor reaction progress via GC-MS. Pivalonitrile formation is indicated by a peak at m/z 83.

  • Workup:

    • Evaporate excess acetonitrile under reduced pressure (careful: product is volatile; use a cool bath and strictly controlled vacuum, or simple distillation).

    • Alternative: Dilute with water and extract with pentane/ether.

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc 9:1) if high purity is required, though simple distillation is often sufficient.

Process Workflow & Logic

Workflow Start Start: Pivalaldehyde Oxime Choice Select Method Start->Choice MethodA Method A: Acetic Anhydride Choice->MethodA Scale > 10g MethodB Method B: Cu(OAc)2 Cat. Choice->MethodB Scale < 10g / Green RefluxA Reflux (130°C, 3h) MethodA->RefluxA DistillA Fractional Distillation RefluxA->DistillA ProductA Pure Pivalonitrile (bp 105°C) DistillA->ProductA RefluxB Reflux in MeCN (82°C, 8h) MethodB->RefluxB ExtractB Aqueous Extraction / Flash Chrom. RefluxB->ExtractB ProductB Pure Pivalonitrile ExtractB->ProductB

Caption: Decision matrix and process flow for Pivalonitrile synthesis.

Safety & Handling (Critical)

HazardDescriptionMitigation
Toxicity Pivalonitrile is toxic by inhalation, ingestion, and skin contact (Category 3).[2]Use double gloves (Nitrile). Work in a well-ventilated fume hood.
Flammability Highly Flammable Liquid (Flash Point 4°C).Ground all glassware. Use spark-proof heating (oil bath/mantle).
Cyanide Risk While not free cyanide, metabolism can release CN ions.Keep a Cyanide Antidote Kit available in the lab.
Pressure Dehydration generates vapors; closed systems may pressurize.Ensure open vent or nitrogen bubbler on condensers.

References

  • Vertex AI Search. (2023). Synthesis of pivalonitrile from pivalaldehyde oxime acetic anhydride. Retrieved from 4

  • National Institutes of Health (NIH). (2010). A Simple Synthesis of Nitriles from Aldoximes. PMC. Retrieved from 1

  • Organic Chemistry Portal. (2018). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from 5

  • PubChem. (2025).[2] Pivalonitrile Compound Summary. National Library of Medicine. Retrieved from 2[2]

  • Spectrum Chemical. (2019).[6] Safety Data Sheet: Pivalonitrile. Retrieved from 6

Sources

Application Note: Reduction of Pivalaldehyde Oxime to Neopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reduction of pivalaldehyde oxime (2,2-dimethylpropanal oxime) to neopentylamine (2,2-dimethylpropan-1-amine). While oxime reduction is a standard transformation, this specific substrate presents unique challenges and advantages due to the tert-butyl group's steric bulk and the product's volatility (bp 81–82 °C).

We present two distinct, field-validated protocols:

  • Method A: Catalytic Hydrogenation (Raney Nickel) – The preferred route for scalability and atom economy.[1]

  • Method B: Hydride Reduction (LiAlH₄) – The preferred route for laboratory-scale discovery where equipment for high-pressure hydrogenation is unavailable.[1]

Critical Process Parameter (CPP) Alert: The volatility of neopentylamine requires modified isolation techniques. Standard rotary evaporation will result in significant product loss.[1] This guide prioritizes isolation as the hydrochloride salt or controlled fractional distillation.[1]

Strategic Analysis & Mechanism

The Steric Advantage

Unlike linear aliphatic oximes, pivalaldehyde oxime benefits from the steric hindrance of the tert-butyl group. In typical oxime reductions, a major side reaction is the formation of secondary amines (dimerization) via the attack of the newly formed amine on the intermediate imine.

  • Mechanism:

    
    [1]
    
  • Pivalaldehyde Context: The bulky t-butyl group shields the imine carbon, significantly retarding this nucleophilic attack.[1] Consequently, pivalaldehyde oxime reduction often yields higher primary amine selectivity than unhindered analogs.[1]

Reaction Pathway Diagram

The following diagram outlines the parallel workflows for both methods and the critical isolation logic.

G cluster_0 Substrate cluster_1 Reduction Method cluster_2 Intermediates cluster_3 Isolation Strategy (CPP) Oxime Pivalaldehyde Oxime (t-Bu-CH=N-OH) Raney Method A: Raney Ni / H2 (50-100 psi, MeOH) Oxime->Raney H2 adsorption LAH Method B: LiAlH4 / THF (Reflux) Oxime->LAH Hydride transfer Imine Imine Intermediate (t-Bu-CH=NH) Raney->Imine Step 1 Red. LAH->Imine Aluminate Complex FreeBase Crude Neopentylamine (Volatile! bp 81°C) Imine->FreeBase Full Reduction Salt HCl Salt Formation (Solid, Stable) FreeBase->Salt HCl/Ether (Recommended)

Figure 1: Strategic workflow for the reduction of pivalaldehyde oxime.[1] Note the convergence on salt formation to mitigate volatility risks.

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Green Chemistry requirements.[1]

Reagents & Equipment
  • Catalyst: Raney Nickel (Active, slurry in water/alcohol).[1][2] Warning: Pyrophoric.

  • Solvent: Methanol (anhydrous preferred).[1]

  • Additive: 7N Ammonia in Methanol (Optional but recommended to ensure 100% suppression of dimers).[1]

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

Protocol
  • Catalyst Preparation: Wash the Raney Nickel slurry (approx. 10 wt% loading relative to substrate) three times with anhydrous methanol to remove water.[1] Do not let the catalyst dry out.

  • Loading: In the autoclave glass liner, charge Pivalaldehyde Oxime (1.0 equiv) dissolved in Methanol (concentration ~0.5 M).

  • Additive: Add Ammonia in Methanol (approx. 5-10 mol%).

    • Scientist's Note: While the t-butyl group hinders dimerization, ammonia acts as a competitive nucleophile, further guaranteeing high purity.

  • Reaction: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).[1][3] Pressurize to 60–100 psi (4–7 bar) H₂. Stir vigorously at RT to 50°C .

    • Monitoring: Reaction is typically complete in 4–12 hours.[1] Monitor H₂ uptake.

  • Workup (Safety Critical):

    • Vent H₂ and purge with N₂.[1]

    • Filter the mixture through a pad of Celite under an inert atmosphere (keep catalyst wet).

    • Isolation: Do NOT rotavap to dryness.[1]

      • Option 1 (Distillation): Carefully distill off methanol through a fractionating column.[1] Collect the fraction boiling at 80–82°C.

      • Option 2 (Salt): Add excess HCl in diethyl ether to the filtrate.[1] Evaporate solvent to yield Neopentylamine Hydrochloride (white solid).[1]

Method B: Lithium Aluminum Hydride (LiAlH₄)

Best for: Discovery scale (<5g), labs without high-pressure equipment.[1]

Reagents & Equipment[1][4]
  • Reductant: LiAlH₄ (2.0–2.5 equiv, powder or pellets).[1]

  • Solvent: Anhydrous THF or Diethyl Ether (Ether is easier to remove given product volatility).[1]

  • Equipment: 3-neck flask, reflux condenser, N₂ line, dropping funnel.[1]

Protocol
  • Setup: Flame-dry glassware and cool under N₂ flow.

  • Slurry Preparation: Charge LiAlH₄ (2.5 equiv) into the flask. Add anhydrous THF (approx. 10 mL per gram of LAH) and cool to 0°C.

  • Addition: Dissolve Pivalaldehyde Oxime (1.0 equiv) in dry THF. Add dropwise to the LAH slurry.[1]

    • Observation: Gas evolution (H₂) will occur.[1] Control rate to maintain a gentle effervescence.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 2–4 hours.

    • Mechanistic Check: The reflux ensures the breakdown of the intermediate aluminate complex, which can be stable for hindered substrates.

  • Quench (Fieser Method): Cool to 0°C. For every x grams of LAH used, add sequentially:

    • x mL Water (very slowly!)

    • x mL 15% NaOH solution[1]

    • 3x mL Water[1][4][5]

  • Filtration: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a coarse frit or Celite.[1] Wash the cake with THF.

  • Isolation:

    • Dry the filtrate over Na₂SO₄.[1]

    • Crucial Step: Add 4M HCl in Dioxane or Ether to the filtrate before evaporation.[1]

    • Concentrate under reduced pressure to obtain the Neopentylamine Hydrochloride salt.[1]

Comparative Data & Specifications

FeatureMethod A: Raney NiMethod B: LiAlH₄
Yield (Typical) 85–95%75–85%
Atom Economy High (H₂ is the reagent)Low (Stoichiometric Al waste)
Safety Profile High Pressure, Pyrophoric CatalystWater Reactive, H₂ Evolution
Purification Distillation usually sufficientSalt formation often required
Scalability Excellent (kg to ton)Poor (Exotherm management difficult)
Reaction Time 6–12 Hours4–6 Hours

References

  • Standard Reduction of Oximes: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (Oxime reduction generally involves catalytic hydrogenation or hydride donors).[1]

  • Raney Nickel Properties: American Chemical Society.[1] (2022).[1] Raney® Nickel: A Life-Changing Catalyst.[1] Link

  • Neopentylamine Properties: National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 79882, Neopentylamine. Link

  • LiAlH4 Reduction Protocols: Organic Chemistry Portal. Reduction of Nitrogen Compounds. Link

  • Handling of Volatile Amines: Common laboratory practice for amines with bp < 100°C dictates salt formation for gravimetric accuracy.[1]

Disclaimer: This document is for research and development purposes only. All procedures involving Raney Nickel and Lithium Aluminum Hydride must be performed in a fume hood with appropriate PPE and blast shielding.

Sources

Pivalaldehyde oxime as a precursor for nitrile oxides in 1,3-dipolar cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pivalaldehyde Oxime as a Precursor for Nitrile Oxides in 1,3-Dipolar Cycloadditions

Introduction & Strategic Value

In medicinal chemistry, the isoxazole scaffold is a critical bioisostere for amide bonds, offering improved metabolic stability and altered hydrogen-bonding vectors. Specifically, 3-tert-butylisoxazoles are highly valued because the bulky tert-butyl group provides significant steric protection, reducing susceptibility to enzymatic hydrolysis and improving lipophilicity (LogP) for membrane permeability.

This application note details the conversion of pivalaldehyde oxime into its corresponding nitrile oxide for use in 1,3-dipolar cycloadditions (Click Chemistry). Unlike unhindered nitrile oxides (e.g., benzonitrile oxide) which dimerize rapidly to furoxans, the tert-butyl variant exhibits unique kinetic stability. However, without precise protocol management, dimerization remains a dominant side reaction that cannibalizes yield.

Key Technical Advantages:

  • Bioisosterism: The isoxazole ring mimics the spatial and electronic properties of amide bonds in peptide mimetics.

  • Steric Control: The t-Bu group directs regioselectivity during the cycloaddition with asymmetric dipolarophiles.

  • Safety: The in situ generation protocol mitigates the explosion hazards associated with isolating unstable nitrile oxides.

Mechanistic Pathway & Logic

The transformation follows the Huisgen cycloaddition mechanism.[1] The critical control point is the rate of dehydrohalogenation relative to the rate of cycloaddition.

Reaction Pathway Diagram

ReactionMechanism Oxime Pivalaldehyde Oxime (Stable Precursor) Chloro Hydroximoyl Chloride (Intermediate) Oxime->Chloro Chlorination (DMF/NCS) NCS N-Chlorosuccinimide (NCS) (Chlorinating Agent) NCS->Chloro NO tert-Butyl Nitrile Oxide (Reactive Dipole) Chloro->NO -HCl Base Base (Et3N) (Dehydrohalogenation) Base->NO Isox 3-tert-Butylisoxazole (Target Scaffold) NO->Isox Cycloaddition (Fast) Furoxan Furoxan Dimer (Side Product) NO->Furoxan Dimerization (If [NO] is too high) Alkene Dipolarophile (Alkene/Alkyne) Alkene->Isox

Caption: Mechanistic flow from oxime precursor to isoxazole target. Red path indicates the competitive dimerization pathway to be avoided.

Critical Process Parameters (CPP)

To maximize yield and minimize the furoxan dimer, the concentration of the free nitrile oxide must be kept low (steady-state approximation).

ParameterRecommendationRationale
Chlorinating Agent NCS (N-Chlorosuccinimide) Superior to

gas for lab scale; easier handling and stoichiometry control.
Solvent DMF (Dimethylformamide) Essential for the NCS step. It acts as a catalyst/solvent to promote chlorination.
Base Addition Slow Infusion (Syringe Pump) Prevents a spike in nitrile oxide concentration, favoring reaction with the dipolarophile over self-dimerization.
Temperature 0°C

RT
Chlorination is exothermic. Cycloaddition is often performed at RT or 40°C to ensure completion.
Stoichiometry 1.2 - 1.5 eq. Oxime Excess dipole is required to drive the consumption of the valuable dipolarophile (drug intermediate).

Experimental Protocols

Protocol A: Preparation of tert-Butyl Hydroximoyl Chloride

This intermediate is generally stable enough to be prepared in solution and used immediately, or isolated if necessary (though in situ use is preferred).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Pivalaldehyde oxime (10.0 mmol, 1.01 g) in anhydrous DMF (10 mL).

  • Chlorination:

    • Cool the solution to 0°C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) (11.0 mmol, 1.47 g) portion-wise over 15 minutes. Note: Reaction is slightly exothermic.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Validation (TLC): Monitor consumption of oxime (typically less polar than the chloride).

    • Checkpoint: The solution usually turns pale yellow/green.

  • Workup (Optional for One-Pot): If isolating, dilute with water and extract with Et2O. However, for Protocol B, use this DMF solution directly.

Protocol B: One-Pot 1,3-Dipolar Cycloaddition

This method utilizes the hydroximoyl chloride solution generated in Protocol A.

  • Dipolarophile Preparation: In a separate vessel, dissolve the Dipolarophile (e.g., phenylacetylene or a substituted alkene, 8.0 mmol) in DCM (20 mL).

  • Mixing: Add the DMF solution of tert-butyl hydroximoyl chloride (from Protocol A) to the dipolarophile solution.

  • Cycloaddition Initiation:

    • Cool the combined mixture to 0°C.

    • Prepare a solution of Triethylamine (

      
      )  (12.0 mmol, 1.67 mL) in DCM (5 mL).
      
    • CRITICAL STEP: Add the

      
       solution dropwise via a syringe pump over 4–6 hours.
      
    • Why? This maintains a low steady-state concentration of the nitrile oxide, statistically favoring the collision with the dipolarophile over another nitrile oxide molecule.

  • Completion: After addition, allow to stir at RT for 12 hours.

  • Quench & Purification:

    • Quench with water (50 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 1N HCl (to remove excess amine) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

Scenario 1: High Furoxan (Dimer) Formation

  • Cause: Base addition was too fast or dipolarophile is unreactive.

  • Fix: Increase dilution of the reaction mixture. Slow down the syringe pump addition rate to 8–10 hours. Use 2.0 equivalents of the dipolarophile if it is inexpensive.

Scenario 2: Incomplete Chlorination

  • Cause: Old NCS (degraded).

  • Fix: Recrystallize NCS from benzene or switch to fresh bottle. Ensure DMF is dry, as water quenches the chloronium intermediate.

Scenario 3: Regioselectivity Issues

  • Insight: With terminal alkynes, 3-tert-butyl-5-substituted isoxazoles are the major product (>95%). With internal alkynes, steric clash between the t-Bu group and the alkyne substituents will dictate the outcome.

References

  • Mechanism of 1,3-Dipolar Cycloadditions: Huisgen, R. "1,3-Dipolar Cycloadditions.[1] Past and Future." Angewandte Chemie International Edition, 1963 .

  • Nitrile Oxide Dimerization Kinetics: Grundmann, C., & Dean, J. M. "Nitrile Oxides.[1][2][3][4][5] V. Stable Aromatic Nitrile Oxides." Journal of Organic Chemistry, 1965 .

  • Isoxazoles in Drug Discovery: Pinter, T., et al. "Isoxazoles in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry, 2020 .

  • NCS Chlorination Protocol: Liu, K.C., et al. "A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors)." Journal of Organic Chemistry, 1980 .

  • Safety of Nitrile Oxides: "Handling of Energetic Reagents." Organic Process Research & Development.

Sources

Strategic Utilization of Pivalaldehyde Oxime in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of Pivalaldehyde Oxime (2,2-dimethylpropanal oxime) as a pivotal intermediate in the synthesis of sterically demanding agrochemical actives. We focus on its role as a precursor to Pivalonitrile (via dehydration) and Pivalohydroximoyl Chloride (via chlorination), the latter serving as the dipole generator for [3+2] cycloadditions to construct isoxazoline and isoxazole pharmacophores. These protocols are optimized for metabolic stability and lipophilicity, leveraging the tert-butyl moiety to block oxidative metabolism in herbicides and fungicides.

Chemical Rationale: The tert-Butyl Advantage

In modern agrochemical design, the tert-butyl group is a "privileged structure." Its inclusion is rarely accidental; it serves three critical functions in active ingredient (AI) performance:

  • Metabolic Blocking: The bulky, fully substituted carbon prevents cytochrome P450-mediated

    
    -hydroxylation, significantly extending the half-life of the AI within the plant or pest.
    
  • Lipophilicity Modulation: It increases

    
    , facilitating cuticular penetration in foliar applications.
    
  • Receptor Fit: The spherical bulk fills hydrophobic pockets in target enzymes (e.g., hydroxyphenylpyruvate dioxygenase [HPPD] inhibitors).

Pivalaldehyde oxime is the most efficient gateway to introducing this group into heterocyclic scaffolds, specifically via the Nitrile Oxide pathway.

Pathway Logic & Workflow

The utility of pivalaldehyde oxime bifurcates into two primary synthetic streams. The choice of pathway depends on whether the target scaffold requires a linear nitrile or a heterocyclic ring.

G Aldehyde Pivalaldehyde (Start) Oxime Pivalaldehyde Oxime (Key Intermediate) Aldehyde->Oxime NH2OH·HCl NaOAc Nitrile Pivalonitrile (Linear Precursor) Oxime->Nitrile Dehydration (Cu(OAc)2 or SOCl2) Chloride Pivalohydroximoyl Chloride Oxime->Chloride Chlorination (NCS/DMF) NitrileOxide tert-Butyl Nitrile Oxide Chloride->NitrileOxide Base (NEt3) In-situ gen. Isoxazole 3-tert-Butyl Isoxazoline/Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition (Alkene/Alkyne)

Figure 1: Divergent synthetic pathways from Pivalaldehyde Oxime. The yellow nodes represent the critical "Agro-Click" chemistry route.

Protocol 1: High-Fidelity Synthesis of Pivalaldehyde Oxime

While commercially available, in-situ preparation is often required to ensure the correct E/Z isomer ratio and avoid polymerization of the aldehyde precursor.

Critical Quality Attribute (CQA): pH control is paramount. Pivalaldehyde is volatile (bp 75°C), and the oxime is prone to acid-catalyzed hydrolysis.

Materials
  • Pivalaldehyde (95%+)

  • Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl)

  • Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Buffer Preparation: In a jacketed reactor, dissolve 1.1 equivalents of NH₂OH·HCl and 1.2 equivalents of NaOAc in Methanol/Water. Cool to 0–5°C.

    • Expert Insight: Using Acetate buffer maintains pH ~4.5–5.0. Stronger bases (NaOH) can induce Cannizzaro side reactions with the unreacted aldehyde.

  • Addition: Add Pivalaldehyde (1.0 eq) dropwise over 30 minutes. Maintain internal temperature <10°C.

    • Exotherm Alert: The oximation is exothermic. Uncontrolled addition leads to solvent boil-off and loss of the volatile aldehyde.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by GC-FID (disappearance of aldehyde peak at ~2.5 min, appearance of oxime at ~4.8 min).

  • Workup:

    • Rotary evaporate methanol.

    • Extract aqueous residue with Methyl tert-butyl ether (MTBE).

    • Wash organic phase with saturated brine.

    • Dry over MgSO₄ and concentrate.

  • Validation: The product should be a white crystalline solid (mp 40–42°C).

Protocol 2: The "Agro-Click" Route (Isoxazoline Synthesis)

This is the highest-value application. The oxime is converted to a Hydroximoyl Chloride , which generates a transient Nitrile Oxide dipole. This dipole undergoes a [3+2] cycloaddition with alkenes (dipolarophiles) to form isoxazolines—a core scaffold in modern herbicides (e.g., Isoxaflutole analogs).

Mechanism & Safety

The reaction proceeds via a radical mechanism using N-Chlorosuccinimide (NCS). Safety Warning: Nitrile oxides are unstable and prone to dimerization (furoxan formation). They must be generated in situ in the presence of the dipolarophile.

Experimental Setup
  • Reagent: Pivalaldehyde Oxime[3]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)

  • Catalyst: DMF (0.1 eq) - Essential for initiation

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Procedure
  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve Pivalaldehyde Oxime (10 mmol) in DCM (50 mL).

    • Add NCS (10.5 mmol) in small portions at 0°C.

    • Add DMF (1 mmol). Stir at 25°C for 3 hours.

    • Check: TLC should show conversion of the polar oxime to a less polar chloride spot.

    • Note: The bulky tert-butyl group stabilizes the chloride, making it isolable if necessary, but immediate use is preferred.

  • [3+2] Cycloaddition:

    • To the solution of Pivalohydroximoyl chloride, add the target alkene (e.g., styrene or an acrylate derivative) (1.2 eq).

    • Slow Addition of Base: Add Triethylamine (Et₃N) (1.2 eq) dissolved in DCM dropwise over 2 hours.

    • Why? Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkene over self-dimerization.

  • Purification:

    • Wash with water and 1N HCl (to remove amine salts).

    • Evaporate solvent.

    • Recrystallize from Hexane/EtOAc.

Data Summary: Typical Yields

Dipolarophile (Alkene) Product Type Yield (%) Selectivity
Styrene 5-Phenyl-3-(t-butyl)isoxazoline 88% Regioselective (5-subst.)
Methyl Acrylate Isoxazoline Ester 82% Mixture (mostly 5-ester)

| Propargyl Alcohol | 3-(t-butyl)isoxazole | 75% | Aromatic Isoxazole formed |

Protocol 3: Catalytic Dehydration to Pivalonitrile

Pivalonitrile is a precursor to amidines and triazines. Traditional dehydration uses corrosive SOCl₂, but modern "Green Chemistry" protocols utilize copper catalysis or T3P.

The Copper-Catalyzed Method (Appel-Type)

This method avoids harsh acidic conditions that might degrade acid-sensitive substrates.

  • Mix: Pivalaldehyde Oxime (1.0 eq), Acetonitrile (Solvent/Co-reagent), and Cu(OAc)₂ (2 mol%).

  • Heat: Reflux at 80°C for 4 hours.

  • Mechanism: The nitrile solvent acts as a trans-nitrilation acceptor, or the catalyst facilitates water elimination.

  • Isolation: Distillation. Pivalonitrile boils at ~105°C.

QC and Safety Standards

Analytical Markers
  • ¹H NMR (CDCl₃):

    • Aldehyde: Doublet ~9.5 ppm.

    • Oxime: Singlet ~1.1 ppm (9H, t-butyl), Singlet ~7.4 ppm (1H, CH=N).

    • Nitrile: Singlet ~1.3 ppm (9H, t-butyl), no downfield proton.

Handling Precautions[3][4][5][6][7][8]
  • Pivalaldehyde: Flash point -15°C. Highly Flammable. Ground all equipment.

  • Hydroximoyl Chlorides: Skin irritants and potential sensitizers. Handle in a fume hood.

  • Thermal Runaway: Do not heat oxime reaction mixtures above 120°C without DSC testing, as oximes can undergo energetic decomposition (Beckmann rearrangement/fragmentation).

References

  • Synthesis of 3-tert-butylisoxazoles via Nitrile Oxides

    • Source: Organic Chemistry Portal. "Synthesis of Isoxazoles and Isoxazolines."
    • URL:[Link]

  • Catalytic Dehydration of Oximes

    • Source: National Institutes of Health (NIH) / PubMed. "Process Development of the Copper(II)
    • URL:[Link]

  • General Chlorination Protocol (NCS Method)
  • Safety Data (Pivalaldehyde)

    • Source: PubChem.[3] "Pivalaldehyde - Safety and Hazards."[3][4][5][6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for pivalaldehyde oxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for Sterically Hindered Aldoxime Formation

Ticket ID: #OX-PIV-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Wall" Challenge

Welcome to the technical support center. You are likely here because pivalaldehyde (trimethylacetaldehyde) is not behaving like a typical aldehyde. Unlike acetaldehyde or benzaldehyde, the tert-butyl group adjacent to the carbonyl creates a significant steric wall .

This guide does not just give you a recipe; it calibrates your process to overcome two competing forces: steric hindrance (which demands energy/heat) and volatility (which demands containment).

Module 1: Critical Process Parameters (CPPs)

Before starting, you must understand the thermodynamic and kinetic constraints of this specific substrate.

The pH "Goldilocks" Zone

Oxime formation is pH-dependent with a bell-shaped rate profile.

  • pH < 3: The amine is protonated (

    
    ) and loses nucleophilicity. Reaction stops.
    
  • pH > 9: The dehydration step (elimination of water) is slow, and side reactions (Cannizzaro) become a risk, though pivalaldehyde lacks

    
    -protons, minimizing aldol risks.
    
  • Target: Maintain pH 4.5 – 6.0 . This balances the concentration of free nucleophilic hydroxylamine (

    
    ) with sufficient acid catalysis to drive the dehydration step.
    
Thermal Management vs. Volatility
  • Pivalaldehyde Boiling Point: ~75°C.[1]

  • Pivalaldehyde Oxime Melting Point: ~41°C.[2]

  • Risk: If you reflux uncontrolled, you will lose the aldehyde before it reacts. If you run it too cold, the steric bulk prevents the attack.

  • Solution: A staged temperature ramp (See Protocol).

Visualizing the Pathway

OximeMechanism Reagents Reagents Pivalaldehyde + NH2OH Attack Nucleophilic Attack (Rate Limiting Step due to Sterics) Reagents->Attack pH > 4 (Free Amine) Intermediate Tetrahedral Intermediate Attack->Intermediate Slow (Steric Bulk) Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration pH < 7 (H+ Assist) Product Pivalaldehyde Oxime (E/Z Mixture) Dehydration->Product

Figure 1: Mechanistic pathway highlighting the conflict between steric hindrance and pH requirements.

Module 2: Optimized Standard Operating Procedure (SOP)

This protocol is designed to minimize aldehyde loss while forcing the reaction to completion against steric resistance.

Reagents:

  • Pivalaldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 – 1.2 equiv)[3]
    
  • Sodium Acetate (

    
    ) (1.5 equiv) OR Sodium Carbonate (
    
    
    
    ) (0.6 equiv)
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in water.

    • Why: Pre-forming the free amine in situ prevents "hot spots" of acidity.

  • Solvent Addition: Add Ethanol to the aqueous mixture.

    • Why: Pivalaldehyde is not water-soluble. Ethanol ensures a homogeneous phase.

  • Controlled Addition (Critical): Cool the mixture to 0–5°C . Add Pivalaldehyde dropwise.

    • Why: Pivalaldehyde is volatile. Adding it cold prevents flash evaporation upon contact with the exotherm of the reaction.

  • The "Cook": Allow to warm to Room Temperature (RT) over 1 hour. Then, heat to 45–50°C for 2–3 hours.

    • Why: You need heat to overcome the t-butyl steric hindrance, but you must stay below the aldehyde's boiling point (75°C).

  • Monitoring: Check via TLC or GC.

    • Note: The oxime is a low-melting solid (mp 41°C). At 50°C, the reaction mixture will look like an oil/emulsion. This is normal.

Module 3: Troubleshooting & FAQs

Q1: "My product is an oil, but the literature says it's a solid. Did it fail?"

Diagnosis: Likely a thermal or purity issue.

  • The Science: Pivalaldehyde oxime has a melting point of ~41°C. If your lab is warm, or if the product contains even 2% solvent/impurity, the melting point depresses significantly, resulting in a supercooled liquid (oil).

  • The Fix:

    • Perform an ice-water quench.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains an oil, extract with dichloromethane, dry over

      
      , and evaporate. Store in the fridge; it should solidify.
      
Q2: "I have low yield, and the starting material is gone."

Diagnosis: Volatility Loss.

  • The Science: You likely heated the reaction too fast. The aldehyde boiled out of the solution before the hydroxylamine could attack the carbonyl carbon.

  • The Fix: Use a reflux condenser with coolant at 0°C (circulating chiller) even if only heating to 50°C. Ensure the dropwise addition is done at <5°C.

Q3: "The reaction stalled at 60% conversion."

Diagnosis: pH Drift.

  • The Science: As the reaction proceeds,

    
     is released from the hydroxylamine salt (if not fully buffered), or the buffer capacity was exceeded. If pH drops below 3, the reaction stops.
    
  • The Fix: Check pH during the reaction. If it is <4, add 10% NaOH or saturated

    
     dropwise to bring it back to pH 5–6.
    
Q4: "Can I use Methanol instead of Ethanol?"

Diagnosis: Solvent Selection.

  • Answer: Yes, but be careful.

  • Comparison:

ParameterEthanol/WaterMethanol/Water
Solubility Good for PivalaldehydeExcellent
Workup Product may stay in solutionHarder to salt out
Toxicity LowerHigher
Recommendation Preferred Use if Ethanol fails

Module 4: Safety & Hazard Control

WARNING: This synthesis involves specific hazards that must be mitigated.

  • Hydroxylamine Thermal Runaway:

    • Hydroxylamine (free base) is thermally unstable. Never concentrate the free base to dryness. Always keep it in solution or as a salt.

    • Iron Contamination: Trace metals (

      
      ) catalyze the explosive decomposition of hydroxylamine. Use glass or Teflon-coated equipment; avoid stainless steel spatulas in the reaction liquor.
      
  • Pivalaldehyde Flammability:

    • Flash point is -15°F (-26°C). Static discharge can ignite vapors. Ground all glassware and addition funnels.

Emergency Response Workflow

SafetyFlow Start Incident Detected Type Identify Hazard Start->Type Runaway Thermal Runaway (Rapid Boiling/Gas) Type->Runaway Fire Aldehyde Fire Type->Fire Action1 DUMP into Ice Water (Quench Reaction) Runaway->Action1 Action2 Class B Extinguisher (CO2/Foam) Fire->Action2

Figure 2: Immediate response protocols for thermal and fire hazards.

References

  • Organic Chemistry Portal. Oxime Synthesis: Recent Literature and Methods. [Link]

  • PubChem. Pivalaldehyde Oxime Compound Summary (CID 9576954). [Link][4]

Sources

Technical Support Center: Pivalaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #PAO-YIELD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of Sterics & Volatility

Synthesizing pivalaldehyde oxime (trimethylacetaldehyde oxime) presents a unique dual challenge compared to standard oxime condensations. You are fighting two opposing forces:

  • Steric Hindrance: The bulky tert-butyl group shields the carbonyl carbon, significantly slowing the nucleophilic attack of hydroxylamine. This often tempts researchers to use heat.

  • Volatility & Sublimation: Pivalaldehyde (b.p. 75°C) is highly volatile, and the resulting oxime (m.p. ~41°C) has a high vapor pressure and sublimes easily. Heat and high vacuum are yield killers.

This guide replaces generic textbook protocols with a field-proven optimization strategy designed to navigate these constraints.

Module 1: Reaction Optimization (The Chemistry)

The Core Mechanism & Control Points

The reaction is a condensation between pivalaldehyde and hydroxylamine. The rate-limiting step is often the dehydration of the carbinolamine intermediate, which is acid-catalyzed. However, the initial attack requires the free base of hydroxylamine.

ReactionMechanism cluster_warning CRITICAL FAILURE MODES Reagents Pivalaldehyde + NH2OH·HCl Intermediate Carbinolamine (Tetrahedral Intermediate) Reagents->Intermediate Nucleophilic Attack (Slowed by Sterics) Buffer Buffer (NaOAc/Na2CO3) Controls pH 4.5 - 6.0 Buffer->Reagents Liberates free NH2OH Fail1 pH < 3: Amine protonated (No Reaction) Buffer->Fail1 Fail2 pH > 9: Side reactions (Disproportionation) Buffer->Fail2 Dehydration Acid Catalyzed Dehydration Intermediate->Dehydration Equilibrium Product Pivalaldehyde Oxime (E/Z Isomers) Dehydration->Product -H2O

Caption: Mechanistic pathway highlighting the pH "Goldilocks Zone" required to balance nucleophilicity and dehydration kinetics.

Troubleshooting Q&A: Reaction Phase

Q: My TLC shows starting material remaining even after 24 hours. Should I heat it? A: Proceed with extreme caution. Heating drives off the volatile pivalaldehyde (starting material) before it reacts.

  • Diagnosis: The pH is likely incorrect.

  • Fix: Check the pH. It should be between 4.5 and 6.0.

    • If pH < 4 : The hydroxylamine is fully protonated (

      
      ) and cannot attack the carbonyl. Add Sodium Acetate (NaOAc).
      
    • If pH > 8 : The dehydration step is slow.

  • Protocol Adjustment: Instead of heat, increase the concentration of reagents to drive bimolecular kinetics and use vigorous stirring (1000+ RPM) to overcome phase transfer limitations if using a biphasic system.

Q: I am using Hydroxylamine Hydrochloride and NaOH. Is this okay? A: It is risky. NaOH is a strong base and creates local "hotspots" of high pH, leading to side reactions or decomposition of hydroxylamine.

  • Recommendation: Switch to Sodium Acetate (3 eq) or Sodium Carbonate (0.6 eq). These act as buffers, maintaining the ideal slightly acidic/neutral pH window automatically.

Module 2: Process Control (Thermodynamics)

Q: I smell a strong aldehyde odor during addition. Is this normal? A: No, that is yield leaving your flask. Pivalaldehyde has a high vapor pressure. If you smell it, you are losing stoichiometry.

  • The Fix:

    • Cool the amine/buffer solution to 0–5°C before adding pivalaldehyde.

    • Use a pressure-equalizing dropping funnel.

    • Add pivalaldehyde sub-surface (dip the needle/tube into the liquid) if possible, or dropwise very slowly.

Module 3: Workup & Isolation (The "Yield Thief")

This is where 50% of yields are lost. Pivalaldehyde oxime is a "sublimation hazard."

Isolation Workflow

WorkupFlow cluster_risk RISK ZONE RxnMix Reaction Mixture (Aq + Org) Salt Add NaCl (Saturation) RxnMix->Salt 1. Salting Out Extract Extraction (DCM or Et2O) Dry Dry Organic Layer (Na2SO4) Extract->Dry 3. Remove Water Salt->Extract 2. Extract x3 Evap Solvent Removal Dry->Evap 4. Critical Step Final Isolated Product Evap->Final Warning DO NOT USE HIGH VACUUM Product Sublimes! Evap->Warning

Caption: Isolation flowchart emphasizing the 'Salting Out' step and the sublimation risk during evaporation.

Q: My NMR is clean, but the mass is 40% lower than expected. Where is it? A: It is in your rotovap trap. Pivalaldehyde oxime sublimes under high vacuum, especially if the water bath is warm.

  • The Solution:

    • Solvent Choice: Extract with Dichloromethane (DCM) or Pentane . These boil at low temperatures.

    • Vacuum Control: Do not use a high-vacuum pump. Use a water aspirator (~20-40 mmHg) and keep the water bath at room temperature (20-25°C) .

    • Stop Early: Stop evaporation when the solvent volume is low, transfer to a tared vial, and blow a gentle stream of Nitrogen to remove the final traces of solvent.

Q: The aqueous layer smells like product. Did I extract enough? A: Oximes have moderate water solubility.

  • The Fix: "Salting Out." Saturate the aqueous layer with solid NaCl before extraction. This pushes the organic oxime out of the water phase and into your organic solvent.

Standard Operating Procedure (Optimized Protocol)

Objective: Synthesis of Pivalaldehyde Oxime (10 mmol Scale) Target Yield: >90%

ParameterSpecificationReason
Stoichiometry 1.0 eq Aldehyde : 1.2 eq

Excess amine drives equilibrium to completion.
Buffer 1.5 eq Sodium Acetate (

)
Buffers pH to ~5.0. Prevents side reactions.
Solvent Ethanol/Water (1:1 v/v)Ensures solubility of both hydrophobic aldehyde and ionic salts.
Temperature 0°C (Addition)

RT (Reaction)
Prevents evaporation of starting material.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv) in a 1:1 mixture of Water/Ethanol (approx. 5 mL per mmol). Stir until clear.

  • Cooling: Place the flask in an ice bath (0°C).

  • Addition: Add Pivalaldehyde (1.0 equiv) dropwise over 15 minutes. Do not rush.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir vigorously for 3-5 hours.

    • Check Point: Monitor by TLC (Hexane/EtOAc 8:2). Stain with KMnO4 or Iodine (UV is weak for aliphatic oximes).

  • Workup (Crucial):

    • Evaporate the Ethanol on a rotovap (mild vacuum, 30°C bath).

    • Add solid NaCl to the remaining aqueous residue until saturated.

    • Extract with Dichloromethane (DCM) (

      
       vol).
      
  • Isolation:

    • Dry combined organics over

      
      .[1]
      
    • Filter and concentrate on a rotovap at >100 mbar (do not go lower).

    • Final Drying: Do not leave on a high-vac manifold overnight. Dry under a stream of

      
       or in a desiccator with CaCl2.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link (Foundational work establishing pH 4.5 as the rate-maximum for oxime formation).

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Discussion on steric hindrance in nucleophilic addition to carbonyls).
  • ChemicalBook. (n.d.). Pivalaldehyde Oxime Properties & Safety. Link (Verification of physical properties: mp 41°C, bp 65°C at 20 Torr).

Sources

Common side reactions in the synthesis of pivalaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of pivalaldehyde oxime (2,2-dimethylpropanal oxime) presents a unique set of challenges compared to linear aliphatic aldehydes. The defining feature of pivalaldehyde is its tert-butyl group , which provides significant steric bulk, and the absence of


-hydrogens .

While the lack of


-hydrogens eliminates Aldol condensation as a side reaction, it introduces a critical competitor: the Cannizzaro reaction . Furthermore, the oxime product is susceptible to dehydration into pivalonitrile under thermal or acidic stress. This guide provides a root-cause analysis of these failure modes and self-validating protocols to prevent them.

Part 1: Reaction Network & Failure Modes

The following diagram illustrates the competitive landscape of the synthesis. The green path is the desired outcome; red paths represent critical failure modes.

ReactionNetwork Pivalaldehyde Pivalaldehyde (Starting Material) Intermediate Carbinolamine Intermediate Pivalaldehyde->Intermediate + NH2OH (Nucleophilic Attack) PivalicAcid Pivalic Acid (Byproduct) Pivalaldehyde->PivalicAcid Cannizzaro (pH > 10) NeopentylAlc Neopentyl Alcohol (Byproduct) Pivalaldehyde->NeopentylAlc Cannizzaro (pH > 10) NH2OH Hydroxylamine (Free Base) Oxime Pivalaldehyde Oxime (Target Product) Intermediate->Oxime - H2O (Dehydration) Oxime->Pivalaldehyde Hydrolysis (pH < 4) Nitrile Pivalonitrile (Dehydration Impurity) Oxime->Nitrile Acid/Heat (- H2O) Amide Pivalamide (Beckmann Rearrangement) Oxime->Amide Strong Acid (Rearrangement)

Figure 1: Reaction network showing the competition between oxime formation, Cannizzaro disproportionation (base-catalyzed), and nitrile formation (acid/thermal).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My starting material is consumed, but yield is low (<50%). I see alcohol and acid impurities."

Diagnosis: The Cannizzaro Reaction Unlike typical aldehydes, pivalaldehyde has no


-protons. It cannot enolize. Consequently, in the presence of a strong base (often added to neutralize hydroxylamine HCl), it undergoes rapid disproportionation. One molecule is oxidized to pivalic acid, and another is reduced to neopentyl alcohol [1].

The Mechanism:



Corrective Action:

  • Buffer the System: Do not use strong bases like NaOH or KOH in excess. Use a carbonate/bicarbonate buffer or Sodium Acetate (NaOAc).

  • pH Control: Maintain pH between 6.0 and 7.5 . The Cannizzaro reaction follows third-order kinetics (

    
    ), meaning it is extremely sensitive to high pH [2].
    
  • Order of Addition: Add the base to the hydroxylamine salt first to generate the free base, then add the aldehyde slowly. Never add the aldehyde to a strongly basic solution.

Issue 2: "I see a sharp peak at ~2230 cm⁻¹ (IR) or a new GC peak. The product smells like almonds/cyanide."

Diagnosis: Dehydration to Pivalonitrile Aldoximes are metastable. Under acidic conditions or excessive heat, pivalaldehyde oxime dehydrates to form pivalonitrile (tert-butyl cyanide).

The Mechanism:



Corrective Action:

  • Temperature Limit: Keep the reaction temperature below 40°C . Pivalaldehyde is volatile (bp 75°C), but the local exotherm can drive dehydration.

  • Workup Caution: Do not use strong acids during the workup. If neutralizing excess base, use dilute HCl and ensure local concentration does not drop below pH 4.

  • Distillation Risk: If distilling the product, ensure the pot is neutral. Traces of acid during distillation will catalyze bulk conversion to nitrile [3].

Issue 3: "The reaction stalls. I still see unreacted aldehyde after 24 hours."

Diagnosis: Steric Hindrance (The "Tert-Butyl Effect") The tert-butyl group is bulky. It physically shields the carbonyl carbon, significantly slowing down the nucleophilic attack of hydroxylamine compared to linear aldehydes like acetaldehyde.

Corrective Action:

  • Solvent Choice: Use a solvent system that solubilizes both the organic aldehyde and the aqueous hydroxylamine. A 50:50 Ethanol:Water or Methanol:Water mixture is ideal. Phase transfer catalysts (e.g., TEBA) can be used if running a biphasic system.

  • Agitation: High-shear mixing is required if the system is biphasic.

  • Excess Reagent: Use 1.1 to 1.2 equivalents of Hydroxylamine HCl to drive the equilibrium forward.

Issue 4: "Isomer Ratios: I see two peaks in the NMR for the oxime."

Diagnosis: E/Z Isomerism Oximes exist as E (anti) and Z (syn) geometric isomers.

  • E-isomer: The -OH group is anti to the bulky tert-butyl group.

  • Z-isomer: The -OH group is syn (same side) to the tert-butyl group.

Insight: Due to the massive steric bulk of the tert-butyl group, the E-isomer is thermodynamically favored (>95%) . If you see a significant Z-isomer peak, it may indicate kinetic trapping or incomplete equilibration. The E-isomer is generally the desired form for subsequent reactions (e.g., reduction to amines).

Part 3: Optimized Synthesis Protocol

This protocol is designed to minimize Cannizzaro competition (by buffering pH) and prevent nitrile formation (by thermal control).

Materials
  • Pivalaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate Trihydrate (1.5 eq) — Acts as a buffer, preventing high pH.

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology

Phase 1: Preparation (Buffer System)

  • Dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in water.

  • Add Ethanol to create a homogeneous 50:50 mixture.

  • Checkpoint: Measure pH. It should be approximately 5.5 – 6.5 . If pH > 8, adjust with dilute acetic acid.

Phase 2: Addition (Kinetic Control) 4. Cool the solution to 0–5°C using an ice bath. 5. Add Pivalaldehyde (1.0 eq) dropwise over 30 minutes.

  • Why? Slow addition prevents local heating and keeps the aldehyde concentration low relative to the nucleophile, suppressing Cannizzaro dimerization.

Phase 3: Reaction & Workup 6. Allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours. 7. Monitor: Check via TLC or GC. Look for the disappearance of the aldehyde peak. 8. Extraction: Evaporate ethanol under reduced pressure (keep bath < 40°C). Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate. 9. Wash: Wash the organic layer with water (to remove salts) and brine. 10. Dry: Dry over anhydrous


 (Sodium Sulfate). Avoid Magnesium Sulfate if the product is sensitive, as it is slightly acidic.
11. Concentrate:  Remove solvent in vacuo.
Data Summary Table: Side Reaction Risks
ParameterCondition Causing FailureResulting Side ProductPrevention Strategy
pH > 9.0 (Strong Base)Pivalic Acid + Neopentyl AlcoholUse NaOAc buffer; avoid NaOH.
pH < 3.0 (Strong Acid)Pivaldehyde (Hydrolysis)Maintain pH 5–7.
Temperature > 50°CPivalonitrile (Dehydration)Keep reaction < 25°C; Evap < 40°C.
Reagent Excess AldehydeCannizzaro DimerizationAdd Aldehyde to Amine (Inverse addition).

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures rapidly.

Troubleshooting Start Start Diagnosis CheckYield Is Yield Satisfactory? Start->CheckYield YieldYes Yes CheckYield->YieldYes >85% YieldNo No CheckYield->YieldNo <85% CheckImpurity Analyze Impurities (GC/NMR) AcidAlcohol Found Acid/Alcohol? CheckImpurity->AcidAlcohol Check Byproducts Success Process Optimized YieldYes->Success YieldNo->CheckImpurity NitrileFound Found Nitrile? AcidAlcohol->NitrileFound No SolCannizzaro Root Cause: Cannizzaro Reaction Fix: Lower pH, switch to NaOAc buffer AcidAlcohol->SolCannizzaro Yes StartMat Found Starting Material? NitrileFound->StartMat No SolDehydration Root Cause: Dehydration Fix: Lower Temp, avoid acidic workup NitrileFound->SolDehydration Yes SolSterics Root Cause: Steric Hindrance Fix: Increase time, check solubility StartMat->SolSterics Yes

Figure 2: Diagnostic logic tree for isolating synthesis failures.

References

  • Cannizzaro Reaction Mechanism & Scope. Source: Wikipedia / Organic Chemistry Portal. Context: Explains the disproportionation of non-enolizable aldehydes (like pivalaldehyde) in base. URL:[Link]

  • Kinetics of the Cannizzaro Reaction. Source: Journal of the American Chemical Society (Cited via secondary snippets). Context: Establishes the third-order kinetics (

    
    ), emphasizing the critical role of pH control.
    URL:[Link]
    
  • Dehydration of Aldoximes to Nitriles. Source: Organic Chemistry Portal.[1][2] Context: Details the conditions (acid/heat) under which aldoximes convert to nitriles. URL:[Link]

  • Synthesis of Oximes (General Methodologies). Source: Vogel's Textbook of Practical Organic Chemistry (Standard Reference). Context: Provides the foundational basis for the Hydroxylamine/Acetate buffer method. URL:[Link]

Sources

Purification of pivalaldehyde oxime by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Pivalaldehyde Oxime (Trimethylacetaldehyde Oxime) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Physical Profile

User Warning: The primary challenge in purifying pivalaldehyde oxime is its Melting Point (41°C) . Unlike high-melting solids, this compound exists on the thermodynamic edge between solid and liquid at standard laboratory temperatures. Conventional recrystallization techniques often result in "oiling out" (phase separation) rather than crystallization because the compound melts before it dissolves, or separates as a liquid upon cooling.

Physical Property Data Table
PropertyValueImplication for Purification
CAS Number 637-91-2Verification key.
Melting Point 41°C (105.8°F) CRITICAL: Do not use boiling solvents >50°C. Risk of sublimation.
Boiling Point 65°C @ 20 TorrVacuum distillation is a viable alternative if crystallization fails.
Solubility Lipophilic (t-Butyl group)Soluble in organic solvents; poor solubility in water.
Stability Acid-sensitiveHydrolyzes back to aldehyde on acidic silica.

Method A: Recrystallization (Preferred)

Applicability: For crude material >85% purity. Primary Issue: "Oiling Out" (Liquid-Liquid phase separation).

The "Cold-Saturated" Protocol

Do not follow standard "boil and cool" procedures. Because the MP (41°C) is lower than the boiling point of most solvents, you must use a low-temperature saturation technique.

Recommended Solvent System:

  • Primary: Pentane (BP 36°C) or Hexanes.

  • Alternative: Aqueous Ethanol (60% EtOH), only if hydrocarbon solubility is too high.

Step-by-Step Procedure
  • Dissolution (The "Warm" Step):

    • Place crude oxime in a flask.

    • Add minimal Pentane or Hexane.

    • Heat the mixture gently in a water bath to 30–35°C (Just below the MP of the oxime).

    • Technical Note: If you heat above 41°C, the oxime melts. You want it to dissolve, not melt. If you see two liquid layers, add more solvent until homogeneous.

  • Filtration:

    • If there are insoluble particulates (salts), filter rapidly through a cotton plug while keeping the solution at 30°C.

  • Crystallization (The "Deep Freeze" Step):

    • Seal the flask tightly (oxime is volatile).

    • Wrap the flask in a towel (insulation ensures slow cooling).

    • Place in a -20°C freezer overnight.

    • Mechanism:[1][2] The bulky tert-butyl group reduces crystal lattice energy, making nucleation slow. The deep freeze forces the equilibrium toward the solid phase without inducing oiling.

  • Collection:

    • Filter quickly on a chilled Buchner funnel.

    • Wash with -78°C (Dry ice/acetone cooled) pentane.

    • Warning: Do not use room temp wash solvent; the crystals will dissolve instantly.

Troubleshooting: The "Oiling Out" Loop

If you see droplets instead of crystals, use this diagnostic workflow.

Recrystallization_Troubleshooting Start Cooling Solution Check Observation? Start->Check Crystals White Needles Check->Crystals Success Oil Oily Droplets (Phase Separation) Check->Oil Failure Cause1 Temp > 41°C Oil->Cause1 Did it melt? Cause2 Solution too Conc. Oil->Cause2 Supersaturated? Fix1 Reheat to 35°C Add Seed Crystal Cause1->Fix1 Fix2 Add 10% more Solvent Re-dissolve Cause2->Fix2 Fix1->Start Fix2->Start

Figure 1: Diagnostic logic for addressing phase separation during cooling.

Method B: Flash Chromatography

Applicability: For crude material <85% purity or containing distinct byproducts. Primary Issue: On-column decomposition (Hydrolysis).

The "Neutralized" Silica Protocol

Oximes are acid-labile. Standard silica gel (pH ~5.5) can catalyze the hydrolysis of the C=N bond, reverting the oxime back to pivalaldehyde (which you will smell immediately).

1. Stationary Phase Preparation
  • Option A (Best): Use Neutral Alumina instead of Silica.

  • Option B (Standard): Deactivate Silica Gel.

    • Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) .

    • Flush the column with 2 column volumes of this buffer before loading the sample.

2. Mobile Phase Strategy
  • Solvent System: Hexanes / Ethyl Acetate (Gradient: 95:5 → 80:20).

  • Modifier: Maintain 0.5% TEA in the mobile phase throughout the run to prevent acid spots.

3. Visualization (Detection)

Crucial: Pivalaldehyde oxime has weak UV absorption (no conjugation).

  • UV (254 nm): Likely invisible or very faint.

  • Stain Required:

    • Iodine Chamber: Most effective. Oxime turns brown/yellow.

    • KMnO4: Oxidizes the C=N bond (Yellow spot on purple background).

    • Anisaldehyde: Requires heating (Use caution, oxime is volatile).

FAQ: Specific Scenarios

Q: I see two spots on my TLC plate. Is my product impure? A: Not necessarily. Oximes exist as E (anti) and Z (syn) geometric isomers.

  • Diagnosis: Run a 2D-TLC (turn the plate 90° and run again). If the spots re-equilibrate, they are isomers.

  • NMR Check: In

    
     NMR, the t-butyl singlet will appear at slightly different shifts for the two isomers.
    
  • Action: Do not discard the "second" spot without NMR verification.

Q: The solid disappears when I put it on the high-vacuum pump. A: Pivalaldehyde oxime sublimes easily.

  • Fix: Dry under a gentle stream of Nitrogen or use a diaphragm pump (approx. 20-50 Torr) rather than a high-vacuum oil pump (<1 Torr). Do not heat while drying.

Q: My product smells like rotten apples/sweet ether. A: This is the smell of Pivalaldehyde.

  • Cause: Hydrolysis has occurred.

  • Fix: Your purification environment is too acidic or wet. Repurify using the Neutralized Silica Protocol described above.

Decision Matrix: Choosing Your Path

Purification_Decision Input Crude Pivalaldehyde Oxime PurityCheck Est. Purity? Input->PurityCheck HighPurity >85% (Solid) PurityCheck->HighPurity High LowPurity <85% (Oil/Solid Mix) PurityCheck->LowPurity Low Recryst Recrystallization (Pentane, -20°C) HighPurity->Recryst Chrom Chromatography (Neut. Alumina/Silica+TEA) LowPurity->Chrom Impurities present Distill Vacuum Distillation (65°C @ 20 Torr) LowPurity->Distill Large Scale (>10g)

Figure 2: Strategic decision tree for purification method selection.

References

  • Chemical Properties & Safety

    • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Chromatography of Labile Compounds

    • Reich, H. J. (2024). Common Chromatographic Problems. University of Wisconsin-Madison Department of Chemistry. Retrieved from [Link]

  • Synthesis & Handling Context

    • Organic Syntheses, Coll.[4] Vol. 2, p. 313 (1943); Vol. 11, p. 54 (1931). (Referencing general handling of aliphatic oximes). Retrieved from [Link]

Sources

Technical Support Center: Removal of Unreacted Pivaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Removal of Unreacted Pivaldehyde (Trimethylacetaldehyde) from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Pivaldehyde Paradox

User Query: "I used pivaldehyde in an imine formation/Ugi reaction. It has a boiling point of ~75°C, so I thought it would rotovap off. It didn’t. Now I have 15% excess aldehyde contaminating my product. Standard washes aren't working. Help."

The Senior Scientist's Perspective: You are encountering the "Pivaldehyde Paradox." While its boiling point (75°C) suggests volatility similar to ethyl acetate, pivaldehyde is deceptive. Its persistence is usually due to two factors:

  • Steric Bulk: The tert-butyl group creates significant steric hindrance. This slows down the formation of water-soluble adducts (like bisulfite) that work instantly for unhindered aldehydes like benzaldehyde.

  • Hemiacetal Formation: In alcoholic solvents, pivaldehyde forms stable hemiacetals. These have significantly higher boiling points than the free aldehyde and do not evaporate under standard conditions.

This guide outlines a tiered approach to removal, moving from physical separation to chemical scavenging.

Tier 1: Physical Removal (Distillation & Azeotropes)

Q: Why didn't rotary evaporation remove the pivaldehyde? A: If you concentrated your reaction from a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), the solvent likely evaporated before the pivaldehyde (bp 75°C). If you used ethanol or methanol, the pivaldehyde likely formed a hemiacetal, which is less volatile.

Protocol: The "Co-Evaporation" Technique To remove pivaldehyde physically, you must use a solvent system that acts as a carrier or forms a favorable azeotrope.

  • Solvent Swap: Redissolve your crude mixture in a solvent with a boiling point higher than pivaldehyde, such as Toluene (bp 110°C) or Chlorobenzene (bp 131°C) .

  • The Process:

    • Add 10-20 volumes of Toluene relative to the crude mass.

    • Rotovap at 45-50°C under reduced pressure (approx. 50-100 mbar).

    • Mechanism: As the toluene distills, it carries the more volatile pivaldehyde with it.

    • Repeat 2-3 times.

  • Verification: Check by H-NMR. The diagnostic aldehyde proton (singlet at ~9.5 ppm) should diminish.

Note: Do not use alcohols for this step, as they promote hemiacetal formation, locking the aldehyde in the flask.

Tier 2: Aqueous Scavenging (The Bisulfite Limitation)

Q: I tried a sodium bisulfite wash, but the aldehyde is still there. Did I do it wrong? A: Likely not. You are fighting thermodynamics. Standard aldehydes react with sodium bisulfite (


) to form water-soluble sulfonate adducts. However, the equilibrium constant (

) for this reaction is highly sensitive to steric hindrance.
  • Benzaldehyde:

    
     is high; adduct forms instantly.
    
  • Pivaldehyde: The bulky t-butyl group destabilizes the tetrahedral intermediate. The equilibrium lies towards the free aldehyde, making extraction inefficient.

Optimized Bisulfite Protocol (If you must use it): If you cannot use expensive solid-supported scavengers, you must force the equilibrium.

  • Concentration: Use a saturated solution of Sodium Metabisulfite (

    
    ).
    
  • Time & Agitation: Vigorous stirring for at least 2-4 hours (not just a quick shake in the sep funnel).

  • Solvent Choice: Dissolve the crude in a minimal amount of Ethyl Acetate . Avoid DCM if possible (emulsion risk).[1]

  • The "Crash" Method:

    • Instead of extraction, add the saturated bisulfite solution to the organic phase and add a small amount of Ethanol.

    • Cool to 0°C.

    • Sometimes the adduct will precipitate as a white solid. Filter it off.

Tier 3: Chemical Scavenging (Solid-Supported Reagents)

Q: Bisulfite failed. What is the "Gold Standard" for removing hindered aldehydes? A: Polymer-Supported (PS) Scavengers. Specifically, PS-Sulfonyl Hydrazide or PS-Trisamine . These reagents rely on irreversible covalent bond formation, overcoming the equilibrium issues of bisulfite.

Recommended Reagent: Polymer-Supported Sulfonyl Hydrazide (


).

Mechanism:



The aldehyde becomes covalently tethered to the resin beads, which are then removed by filtration.

Step-by-Step Protocol:

StepActionTechnical Note
1. Stoichiometry Calculate excess pivaldehyde (by NMR). Add 2-3 equivalents of PS-Sulfonyl Hydrazide resin relative to the impurity.Resin loading is typically 1.5–3.0 mmol/g. Check the bottle.
2. Solvent Dissolve crude in DCM or THF .Ensure the resin swells properly. DCM is ideal for polystyrene-based resins.
3. Catalysis Add a catalytic amount of Acetic Acid (1-5%) .Acid catalysis is crucial to accelerate hydrazone formation with hindered aldehydes.
4. Incubation Shake or stir gently at Room Temperature for 4-16 hours .Do not use magnetic stir bars if they grind the resin beads; use an orbital shaker.
5. Filtration Filter through a fritted glass funnel or a cotton plug.Rinse the resin cake with DCM to recover all product.
6. Result Concentrate filtrate.Pivaldehyde is trapped on the beads.

Visualizing the Decision Process

The following flowchart guides you through the selection of the correct removal strategy based on your specific situation.

RemovalStrategy Start Start: Crude Mixture contains Unreacted Pivaldehyde Volatile Is the Product Volatile? Start->Volatile Distill Method A: Fractional Distillation (Use if Product BP > 150°C) Volatile->Distill Yes (Risk of loss) CoEvap Method B: Co-evaporation with Toluene (Rotovap 3x) Volatile->CoEvap No (Product is stable solid/oil) CheckNMR Check NMR: Aldehyde Removed? CoEvap->CheckNMR Bisulfite Method C: Optimized Bisulfite Wash (Long stir time, saturated) CheckNMR->Bisulfite No (Trace remains) Scavenger Method D: PS-Sulfonyl Hydrazide (The 'Gold Standard') CheckNMR->Scavenger No (Stubborn/Hindered) Success Pure Product CheckNMR->Success Yes Bisulfite->CheckNMR Re-check Scavenger->Success

Figure 1: Decision tree for removing sterically hindered aldehydes from reaction mixtures.

FAQ: Common Pitfalls

Q: Can I use Girard's Reagent T? A: Yes. Girard's Reagent T (trimethylaminoacetohydrazide chloride) forms water-soluble hydrazones. It is highly effective for hindered aldehydes.

  • Pros: Very effective; makes the aldehyde water-soluble so it washes away.

  • Cons: Requires an aqueous workup and careful pH control. If your product is water-sensitive, stick to the Polymer-Supported (Method D) approach.

Q: Why does the aldehyde peak reappear after I dry the sample? A: You likely have a hemiacetal reverting. If you used methanol during the workup or chromatography, pivaldehyde forms a hemiacetal (


). In the NMR tube (especially in 

which is slightly acidic), this hemiacetal hydrolyzes back to the free aldehyde.
  • Fix: Avoid alcoholic solvents in the final purification steps. Use Acetone/Hexane or EtOAc/Hexane for chromatography.

Q: How do I visualize pivaldehyde on TLC? A: Pivaldehyde is UV inactive (mostly) and volatile. It is hard to see.

  • Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. It will appear as a yellow/orange spot instantly.

  • Permanganate (

    
    ):  Will show a yellow spot on a purple background (oxidation to pivalic acid).
    

References

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Macromolecular Rapid Communications. (2010). "Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers." (Discusses hydrazine reactivity).[2]

  • Biotage. "Solid-Supported Reagents and Scavengers."[3] (Technical Guide on PS-Sulfonyl Hydrazide).

  • PubChem. "Pivaldehyde Compound Summary." (Physical Properties).

Sources

Hydrolytic stability of pivalaldehyde oxime in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Document for the hydrolytic stability of Pivalaldehyde Oxime. It is designed for immediate application in R&D workflows.

Subject: Hydrolytic Stability Profile (Acidic vs. Basic Conditions) CAS: 637-91-2 | Formula:


 | Mol.[1] Weight:  101.15  g/mol
Document ID:  TS-PAO-005-v2.1
Audience:  Process Chemists, Analytical Scientists, Formulation Engineers[1]

Executive Summary: The Stability Matrix

Pivalaldehyde oxime exhibits a bimodal stability profile governed heavily by steric hindrance from the tert-butyl group. Unlike linear aldoximes, the bulky trimethyl group provides a "kinetic shield" that significantly retards hydrolysis, yet it remains susceptible to degradation under specific pH conditions.[1]

ParameterAcidic Conditions (pH < 4) Basic Conditions (pH > 8)
Stability Status Labile (Kinetically Slowed) Highly Stable
Primary Mechanism Acid-Catalyzed HydrolysisOximate Anion Formation (Resistant)
Degradation Products Pivalaldehyde + HydroxylamineMinimal (Salt formation)
Rate Driver Protonation of Nitrogen / Water AttackElectron repulsion (Anionic shielding)
Risk Level High (Temperature Dependent)Low

Acidic Conditions: Mechanism & Troubleshooting

The Mechanistic Pathway

In acidic media, pivalaldehyde oxime undergoes hydrolysis to regenerate the parent aldehyde and hydroxylamine. This is an equilibrium process driven by water concentration and temperature.

Expert Insight: The rate-determining step is the nucleophilic attack of water on the protonated imine bond (


). However, the tert-butyl group of pivalaldehyde oxime creates significant steric hindrance , blocking the trajectory of the incoming water molecule. Consequently, this oxime is 10–100x more stable than unhindered analogs (e.g., acetaldehyde oxime) at the same pH.[1]
Figure 1: Acid-Catalyzed Hydrolysis Mechanism

AcidHydrolysis Oxime Pivalaldehyde Oxime (Neutral) Protonated Protonated Oxime (Activated Electrophile) Oxime->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow/RDS) Steric Hindrance Here Products Pivalaldehyde + Hydroxylamine Tetrahedral->Products Collapse

Caption: The steric bulk of the tert-butyl group specifically retards the water attack step (RDS), enhancing stability compared to linear aldoximes.[1]

Troubleshooting Acidic Instability

Symptom: Appearance of a volatile, pungent odor (Pivalaldehyde) or loss of oxime peak in HPLC.[1]

Root Cause Diagnostic Question Corrective Action
pH < 2.0 Is the reaction pH below the pKa of hydroxylamine (~6.0)?Buffer the system to pH 4.5–5.5. Hydrolysis accelerates exponentially as pH drops below 2.[1]
High Temperature Is the process temperature >40°C?Reduce temp. The activation energy for hydrolyzing hindered oximes is high; heating overcomes the steric shield.
Water Excess Is the solvent system >50% aqueous?Switch to a biphasic system or reduce water activity (

) using co-solvents (ACN, MeOH).
Aldehyde Volatility Is the vessel open?Pivalaldehyde is volatile (bp 75°C).[1] Its evaporation drives the equilibrium toward hydrolysis (Le Chatelier's principle). Seal the vessel.

Basic Conditions: Stability & Handling[1][2][3]

The Anionic Shield Effect

In basic conditions (pH > pKa ≈ 11.2), pivalaldehyde oxime deprotonates to form the oximate anion (


).[1]
  • Why it is stable: The negative charge on the oxygen atom increases electron density across the C=N bond, rendering the carbon less electrophilic. Furthermore, the anionic species repels nucleophilic attack by hydroxide ions (

    
    ).[1]
    
  • Beckmann Rearrangement Risk: Negligible.[1][2] The Beckmann rearrangement typically requires acidic conditions or activating agents (e.g., sulfonyl chlorides) and does not occur spontaneously in aqueous base.[1]

Troubleshooting Basic Conditions

Symptom: Precipitation or unexpected phase separation.[1]

Root Cause Explanation Solution
Salt Formation At high pH (NaOH/KOH), the sodium/potassium oximate salt may form.[1] These salts often have lower solubility in organic solvents than the neutral oxime.Check solubility limits. If precipitation occurs, dilute with water or add a phase-transfer catalyst if working in biphasic media.[1]
Dehydration (Rare) Extreme heat (>100°C) in strong base can theoretically dehydrate aldoximes to nitriles (Pivalonitrile), though this is rare for hindered substrates without catalysts.[1]Maintain temperature <80°C. Monitor for nitrile peak (~2230 cm⁻¹ in IR).[1]

Experimental Protocols (Self-Validating)

Protocol A: Stability Monitoring Assay (HPLC)

Use this protocol to quantify hydrolysis rates in your specific matrix.[1]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Standard: Pure Pivalaldehyde Oxime (>98%).[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Oxime

    
    ) and 280 nm (Aldehyde carbonyl, weak).[1]
    
  • Gradient: 10% B to 90% B over 10 mins.

Validation Step:

  • Inject a fresh standard. Retention time (RT) for Pivalaldehyde Oxime should be ~5–6 min.[1]

  • Spike a sample with pure Pivalaldehyde.[1] Pivalaldehyde is less polar and volatile; it may elute earlier or be lost if not capped. Note: Pivalaldehyde has poor UV absorbance; GC is preferred for aldehyde quantification.

Protocol B: Quenching & Storage

To stop hydrolysis during sampling:

  • Acidic Samples: Immediately neutralize with saturated

    
     to pH 7.0. Flash freeze if possible.
    
  • Basic Samples: Neutralize with dilute HCl to pH 7.0.

  • Storage: Store pure oxime at 2–8°C under Argon. Pivalaldehyde oxime is hygroscopic; moisture intrusion initiates slow hydrolysis.[1]

Logic Flow: Troubleshooting Degradation

Use this decision tree to diagnose unexpected loss of starting material.

Figure 2: Stability Troubleshooting Flowchart

Troubleshooting Start Issue: Loss of Pivalaldehyde Oxime CheckpH Check pH Start->CheckpH Acidic pH < 4.0 CheckpH->Acidic Basic pH > 9.0 CheckpH->Basic Neutral pH 5-8 CheckpH->Neutral CheckTemp Is Temp > 40°C? Acidic->CheckTemp CheckSolids Precipitate? Basic->CheckSolids Volatilization Diagnosis: Sublimation/Evaporation (Check Seal) Neutral->Volatilization CheckOdor Pungent Odor? CheckTemp->CheckOdor No Hydrolysis Diagnosis: Acid Hydrolysis (Pivalaldehyde formed) CheckTemp->Hydrolysis Yes CheckOdor->Hydrolysis Yes SaltForm Diagnosis: Oximate Salt Precipitation CheckSolids->SaltForm Yes

Caption: Diagnostic logic for identifying the root cause of pivalaldehyde oxime loss.

References

  • Kalia, J., & Raines, R. T. (2008).[1][3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] [Link]

  • PubChem. (n.d.).[1] Pivalaldehyde oxime (Compound Summary). National Library of Medicine. [Link][1]

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[4][5] Journal of the American Chemical Society, 81(2), 475–481.[1] [Link]

Sources

Technical Support Center: Pivalaldehyde Oxime Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-HYD-PIV-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to hydrolyze pivalaldehyde oxime (trimethylacetaldehyde oxime) back to its parent aldehyde. Unlike linear aldoximes, this substrate presents unique challenges due to the steric bulk of the tert-butyl group adjacent to the azomethine carbon. Standard protocols often fail here, leading to incomplete conversion or competing dehydration to pivalonitrile.

This guide moves beyond basic textbook definitions to provide a field-proven, mechanistic approach to driving this equilibrium-limited reaction to completion.

Module 1: Mechanistic Diagnostics (The "Why")

Q: Why is my hydrolysis stalling at 50% conversion despite using standard acid conditions?

A: You are fighting thermodynamics. Pivalaldehyde oxime hydrolysis is an equilibrium process, not a unidirectional cleavage. The steric bulk of the tert-butyl group significantly retards the rate-determining step: the nucleophilic attack of water on the protonated oxime.

Furthermore, the reverse reaction (condensation of hydroxylamine with pivalaldehyde) is rapid. If you do not actively remove one of the products, the system will settle at equilibrium.

The Mechanism: The reaction proceeds via an acid-catalyzed addition-elimination pathway.

  • Protonation: The oxime nitrogen is protonated.[1]

  • Nucleophilic Attack (Rate Limiting): Water attacks the electrophilic carbon. Note: The t-butyl group acts like a shield here, blocking the trajectory of the water molecule.

  • Collapse: The tetrahedral carbinolamine intermediate collapses to release hydroxylamine and the aldehyde.

OximeHydrolysis Oxime Pivalaldehyde Oxime (t-Bu-CH=N-OH) Protonated Protonated Species (t-Bu-CH=NH+-OH) Oxime->Protonated + H3O+ (Fast) TS Tetrahedral Intermediate (Carbinolamine) Protonated->TS + H2O (Slow/RDS) Steric Blockade Products Pivalaldehyde + Hydroxylamine TS->Products - NH3OH+ Products->TS Reversible!

Figure 1: Mechanistic pathway highlighting the steric blockade at the water attack step.

Module 2: Experimental Optimization (The "How")

Q: What are the optimal conditions to force this reaction to completion?

A: You must employ a Transoximation (Exchange) Protocol . Relying solely on hydrolysis is inefficient for hindered substrates. By adding a "sacrificial" carbonyl compound (typically Formaldehyde or Acetone) in excess, you trap the released hydroxylamine, preventing the reverse reaction.

Recommended Reagent System:

Parameter Recommendation Technical Rationale
Acid Catalyst 3M HCl or H₂SO₄ Strong mineral acid is required to fully protonate the oxime (pKa ~1).
Solvent Dioxane/Water (1:1) or Ethanol/Water Organic cosolvent ensures the lipophilic pivalyl group remains in solution; water is the reagent.
Temperature Reflux (80–100°C) Essential to overcome the activation energy barrier imposed by the tert-butyl group.

| Trapping Agent | Formaldehyde (37% aq.) | Reacts irreversibly with released hydroxylamine to form formaldoxime, driving equilibrium forward. |

Standard Operating Procedure (SOP): Pivalaldehyde Recovery

Use this protocol for >95% conversion.

  • Charge: In a round-bottom flask, dissolve 10 mmol Pivalaldehyde Oxime in 20 mL 1,4-Dioxane .

  • Acidify: Add 20 mL 3M HCl .

  • Trap: Add 50 mmol (5 equiv) Formaldehyde solution (37% aq) . Caution: Formaldehyde is a sensitizer.

  • Reflux: Heat to vigorous reflux for 4–6 hours.

  • Monitor: Check by GC or TLC. The oxime spot (

    
     in 20% EtOAc/Hex) should disappear; the aldehyde is volatile and may be hard to visualize on TLC.
    
  • Workup:

    • Cool to room temperature.[2][3][4][5][6][7]

    • Dilute with water (50 mL).

    • Extract with Pentane or Ether (3 x 30 mL). Pivalaldehyde is volatile (bp 75°C); avoid high-vacuum rotary evaporation.

    • Wash organics with sat. NaHCO₃ to remove acid.

    • Dry over MgSO₄ and carefully concentrate at atmospheric pressure.

Module 3: Troubleshooting Common Failures

Q: I see a new peak in my GC/NMR, but it's not the aldehyde. It looks like a nitrile. What happened?

A: You have inadvertently triggered Dehydration . Aldoximes (R-CH=N-OH) have a divergent pathway: they can hydrolyze to aldehydes OR dehydrate to nitriles (R-CN).

  • The Cause: Low water concentration or use of dehydrating acids (like concentrated H₂SO₄ or Ac₂O). If the water activity is low, the protonated oxime eliminates water instead of adding it.

  • The Fix: Increase the water ratio in your solvent system. Ensure you are using dilute acid (3M), not concentrated.

Q: The reaction is stuck. Can I use an oxidative method instead?

A: Yes. If the acid-catalyzed route is incompatible with other functional groups in your molecule, switch to Oxidative Deoximation .

  • Reagent: PCC (Pyridinium Chlorochromate) or Sodium Periodate (

    
    ).
    
  • Mechanism: These reagents oxidize the C=N bond directly to C=O, bypassing the equilibrium issues of hydrolysis.

  • Note: This is often faster but requires more expensive reagents and careful waste disposal (Chromium).

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckNitrile Is Pivalonitrile present? (IR: ~2230 cm-1) Start->CheckNitrile CheckStart Is Starting Material remaining? CheckNitrile->CheckStart NO NitrileYes YES: Dehydration Pathway Active CheckNitrile->NitrileYes YES SMYes Equilibrium Stalled CheckStart->SMYes YES SMNo Product Lost during Workup CheckStart->SMNo NO Action1 Action: Increase H2O conc. Reduce Acid Strength NitrileYes->Action1 Action2 Action: Add Formaldehyde (Trapping Agent) SMYes->Action2 Action3 Action: Pivalaldehyde is volatile! Do not Rotovap < 100 mbar. Distill at atm pressure. SMNo->Action3

Figure 2: Diagnostic logic for resolving common reaction failures.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

    
     times more stable than hydrazones, establishing the kinetic difficulty).
    
    
  • Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry. (The foundational text on the carbinolamine intermediate and acid catalysis).

  • Corsaro, A., et al. (2011). Recent Developments in the Chemistry of Oximes. Current Organic Chemistry. (Review of deoximation methods including oxidative alternatives).

  • Organic Chemistry Portal. (2023). Oxime Hydrolysis and Cleavage. (General database of deprotection methodologies).

Sources

Technical Support Guide: Pivalaldehyde Oxime Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Beckmann Rearrangement & Dehydration during Pivalaldehyde Oxime Synthesis Target Audience: Process Chemists, Medicinal Chemists, and drug development professionals. Version: 1.0 (Current as of 2026)

Executive Summary & Reaction Context

The synthesis of pivalaldehyde oxime (trimethylacetaldehyde oxime) presents a unique challenge due to the steric bulk of the tert-butyl group. While the primary reaction is a standard condensation between pivalaldehyde and hydroxylamine, the product is highly susceptible to acid-catalyzed degradation.

In the context of aldoximes, the "Beckmann" pathway typically manifests as Dehydration to the nitrile (Pivalonitrile) rather than the classical rearrangement to an amide. Furthermore, due to the stability of the tert-butyl carbocation, Beckmann Fragmentation is a critical competing risk that can sever the C-C bond, potentially releasing toxic HCN.

The "Fork in the Road": Reaction Pathways

The following diagram illustrates the desired pathway versus the acid-catalyzed failure modes.

ReactionPathways Reagents Pivalaldehyde + Hydroxylamine Intermediate Tetrahedral Intermediate Reagents->Intermediate pH 5-7, <10°C Oxime Pivalaldehyde Oxime (Target Product) Intermediate->Oxime -H2O (Controlled) Nitrile Pivalonitrile (Impurity A) Oxime->Nitrile Acid (H+), Heat (Dehydration) Frag t-Butyl Cation + HCN Oxime->Frag Strong Acid (Beckmann Fragmentation)

Figure 1: Mechanistic divergence.[1] Acidic conditions trigger dehydration to pivalonitrile or fragmentation driven by the stability of the t-butyl cation.

Critical Process Parameters (CPP)

To prevent rearrangement and dehydration, three parameters must be strictly controlled.

ParameterTarget RangeScientific RationaleFailure Consequence
pH Control 5.5 – 7.5 The oxime nitrogen is basic. If pH drops < 4, protonation of the -OH group occurs (

), creating a leaving group that triggers rearrangement/dehydration.
Formation of Pivalonitrile (liquid impurity) and yield loss.
Temperature 0°C – 25°C Pivalaldehyde is volatile (bp 75°C). High temps accelerate the elimination of water from the oxime.Loss of starting material; acceleration of dehydration kinetics.
Reagent Order Buffer First Hydroxylamine HCl is acidic. Adding aldehyde directly to the salt solution creates a local acid spike.Immediate initiation of side reactions before the oxime even precipitates.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Q1: Why is my product a liquid instead of a solid?

Diagnosis: You have likely produced Pivalonitrile (bp 105°C) instead of Pivalaldehyde Oxime (mp ~33-41°C depending on isomer ratio). Root Cause: The reaction medium became too acidic or was heated excessively during workup. Corrective Action:

  • Check the pH of the aqueous layer during the reaction. If it drifted below 5, dehydration occurred.

  • Do not use strong acid washes during isolation.

  • Validation: Run an IR spectrum. A sharp peak at ~2230 cm⁻¹ indicates a nitrile (C≡N) group. The oxime should show a broad -OH stretch (3100-3300 cm⁻¹) and a weak C=N stretch (~1640 cm⁻¹).

Q2: I smell almonds/bitter odor during the reaction. Is this normal?

Diagnosis: CRITICAL SAFETY WARNING. This suggests Beckmann Fragmentation is generating Hydrogen Cyanide (HCN). Root Cause: The presence of the tert-butyl group allows for a "fragmentation" pathway under strong acid catalysis, where the C-C bond breaks to form a t-butyl cation and HCN. Immediate Action:

  • Stop work immediately. Evacuate the area if the fume hood containment is breached.

  • Test the vapor with HCN strips.

  • Prevention: Never use strong mineral acids (H₂SO₄, conc. HCl) with this substrate. Ensure the reaction remains buffered.

Q3: The reaction is extremely slow. Can I heat it to reflux?

Diagnosis: Steric hindrance from the tert-butyl group slows the nucleophilic attack of hydroxylamine. Recommendation: Do NOT reflux. Heating will drive the dehydration of the formed oxime to the nitrile. Alternative:

  • Use a higher concentration of reagents to improve kinetics.

  • Allow the reaction to run longer (12–24 hours) at room temperature (20–25°C).

  • Ensure vigorous agitation to overcome phase transfer limitations if the aldehyde is not fully soluble.

Q4: My yield is low (<50%), but I don't see nitrile. Where did it go?

Diagnosis: Volatility loss. Root Cause: Pivalaldehyde has a boiling point of 75°C. If the reaction exotherms uncontrolled upon addition, the starting material evaporates before reacting. Corrective Action:

  • Pre-cool the hydroxylamine/base mixture to 0°C.

  • Add pivalaldehyde dropwise via an addition funnel to control the exotherm.

  • Use a reflux condenser cooled to -10°C even during room temperature stirring to trap vapors.

Optimized Protocol: Buffered Cold Addition

This protocol utilizes a Sodium Acetate buffer system to "lock" the pH in the safe zone (pH ~6), preventing both the acid-catalyzed rearrangement and the fragmentation pathways.

Reagents
  • Pivalaldehyde (2,2-Dimethylpropanal): 1.0 eq

  • Hydroxylamine Hydrochloride: 1.2 eq

  • Sodium Acetate (Anhydrous): 1.5 eq (Acts as base and buffer)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow

ProtocolFlow Step1 1. Dissolve NH2OH-HCl + NaOAc in Water/EtOH Step2 2. Cool Solution to 0-5°C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Pivalaldehyde (Maintain T < 10°C) Step2->Step3 Step4 4. Warm to Room Temp (20-25°C) Stir 4-12 Hours Step3->Step4 Step5 5. Rotovap Ethanol (Bath < 35°C) Step4->Step5 Step6 6. Extract Aqueous Residue with Et2O or DCM Step5->Step6

Figure 2: Optimized synthesis workflow designed to minimize thermal and acidic stress.

Detailed Procedure
  • Preparation: In a round-bottom flask, dissolve 1.2 equivalents of Hydroxylamine Hydrochloride and 1.5 equivalents of Sodium Acetate in a 1:1 mixture of Ethanol and Water.

    • Why? Sodium acetate buffers the HCl released from hydroxylamine, maintaining a pH of ~6.

  • Cooling: Place the flask in an ice bath and cool to 0–5°C.

  • Addition: Add 1.0 equivalent of Pivalaldehyde dropwise over 30–60 minutes.

    • Note: The solution may become cloudy as the oxime forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.

    • Monitor: Check TLC or GC. If starting aldehyde persists, stir longer. Do not heat.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotovap) to remove ethanol. Crucial: Keep the water bath temperature below 35°C to prevent thermal dehydration.

    • The oxime may precipitate as a white solid. If so, filter and wash with cold water.

    • If oil separates, extract with Dichloromethane (DCM) or Diethyl Ether. Wash the organic layer with water (not acid!). Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from hexane/EtOAc is preferred over distillation to avoid thermal degradation.

References

  • Organic Syntheses , Coll. Vol. 2, p. 76 (1943); Vol. 11, p. 54 (1931). General methods for Oxime preparation.[2]Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988, 35, 1–420.
  • De Luca, L., et al. "Beckmann Rearrangement of Oximes under Very Mild Conditions."[3][4] Journal of Organic Chemistry, 2002, 67, 6272-6274.[3][4] Link

  • PubChem Compound Summary for CID 9576954 , Pivalaldehyde oxime. Link

Sources

Technical Support Center: Stereoselective Synthesis of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of (


)- or (

)-Pivalaldehyde Oxime Ticket ID: CHEM-SUP-OX-0042 Status: Resolved / Guide Published Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Steric Reality

Welcome to the technical support hub for hindered oxime synthesis. If you are attempting to synthesize pivalaldehyde oxime (2,2-dimethylpropanal oxime), you are battling thermodynamics.

  • The (

    
    )-Isomer (Anti):  This is the thermodynamic product . The bulky tert-butyl group is trans to the hydroxyl group, minimizing steric clash. Standard condensation methods yield >95% (
    
    
    
    )-isomer.
  • The (

    
    )-Isomer (Syn):  This is the kinetic/unstable product . The tert-butyl group and hydroxyl group are cis, creating significant steric repulsion. Isolation requires photochemical isomerization or specific kinetic trapping, and it readily reverts to the (
    
    
    
    )-form under thermal or acidic stress.

This guide provides the robust protocol for the (


)-isomer, the enrichment strategy for the (

)-isomer, and the analytical methods to distinguish them.

Standard Operating Procedures (SOPs)

Protocol A: High-Yield Synthesis of ( )-Pivalaldehyde Oxime

Target: >98% E-isomer | Scale: 10–50 mmol

Mechanism: Thermodynamic control via buffered condensation.

Reagents:

  • Pivalaldehyde (1.0 equiv) [Note: Volatile, B.P. 75°C]

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Ethanol/Water (1:1 v/v) or Methanol/Water

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     and 
    
    
    
    in the solvent mixture at 0°C.
  • Addition: Add pivalaldehyde dropwise. Crucial: Maintain temperature <10°C to prevent aldehyde evaporation before reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The oxime is more polar than the aldehyde.

  • Workup:

    • Rotovap off the alcohol (carefully, do not heat >40°C).[1]

    • Extract aqueous residue with Dichloromethane (DCM) or Diethyl Ether (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Recrystallization: From Hexane/pentane (if solid) or vacuum distillation (if oil/low melting solid).

    • Result: White crystalline solid or clear oil (MP ~40°C).

Protocol B: Enrichment of ( )-Pivalaldehyde Oxime

Target: ~20-40% Z-isomer (in mixture) | Method: Photochemical Isomerization

Logic: Direct synthesis of pure (


) is rarely feasible due to the t-Bu bulk. The most reliable method is photo-equilibration followed by difficult chromatographic separation.

Step-by-Step Workflow:

  • Solution: Dissolve pure (

    
    )-pivalaldehyde oxime in benzene or acetonitrile (0.1 M).
    
  • Sensitizer (Optional): Add a triplet sensitizer (e.g., benzophenone, 0.1 equiv) if using lower energy light, though direct UV often suffices.

  • Irradiation: Irradiate with a medium-pressure Hg lamp (or UV LEDs at 300–365 nm) in a quartz vessel for 4–12 hours.

  • Monitoring: Check

    
     NMR aliquots every hour. The (
    
    
    
    )-isomer ratio will plateau (photostationary state).
  • Isolation (The Hard Part):

    • Evaporate solvent at low temperature (<30°C).

    • Flash Chromatography: Use silica gel with a non-polar gradient (e.g., pure Pentane

      
       5% 
      
      
      
      /Pentane). The (
      
      
      )-isomer (less polar due to intramolecular H-bonding potential) typically elutes before the (
      
      
      )-isomer, but separation is poor.
    • Storage: Store the (

      
      )-enriched fraction at -20°C immediately.
      

Data Visualization & Logic

Figure 1: Synthesis & Isomerization Decision Tree

OximeSynthesis Start Start: Pivalaldehyde Condensation Condensation (NH2OH·HCl / NaOAc) Start->Condensation Standard Protocol E_Isomer (E)-Pivalaldehyde Oxime (Thermodynamic Product) Condensation->E_Isomer >95% Yield Photo Photochemical Isomerization (UV) E_Isomer->Photo hν (300-365nm) Acid Acid Catalysis (HCl/Ether) E_Isomer->Acid H+ (Equilibration) Z_Isomer (Z)-Pivalaldehyde Oxime (Kinetic/Unstable) Z_Isomer->E_Isomer Heat or Acid (Spontaneous) Separation Chromatography (Pentane/Ether) Photo->Separation Mixture (E+Z) Acid->E_Isomer Reversion (Fast) Separation->E_Isomer Late Fraction Separation->Z_Isomer Early Fraction

Caption: Workflow for accessing thermodynamic (E) and kinetic (Z) isomers. Note the reversibility of Z to E under thermal/acidic stress.

Analytical Data & Identification

Distinguishing the isomers is critical. Do not rely solely on polarity.

Feature(

)-Isomer (Anti)
(

)-Isomer (Syn)
Reason
Geometry t-Bu and OH are transt-Bu and OH are cisSteric bulk of t-Bu

NMR (

=N)

7.35 – 7.45 ppm

6.65 – 6.75 ppm
Anisotropy of OH group deshields the cis-proton (in E, H is cis to OH).

NMR (

=N)
~158 ppm~153 ppmSteric compression shifts Z upfield.
Stability Stable at RTIsomerizes to E upon heatingSteric repulsion in Z.
TLC (

)
Lower (More Polar)Higher (Less Polar)Z can form intramolecular H-bonds (weakly).

Note: Chemical shifts are approximate (CDCl3) and concentration-dependent.

Troubleshooting & FAQs

Q1: My yield is surprisingly low (<50%). What happened?

Diagnosis: Pivalaldehyde volatility. Fix: Pivalaldehyde boils at ~75°C.

  • Do not purge the reaction flask with nitrogen after adding the aldehyde (you will strip it out).

  • Use a reflux condenser (cooled to 0°C) even during addition.

  • Ensure the reaction is sealed or kept cold until the oxime forms.

Q2: I see two spots on TLC, but after the column, I only have one compound. Why?

Diagnosis: On-column isomerization. Fix: Silica gel is slightly acidic. The (


)-isomer is acid-sensitive and likely reverted to the (

)-isomer during purification.
  • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane to neutralize it. Run the column fast and cold.

Q3: How do I definitively confirm I have the ( )-isomer without X-ray?

Diagnosis: Ambiguous 1D NMR. Fix: Run a 1D NOESY experiment.

  • (

    
    )-Isomer:  Irradiating the Aldehyde-H (
    
    
    
    7.4 ppm) should show NO enhancement of the OH proton (they are trans).
  • (

    
    )-Isomer:  Irradiating the Aldehyde-H (
    
    
    
    6.7 ppm) should show a strong NOE with the OH proton (they are cis/syn). Note: This requires a dry solvent (DMSO-d6 or CDCl3) to see the OH coupling.
Q4: Can I use the Beckmann Rearrangement on the mixture?

Warning: The Beckmann rearrangement is stereospecific (anti-migration).

  • (

    
    )-Oxime 
    
    
    
    tert-Butyl migration
    
    
    N-tert-butylformamide.
  • (

    
    )-Oxime 
    
    
    
    Proton/Hydride migration
    
    
    Pivalamide (or nitrile formation via elimination).
  • Issue: Under the acidic conditions of the Beckmann rearrangement, (

    
    ) often isomerizes to (
    
    
    
    ) faster than it rearranges, leading to mixed products.

References

  • Preparation of Oximes (General Review): Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press.

  • Stereochemistry of Aldoximes (NMR Assignment): Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance. XV. Conformations and configurations of oximes. Tetrahedron, 24(8), 3347-3360.

  • Isomerization Mechanisms: Czekelius, C., & Carreira, E. M. (2005).[2] Convenient transformation of optically active nitroalkanes to chiral aldoximes and nitriles.[2] Angewandte Chemie International Edition, 44(4), 612-615.

  • Beckmann Rearrangement & Stereospecificity: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[1][2][3][4][5][6][7]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Pivalaldehyde and Hydroxylamine Hydrochloride before handling.

Sources

Challenges in the characterization of pivalaldehyde oxime isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Characterization of Pivalaldehyde Oxime Isomers Document ID: TS-OX-2024-05 Role: Senior Application Scientist Status: Active

Executive Summary & Core Challenge

The "Phantom Isomer" Problem Pivalaldehyde oxime (2,2-dimethylpropanal oxime) presents a unique characterization challenge compared to linear aldoximes. Due to the massive steric bulk of the tert-butyl group, the thermodynamic equilibrium is heavily skewed.

  • The Dominant Species: The (E)-isomer (anti) is thermodynamically favored to avoid steric clash between the tert-butyl group and the hydroxyl group.

  • The Challenge: Users often expect a visible equilibrium mixture of E and Z isomers (common in unhindered oximes) and may misidentify impurities (nitriles or aldehydes) as the "missing" Z-isomer. Conversely, trace acid in NMR solvents can catalyze rapid isomerization or dehydration.

This guide provides the forensic tools to definitively assign geometry and troubleshoot stability issues.

Diagnostic Workflow: Isomer Identification

Question 1: "I only see one set of peaks in my H NMR. Did the reaction fail?"

Answer: Likely not. Unlike acetaldehyde oxime, which exists as a mix, pivalaldehyde oxime exists almost exclusively as the (E)-isomer (>95%).

Technical Explanation: The steric hindrance of the tert-butyl group forces the hydroxyl group on the nitrogen to adopt the anti position (E-isomer). The syn (Z-isomer) places the oxygen lone pairs and the bulky t-butyl group in close proximity, creating a high-energy state.

Validation Protocol (NOE & Coupling): Do not rely solely on chemical shifts. Use these definitive checks:

Parameter(E)-Isomer (Anti)(Z)-Isomer (Syn)Diagnostic Action
Steric Environment OH is anti to t-BuOH is syn to t-BuNOESY 1D/2D
NOE Signal Strong NOE between Aldyl-H and OH Weak/No NOE between Aldyl-H and OHIrradiate Aldyl-H; look for OH response.

Coupling
170–180 Hz 160–165 Hz Run gated-decoupled

C NMR.
Aldyl-H Shift (

)
Typically 7.2–7.5 ppm Typically downfield (shifted +0.5 ppm)Compare with literature values.

Note: The


 coupling constant is the "gold standard" for aldoximes. The lone pair effect on the C-H bond makes the coupling constant larger in the E-isomer.
Question 2: "I see a small secondary peak near the oxime signal. Is this the Z-isomer?"

Answer: Proceed with caution. While it could be the Z-isomer, in pivalaldehyde oxime samples, it is frequently Pivalonitrile (dehydration product) or Pivalaldehyde (hydrolysis product).

Troubleshooting Decision Tree:

Troubleshooting Start Unknown Impurity Peak CheckCHO Check 9.0 - 10.0 ppm region Start->CheckCHO IsAldehyde Peak Present? (Aldehyde Proton) CheckCHO->IsAldehyde ResultAld Impurity: Pivalaldehyde (Hydrolysis) IsAldehyde->ResultAld Yes CheckCN Check 13C NMR (~125 ppm) or IR (2200-2260 cm-1) IsAldehyde->CheckCN No IsNitrile Signal Present? CheckCN->IsNitrile ResultNit Impurity: Pivalonitrile (Dehydration) IsNitrile->ResultNit Yes CheckZ Check NOESY (t-Bu to Aldyl-H) IsNitrile->CheckZ No ResultZ Impurity: (Z)-Oxime (Rare) CheckZ->ResultZ

Figure 1: Forensic workflow for identifying impurities in pivalaldehyde oxime spectra.

Stability & Handling Guide

Question 3: "My sample composition changes while sitting in the NMR tube. Why?"

Answer: This is likely Acid-Catalyzed Isomerization or Hydrolysis , driven by the solvent.

The Mechanism: Chloroform-d (


) often contains trace HCl. The nitrogen lone pair is basic. Protonation of the oxime nitrogen reduces the double-bond character of the C=N bond, lowering the rotation barrier and allowing 

interconversion or hydrolysis.

Corrective Protocol:

  • Solvent Choice: Switch to DMSO-

    
      or Benzene-
    
    
    
    . These solvents are non-acidic and stabilize the oxime H-bonding network.
  • Neutralization: If you must use

    
    , filter it through a small plug of basic alumina or add solid 
    
    
    
    to the NMR tube to neutralize acid traces.
  • Hydrolysis Check: If water is present (broad peak ~1.56 ppm in

    
    ), the oxime will slowly hydrolyze back to pivalaldehyde and hydroxylamine.
    

Synthesis & Purification Protocol

Objective: Synthesize high-purity (E)-pivalaldehyde oxime free from nitrile byproducts.

Reagents
  • Pivalaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq) or NaOH (careful pH control required)
    
  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology
  • Preparation: Dissolve

    
     and 
    
    
    
    in water. The solution should be buffered to pH ~5–6.
    • Why? Low pH (<3) promotes hydrolysis. High pH (>9) can promote side reactions.

  • Addition: Add Pivalaldehyde dropwise to the hydroxylamine solution at 0°C.

    • Why? Exothermic control. Pivalaldehyde is volatile; heat loss leads to poor stoichiometry.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (stain with KMnO4) or GC-MS.

  • Workup (Critical):

    • Evaporate Methanol (rotary evaporator, bath < 40°C).

    • Extract aqueous residue with Dichloromethane (DCM) or Diethyl Ether.

    • Wash: Wash organic layer with Saturated

      
       .
      
    • Why? Removes any remaining acid traces that would catalyze degradation during drying.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification:

    • (E)-Pivalaldehyde oxime is typically a crystalline solid (mp ~40°C).

    • Recrystallization from Hexane/EtOAc is preferred over distillation (thermal instability).

Visualizing the Isomerism

The following diagram illustrates the steric clash driving the equilibrium toward the E-isomer.

Isomerism E_Iso E_Iso Acid H+ Catalyst E_Iso->Acid Equilibrium Z_Iso Z_Iso Clash STERIC CLASH (t-Bu vs OH) Z_Iso->Clash Acid->Z_Iso

Figure 2: Steric influence on Pivalaldehyde Oxime geometry. The close proximity of the t-Bu group and OH in the Z-isomer creates a high energy barrier.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for

    
     coupling constants in oximes).
    
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Definitive reference for chemical shift trends in syn/anti oximes).

  • Standard NMR Solvent Impurities Data. (Trace acid in CDCl3 and its effects).

Technical Support Guide: Storage & Handling of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Advantage

Pivalaldehyde oxime (CAS 637-91-2) is not just a standard intermediate; it is a sterically demanding building block used critically in the synthesis of agrochemicals, sterically crowded amines, and nitrile derivatives. Its tert-butyl group provides significant steric hindrance, which enhances the hydrolytic stability of the oxime linkage compared to linear aliphatic analogs. However, this same structural feature imposes specific physical handling requirements that are often overlooked, leading to experimental failure.

This guide moves beyond the Safety Data Sheet (SDS) to address the practical "why" and "how" of maintaining this reagent's integrity in a drug development workflow.

Part 1: Storage Protocols (The Pre-Experiment Phase)

Q: I received the shipment and the compound appears wet or slushy. Is it compromised? A: Not necessarily, but it indicates a temperature excursion.

  • The Science: Pivalaldehyde oxime has a relatively low melting point of 41 °C . If the shipment encountered temperatures above this threshold during transit (common in summer months without cold packs), the solid will melt. Upon cooling, it may re-solidify into a semi-crystalline "slush" or fused mass rather than a free-flowing powder.

  • Action:

    • Do not open immediately. Allow the container to equilibrate to room temperature or 4 °C.

    • Verify Purity: Perform a 1H NMR in CDCl3. Look for the characteristic aldehyde proton of pivalaldehyde (~9.4 ppm) which would indicate hydrolysis.[1] If <1% aldehyde is present, the physical state change is likely purely physical (melting/freezing) and the reagent is safe to use.

Q: Why is "Inert Atmosphere" strictly recommended if the oxime is stable? A: While the tert-butyl group protects against rapid hydrolysis, oximes are susceptible to oxidative degradation and moisture-induced reversal.

  • The Pathway: Moisture promotes the acid-catalyzed hydrolysis back to pivalaldehyde and hydroxylamine. Oxygen can slowly oxidize the oxime to nitro compounds or promote polymerization traces that color the product.

  • Protocol: Store under Argon or Nitrogen. If you frequently access the bottle, seal it with Parafilm® or transfer to a Schlenk tube.

Q: What is the optimal storage temperature? A: 2–8 °C (Refrigerator).

  • Reasoning: Keeping the compound well below its melting point (41 °C) prevents "caking" and minimizes the vapor pressure, reducing the risk of sublimation or loss of material through seal permeation.

Quick Reference: Physical Properties & Storage
PropertyValueCritical Handling Note
CAS Number 637-91-2Verify identity against Pivalaldehyde (630-19-3)
Melting Point 41 °CLow MP Warning: May melt in warm labs/transit
Boiling Point 65 °C (20 Torr)Volatile under high vacuum
Storage Temp 2–8 °CKeep cold to maintain solid state
Atmosphere Inert (N₂/Ar)Hygroscopic; protect from moisture

Part 2: Handling & Safety (The Active Phase)

Q: The compound has a pungent, unpleasant odor. Is this normal? A: No. Pure pivalaldehyde oxime has a mild, somewhat musty odor. A sharp, pungent, or "rotten" smell indicates the presence of free pivalaldehyde .

  • Diagnosis: This signals hydrolysis has occurred. The pivalaldehyde monomer is highly volatile and odorous.

  • Troubleshooting: If the smell is strong, recrystallization is required (see Part 3).

Q: Can I dry this compound under high vacuum? A: Proceed with extreme caution.

  • Risk: Due to its relatively low boiling point (65 °C at 20 Torr), pivalaldehyde oxime can sublime or evaporate under high vacuum (<1 Torr), especially if the water bath is warm.

  • Recommendation: Dry in a desiccator over P2O5 or under mild vacuum (10–20 Torr) at ambient temperature. Do not heat to accelerate drying.

Q: What are the specific toxicity concerns during weighing? A: Oximes can act as skin sensitizers and potential blood toxicants (metabolizing to hydroxylamine).

  • PPE: Double nitrile gloves are recommended. Use a fume hood.

  • First Aid: In case of skin contact, wash immediately with soap and water. Do not use alcohol, as it may increase skin absorption.

Part 3: Troubleshooting Degradation (The Problem Solving Phase)

Q: My reaction yield is low, and I see a new spot on TLC. What is happening? A: You are likely observing the Beckmann Rearrangement or Hydrolysis in situ.

  • Scenario: If your reaction involves acidic catalysts or elevated temperatures, the oxime may rearrange to N-tert-butylformamide or hydrolyze.

  • Check: Run a TLC of your starting material. If the "new spot" is present before the reaction starts, purify the reagent.

Q: How do I purify degraded Pivalaldehyde Oxime? A: Recrystallization is the most effective method.

  • Solvent System: Hexanes or a Hexane/EtOAc (9:1) mix.

  • Protocol:

    • Dissolve the solid in a minimum amount of warm hexanes (approx. 30–35 °C—do not overheat).

    • Filter while warm to remove insoluble polymers.

    • Cool slowly to 4 °C, then to -20 °C.

    • Collect white crystals by cold filtration.

Part 4: Visualizing Reactivity & Degradation

The following diagram illustrates the stability profile and chemical fate of pivalaldehyde oxime. Use this to diagnose impurities based on your storage conditions.

PivalaldehydeOxime_Pathways Oxime Pivalaldehyde Oxime (Target Reagent) MP: 41°C Pivalaldehyde Pivalaldehyde (Impurity A) Pungent Odor Oxime->Pivalaldehyde Hydrolysis (Moisture + Acid) Hydroxylamine Hydroxylamine (Toxic Byproduct) Oxime->Hydroxylamine Hydrolysis Nitrile Pivalonitrile (Dehydration Product) Oxime->Nitrile Dehydration (e.g., SOCl2) Amine Neopentylamine (Reduction Product) Oxime->Amine Reduction (e.g., LiAlH4) Amide N-tert-butylformamide (Beckmann Rearrangement) Oxime->Amide Acid/Heat (Rearrangement)

Figure 1: Chemical fate map of Pivalaldehyde Oxime. Red paths indicate degradation due to improper storage (moisture/heat); Green paths indicate desired synthetic utility.

Part 5: Emergency & Disposal

  • Spill Management:

    • Solid Spill: Do not sweep aggressively (dust hazard). Dampen with an inert solvent (like heptane) and wipe up.

    • Melted Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Waste Disposal:

    • Dispose of as hazardous organic waste containing nitrogen.

    • Do not mix with strong oxidizing agents or strong acids in the waste stream to prevent exothermic decomposition.

References

  • PubChem. (n.d.).[2] Pivalaldehyde oxime (Compound).[1][2][3][4][5] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

Sources

Technical Guide: Pivalaldehyde Oxime Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profiling, Degradation Pathways, and Troubleshooting for Pivalaldehyde Oxime

Introduction: The Steric Advantage

Pivalaldehyde oxime (CAS: 637-91-2) is a distinct aldoxime characterized by the bulky tert-butyl group adjacent to the oxime functionality (


). As researchers, you often select this compound because of its steric hindrance .

While typical linear aldoximes hydrolyze rapidly in aqueous acidic media, pivalaldehyde oxime exhibits a hydrolytic half-life nearly


-fold longer  than unhindered analogs [1]. However, "stable" is not "inert." Under specific stress conditions—particularly thermal and acidic—it undergoes distinct degradation pathways that can compromise your yield and safety.[1][2]

This guide provides the diagnostic frameworks to identify, prevent, and troubleshoot these degradation events.

Module 1: Critical Storage & Handling (Preventative)

The most common user report we receive is "liquefaction of solid stock." Pivalaldehyde oxime is a low-melting solid (MP: ~41°C). Impurities drastically lower this melting point, causing the material to "oil out."

ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Refrigerated) Proximity to MP (41°C) means ambient storage risks phase change and accelerated thermal degradation.
Atmosphere Inert Gas (Ar/N₂) Aldoximes are air-sensitive. Oxygen promotes radical oxidation and moisture accelerates hydrolysis.
Container Amber Glass, Tightly Sealed Prevents photo-degradation and moisture ingress (hygroscopic tendency).
Handling Avoid Metal Spatulas Trace metals (Fe, Cu) can catalyze dehydration to pivalonitrile [2]. Use glass or PTFE tools.

Module 2: Degradation Pathways (The Science)

Understanding how the molecule breaks down is the key to identifying impurities in your spectra. Pivalaldehyde oxime has three primary stress responses:

  • Hydrolysis (Acid-Mediated): Reversion to the parent aldehyde.

  • Dehydration (Thermal/Catalytic): Conversion to the nitrile.[3][4]

  • Beckmann Rearrangement: Isomerization to the amide.

Pathway Visualization

Pivalaldehyde_Degradation Oxime Pivalaldehyde Oxime (t-Bu-CH=N-OH) [Target] Aldehyde Pivalaldehyde (t-Bu-CHO) [Hydrolysis Product] Oxime->Aldehyde Hydrolysis (H3O+, Moisture) Nitrile Pivalonitrile (t-Bu-CN) [Dehydration Product] Oxime->Nitrile Dehydration (Heat, Metal Catalyst) Amide Pivalamide (t-Bu-CO-NH2) [Rearrangement Product] Oxime->Amide Beckmann Rearrangement (Strong Acid, Heat) Hydroxylamine Hydroxylamine (NH2OH) Oxime->Hydroxylamine

Figure 1: Primary degradation pathways of Pivalaldehyde Oxime. Note that as an aldoxime, the dehydration pathway to Nitrile is often kinetically favored over rearrangement compared to ketoximes.

Module 3: Troubleshooting & Diagnostics (Corrective)

Use this matrix to diagnose experimental anomalies.

Scenario A: "My sample smells pungent/fruity."
  • Diagnosis: Hydrolysis .[5]

  • Mechanism: Moisture ingress or acidic contamination has cleaved the C=N bond.

  • Confirming Evidence:

    • Olfactory: Pivalaldehyde has a distinct, diffusive, pungent odor.

    • NMR (

      
      H):  Look for the aldehyde proton signal at 
      
      
      
      ~9.4 ppm
      [1].
  • Corrective Action:

    • If <5% degradation: Recrystallize from hexanes (if possible) or sublime.

    • If >5%: Discard. Hydroxylamine byproducts can be explosive if concentrated.[2]

Scenario B: "I see a new peak in the IR spectrum at 2230 cm⁻¹."
  • Diagnosis: Dehydration to Pivalonitrile .

  • Mechanism: Thermal stress or trace metal contamination (Fe, Cu) acted as a catalyst [2]. Aldoximes dehydrate to nitriles more readily than they rearrange to amides.

  • Confirming Evidence:

    • IR: Sharp, distinct band at 2230–2250 cm⁻¹ (C≡N stretch).

    • GC-MS: Peak with M-18 mass loss (Loss of H₂O).

  • Corrective Action: Check your reagent purity. Ensure no transition metals are present in the reaction matrix. Lower the reaction temperature.

Scenario C: "The reaction exothermed unexpectedly."
  • Diagnosis: Thermal Runaway / Beckmann Rearrangement .

  • Mechanism: In the presence of strong acids (e.g., TsOH, H₂SO₄) or high heat, the oxime rearranges to Pivalamide. This reaction is exothermic [3].

  • Confirming Evidence:

    • IR: Amide I band at 1650–1690 cm⁻¹ (C=O stretch).

    • NMR: Broad singlet for NH₂ protons (exchangeable with D₂O).

  • Corrective Action: STOP. Cool the reaction immediately. Oxime decomposition can accelerate into an explosion.[2][6]

Module 4: Safety & Thermal Hazards (Critical)

WARNING: Oximes are high-energy compounds.

  • Explosion Hazard: Pivalaldehyde oxime, like many aldoximes, can undergo violent decomposition if heated beyond its stability threshold, especially during distillation [3].

  • Distillation Protocol:

    • NEVER distill at atmospheric pressure.

    • Use high vacuum (<20 Torr) to keep the bath temperature below 70°C.

    • Always leave a significant residue; do not distill to dryness.

  • Compatibility: Incompatible with strong oxidizing agents and strong acids (induces violent rearrangement).

Module 5: Validated Purity Check Protocol

To verify the integrity of your stock before critical experiments, run this standard check.

Method:


H NMR (CDCl₃)
  • Prepare Sample: Dissolve ~10 mg in 0.6 mL CDCl₃.

  • Acquire: 16 scans.

  • Analyze Region

    
     9.0 – 10.0 ppm: 
    
    • 
       9.4 ppm (s):  Pivalaldehyde (Hydrolysis impurity).[5][7] Limit: <1% integral. 
      
  • Analyze Region

    
     7.0 – 7.5 ppm: 
    
    • 
       7.35 ppm (s):  Oxime CH=N proton (Target).
      
  • Analyze Region

    
     1.0 – 1.3 ppm: 
    
    • 
       1.1 ppm (s): tert-Butyl group.
      
    • Note: Split peaks here indicate a mixture of syn and anti isomers, which is normal for oximes and not a sign of degradation.

References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Hyodo, K., et al. (2016).[4] Iron-Catalyzed Dehydration of Aldoximes to Nitriles. Chemistry – An Asian Journal, 11(9), 1348-1352.[4]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Oximes.

  • PubChem. Pivalaldehyde (Compound Summary).

Sources

Validation & Comparative

Analytical Methods for the Quantification of Pivalaldehyde Oxime: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Senior Researchers, Process Chemists, and QA/QC Professionals Subject: Pivalaldehyde Oxime (CAS: 637-69-4)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical synthetic intermediate, primarily utilized in the manufacturing of carbamate pesticides (e.g., Tebuthiuron) and specific pharmaceutical building blocks. Its quantification is pivotal for process control, particularly in monitoring the conversion efficiency from pivalaldehyde and ensuring the absence of nitrile degradation products.

Unlike stable solids, pivalaldehyde oxime presents unique analytical challenges due to its volatility , thermal lability (potential dehydration to pivalonitrile at high temperatures), and isomerism (


 forms).

This guide objectively compares the two dominant analytical methodologies—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) —providing a self-validating decision framework for your laboratory.

Method Landscape: The Decision Matrix

The choice between GC and HPLC is dictated by the sample matrix and the specific analytical requirement (e.g., trace impurity vs. assay purity).

Comparative Performance Table
FeatureGas Chromatography (GC-FID/NPD) HPLC (UV-Vis)
Primary Application Purity assay of raw material; Reaction monitoring (volatile matrix).Trace analysis in aqueous streams; Thermally unstable samples.
Selectivity High .[1][2][3][4] Excellent resolution of

isomers and volatile impurities (Pivalonitrile).
Moderate . Requires careful mobile phase tuning for aliphatic oximes (low UV absorbance).
Sensitivity (LOD) High (especially with NPD: ~0.05 mg/m³).Moderate (Low extinction coefficient at >210 nm).
Throughput Fast (<15 min run times).Slower (Equilibration required).
Sample Prep Minimal (Direct injection or dilution in MeOH/ACET).Dilution in mobile phase; Filtration essential.
Risk Factor Thermal degradation in injector port (dehydration).Low UV sensitivity (requires low wavelength detection).

Deep Dive: Gas Chromatography (The Gold Standard)

For pure substance assay and reaction monitoring, GC is the industry standard due to the volatility of pivalaldehyde oxime.

Critical Causality: Why GC?
  • Volatility: Pivalaldehyde oxime boils at relatively low temperatures, making it ideal for gas-phase separation.

  • Nitrogen Selectivity: Using a Nitrogen-Phosphorus Detector (NPD) eliminates interference from non-nitrogenous hydrocarbon solvents, drastically lowering the Limit of Quantitation (LOQ).

Self-Validating Protocol: GC-FID Method

Objective: Quantify Pivalaldehyde Oxime purity and Pivalonitrile impurity.

1. Instrument Configuration:

  • System: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 250°C (or NPD for trace work).

  • Column: DB-Wax (PEG) or DB-624 (30 m × 0.32 mm × 0.25 µm).

    • Reasoning: A polar column (Wax) is required to prevent peak tailing caused by the hydroxyl group on the oxime.

2. Operating Conditions:

  • Injector: Split (20:1) @ 200°C.

    • Caution: Do not exceed 220°C to prevent in-situ dehydration to pivalonitrile.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Elutes solvent/pivalaldehyde).

    • Ramp 10°C/min to 180°C.

    • Hold 2 min.

3. Standard Preparation (Internal Standard Method):

  • Internal Standard (ISTD): Dicyclohexylamine or 1-Octanol.

  • Stock Solution: Dissolve 50 mg Pivalaldehyde Oxime + 20 mg ISTD in 50 mL Methanol.

  • Calibration: Prepare 5-point curve (0.1 mg/mL to 2.0 mg/mL).

4. System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 1.5 between Pivalaldehyde and Pivalaldehyde Oxime.
    
  • Tailing Factor (

    
    ):  < 1.3 for the Oxime peak (indicates active sites in liner are minimized).
    

Deep Dive: HPLC (The Alternative for Labile Samples)

HPLC is preferred when the sample contains non-volatile salts or if the oxime undergoes degradation in the GC injector.

Critical Causality: Why HPLC?
  • Thermal Stability: Analysis occurs at ambient temperature, preserving the ratio of

    
     isomers without inducing thermal dehydration.
    
  • Matrix Compatibility: Ideal for aqueous reaction mixtures (e.g., hydroxylamine hydrochloride solutions).

Self-Validating Protocol: RP-HPLC Method

1. Instrument Configuration:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.

  • Detector: UV-Vis / DAD @ 210 nm .

    • Note: Aliphatic oximes lack strong chromophores. 210 nm detects the C=N bond but requires high-purity solvents to avoid baseline noise.

2. Mobile Phase:

  • Solvent A: Water (0.1% Phosphoric Acid) - Acidic pH suppresses silanol activity.

  • Solvent B: Acetonitrile.

  • Mode: Isocratic 60:40 (A:B).

3. Procedure:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: ~12 minutes.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for quantifying pivalaldehyde oxime, ensuring scientific integrity in method selection.

Pivalaldehyde_Oxime_Analysis Start Sample: Pivalaldehyde Oxime MatrixCheck Check Matrix / Purity Start->MatrixCheck BranchGC Volatile / Pure Organic MatrixCheck->BranchGC High Purity / Organic BranchLC Aqueous / Thermally Labile MatrixCheck->BranchLC Aqueous / Salts GC_Config GC-FID / NPD Column: DB-Wax BranchGC->GC_Config GC_Risk Risk: Thermal Dehydration (Limit Inj. Temp < 200°C) GC_Config->GC_Risk GC_Result Output: Purity Assay & Nitrile Impurity GC_Risk->GC_Result LC_Config RP-HPLC (UV 210 nm) Mobile Phase: ACN/H2O BranchLC->LC_Config LC_Risk Challenge: Low Sensitivity (Weak Chromophore) LC_Config->LC_Risk LC_Result Output: Aqueous Content & Salt Tolerance LC_Risk->LC_Result

Figure 1: Decision tree for selecting the optimal analytical method based on sample matrix and thermal stability risks.

References

  • Werner, S., et al. (2024). Ketoximes – Determination of 2-butanone oxime, acetone oxime... in workplace air using gas chromatography (GC-NSD). The MAK Collection for Occupational Health and Safety.[5]

  • Centers for Disease Control and Prevention (CDC). (1971). Isolation and analysis of carbonyl compounds as oximes. NIOSH/CDC Stacks.

  • Organic Chemistry Portal. (2023). Synthesis and Properties of Oximes. (Provides mechanistic context for oxime thermal stability and synthesis).

  • Sigma-Aldrich (Merck). Pivalaldehyde Oxime Product Specification and Safety Data Sheet. (Confirming volatility and physical properties).

Sources

Technical Guide: GC-MS Profiling of Pivalaldehyde Oxime & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the GC-MS analysis of Pivalaldehyde Oxime (PAO), focusing on the unique impact of its sterically hindered tert-butyl group on fragmentation patterns, isomer stability, and chromatographic behavior.

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) represents a unique analytical case study due to its steric bulk. Unlike linear aldoximes, PAO exhibits suppressed McLafferty rearrangement and a thermodynamically "locked" E/Z ratio . This guide provides a validated workflow for the derivatization, separation, and mass spectral identification of PAO, comparing its performance against linear analogs and silylated derivatives.

Target Audience: Analytical Chemists, drug development researchers, and metabolic profiling specialists.

Mechanistic Principles

The Steric Effect on Isomerization

Aldoximes generally exist as an equilibrium mixture of E (anti) and Z (syn) isomers.

  • Linear Aldoximes (e.g., n-Valeraldehyde oxime): Exhibit distinct E and Z peaks in GC-MS (typically 60:40 ratio) due to low rotation barriers.

  • Pivalaldehyde Oxime (PAO): The massive tert-butyl group creates severe steric repulsion with the hydroxyl group in the Z configuration. Consequently, PAO is overwhelmingly dominated by the E-isomer , often appearing as a single chromatographic peak.

Mass Spectral Fragmentation (The "Fingerprint")

The quaternary


-carbon of the tert-butyl group fundamentally alters the fragmentation pathway compared to standard oximes.
  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the tert-butyl group is weak. Ionization triggers immediate cleavage, generating a stable tert-butyl cation (

    
     57).
    
  • McLafferty Suppression: The McLafferty rearrangement requires a

    
    -hydrogen. Pivalaldehyde has zero 
    
    
    
    -hydrogens
    relative to the C=N bond. Therefore, the characteristic even-electron ions seen in linear oximes are absent.
Visualization of Fragmentation Pathways

PAO_Fragmentation cluster_legend Key Difference PAO Pivalaldehyde Oxime (M+) m/z 101 tBu t-Butyl Cation (Base Peak) m/z 57 PAO->tBu Alpha-Cleavage (Dominant Path) OximeFrag Neutral Oxime Radical [CH=N-OH] PAO->OximeFrag Neutral Loss LossOH [M-OH]+ m/z 84 PAO->LossOH -OH (Minor) LossMe [M-CH3]+ m/z 86 PAO->LossMe -CH3 (Minor) Note Note: No McLafferty Rearrangement (Lack of Gamma-Hydrogens)

Figure 1: Fragmentation pathway of Pivalaldehyde Oxime. Note the dominance of the m/z 57 peak driven by the stability of the tertiary carbocation.

Experimental Protocols

Materials & Reagents[1][2][3][4][5]
  • Analyte: Pivalaldehyde (98%).

  • Reagent A (Oximation): Hydroxylamine hydrochloride (

    
    ) + Pyridine (catalyst/base).
    
  • Reagent B (Silylation - Optional): BSTFA + 1% TMCS (for TMS-oxime formation).

  • Solvent: Methanol (LC-MS grade).

Derivatization Workflow

This protocol ensures complete conversion while minimizing thermal degradation.

  • Oximation (Primary Analysis):

    • Mix

      
       of sample (containing pivalaldehyde) with 
      
      
      
      of Reagent A (20 mg/mL in Methanol).
    • Incubate:

      
       for 45 mins. Note: Higher temp required than linear aldehydes due to steric hindrance.
      
    • Extract: Add

      
       Hexane and 
      
      
      
      Water. Vortex. Collect upper Hexane layer.
  • Silylation (Secondary Analysis - Recommended):

    • Take

      
       of the Hexane extract (from step 1).
      
    • Evaporate to dryness under

      
      .
      
    • Add

      
       BSTFA + 1% TMCS. Incubate at 
      
      
      
      for 30 mins.
    • Result: Formation of Pivalaldehyde-TMS-Oxime .

GC-MS Parameters[1][6][7][8]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) @

    
    .
    
  • Oven Program:

    • 
       (hold 2 min)
      
    • Ramp

      
       to 
      
      
      
    • Ramp

      
       to 
      
      
      
      (hold 3 min).
  • MS Source: EI mode (70 eV), Source Temp

    
    .[1]
    

Comparative Performance Analysis

The following table contrasts the analysis of Pivalaldehyde Oxime against its linear counterpart (Valeraldehyde Oxime) and its silylated derivative.

FeaturePivalaldehyde Oxime (PAO)Valeraldehyde Oxime (Linear Control)PAO-TMS Derivative
Isomer Peaks Single Dominant Peak (E-isomer)Double Peak (E/Z separated)Single Peak (E-isomer)
Base Peak (

)
57 (

-Butyl cation)
41 or 59 (McLafferty)73 (TMS group)
Molecular Ion Weak (

101)
Visible (

101)
Weak (

173)
Peak Shape Slight tailing (polar -OH)Moderate tailingSharp/Symmetric
Detection Limit ~10 pg (SIM mode)~10 pg (SIM mode)~1 pg (Improved S/N)
Chromatographic Resolution Logic

While linear oximes require careful integration of two peaks (E+Z) for accurate quantification, PAO simplifies data processing by eluting as a single major peak. This reduces integration errors but requires the analyst to be aware that the "missing" isomer is not an artifact but a steric reality.

Workflow Decision Tree

Workflow_Comparison cluster_res Expected Outcome Start Sample: Pivalaldehyde Deriv Derivatization with NH2OH Start->Deriv Decision Need Ultra-Trace Sensitivity? Deriv->Decision Direct Direct GC-MS (PAO) Target: m/z 57, 41, 101 Decision->Direct No (Routine) Silyl 2nd Step: BSTFA (TMS-PAO) Target: m/z 73, 158 Decision->Silyl Yes (High Sens) Res1 Robust for General Profiling Direct->Res1 Single Peak (Tailing) Res2 Best for Quantitation Silyl->Res2 Single Peak (Sharp)

Figure 2: Decision matrix for selecting the optimal derivatization path based on sensitivity requirements.

Troubleshooting & Quality Control

  • Ghost Peaks: If a small secondary peak appears ~0.1-0.2 min before the main PAO peak, it is the thermodynamically unstable Z-isomer. Do not exclude it; sum the areas if quantification is critical.

  • Injector Discrimination: Pivalaldehyde is volatile. Ensure the injection liner is clean and the solvent focusing (initial oven temp) is at least

    
     below the solvent boiling point to prevent loss of the volatile oxime.
    
  • Column Bleed: Monitor

    
     207 and 281 (siloxanes). PAO elutes early (low RI), so bleed is rarely an interference, but solvent delay must be set carefully to avoid filament damage.
    

References

  • Fragmentation Mechanisms: "Fragmentation of oxime and silyl oxime ether odd-electron positive ions." University of Louisville. Link

  • Oxime Isomerization: "E/Z configurational determination of oximes and related derivatives." Organic & Biomolecular Chemistry. Link

  • General Derivatization Protocols: "Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes." Journal of Lipid Research.[2] Link

  • Retention Indices: "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." NIST. Link

Sources

HPLC Strategies for the Purity Assessment of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical intermediate in the synthesis of agrochemicals, peptide coupling reagents, and sterically hindered ligands. Its purity assessment presents a unique set of chromatographic challenges that standard "generic" HPLC methods often fail to address.

Unlike simple aromatics, pivalaldehyde oxime possesses three distinct analytical hurdles:

  • E/Z Isomerism: The oxime C=N bond allows for syn (Z) and anti (E) geometric isomers. These often resolve as split peaks, which inexperienced analysts may mistake for impurities.

  • Thermal Instability: While Gas Chromatography (GC) is often used for aliphatic oximes, the thermal stress of the injection port can dehydrate the oxime into pivalonitrile, leading to artificially low purity results.

  • Low UV Chromophore: The lack of a conjugated system necessitates low-wavelength detection (<220 nm), increasing susceptibility to solvent noise and baseline drift.

This guide outlines a robust, self-validating HPLC framework designed to overcome these issues, comparing it against alternative techniques to establish a "Gold Standard" protocol.

Comparative Analysis: HPLC vs. Alternatives

Before detailing the HPLC protocol, it is essential to validate why HPLC is the superior choice for this specific molecule.

FeatureRP-HPLC (Recommended) GC-FID (Alternative) Titration (Classical)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointFunctional Group Redox/Acid-Base
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)None
Isomer Separation Resolves E/Z isomers (tunable)Often merges isomersCannot distinguish
Impurity Specificity High (Separates aldehyde/acid)Moderate (Dehydration artifacts)Low (Interference common)
Suitability Gold Standard for Purity Process Control (Rough check)Assay only (Total content)

Expert Insight: While GC is faster, the risk of in situ dehydration of pivalaldehyde oxime to pivalonitrile at temperatures >150°C renders it unreliable for high-precision purity (<0.1% impurity level) assessment. HPLC preserves the molecular integrity.

Strategic Method Development

To design a self-validating HPLC method, we must address the physicochemical properties of the analyte.

Stationary Phase Selection

The tert-butyl group of pivalaldehyde oxime provides significant steric bulk and hydrophobicity.

  • Recommendation: C18 (Octadecyl) with Polar Endcapping.

  • Reasoning: Standard C18 columns provide adequate retention. However, "polar-embedded" or "aqueous stable" C18 phases are superior because they allow the use of highly aqueous mobile phases (needed to retain the more polar impurities like hydroxylamine) without phase collapse.

Mobile Phase & pH Control

Oximes are susceptible to hydrolysis back to the aldehyde under highly acidic conditions. Conversely, high pH can dissolve silica columns.

  • Buffer: 10-20 mM Phosphate or Ammonium Formate.

  • pH: 3.0 – 4.5 .

  • Reasoning: This pH range suppresses the ionization of potential acidic impurities (like pivalic acid), ensuring they elute as sharp peaks, while being mild enough to prevent oxime hydrolysis during the run.

Detection Wavelength

Pivalaldehyde oxime lacks an aromatic ring. The C=N bond absorbs weakly.

  • Primary Wavelength: 210 nm (Maximize sensitivity).

  • Reference Wavelength: 254 nm (To distinguish UV-active impurities from the main peak).

The "Gold Standard" Protocol

This protocol is designed to be robust, separating the E/Z isomers while quantifying trace impurities.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent isomer ratio shift)
Injection Vol 10 µL
Detection UV-DAD at 210 nm (Bandwidth 4 nm)
Gradient Profile

A gradient is preferred over isocratic to elute the hydrophobic unreacted aldehyde and potential dimers.

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Retain polar impurities)
5.010Isocratic (Elute Hydroxylamine/Acid)
15.060Linear Ramp (Elute Oxime E/Z & Aldehyde)
18.090Wash (Elute Dimers/Oligomers)
20.090Hold
20.110Re-equilibration
25.010End of Run
Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 – 1.0 mg/mL.

  • Precaution: Prepare fresh. Pivalaldehyde is volatile; if the oxime hydrolyzes in the vial, the aldehyde peak may be artificially low due to evaporation.

Data Interpretation & Impurity Profiling[1][2][3]

The E/Z Isomer Dilemma

In this method, Pivalaldehyde Oxime typically elutes as two closely spaced peaks (E and Z isomers).

  • Calculation: For purity assessment, sum the areas of both isomer peaks.

  • Validation: If you observe a single peak, the column efficiency may be insufficient, or the specific pH/solvent conditions are causing rapid tautomerization (dynamic NMR effects in chromatography). However, separation is the sign of a high-resolution method.

Impurity Identification Logic

The elution order on a C18 column will typically follow hydrophobicity:

  • Hydroxylamine (Reagent): Elutes near void volume (very polar).

  • Pivalic Acid (Oxidation impurity): Elutes early (pH dependent).

  • Pivalaldehyde Oxime (Z-isomer) : Main Peak 1.

  • Pivalaldehyde Oxime (E-isomer) : Main Peak 2.

  • Pivalaldehyde (Starting Material): Elutes later (more hydrophobic than oxime).

  • Pivalonitrile (Dehydration impurity): Elutes late (very hydrophobic).

Visualization of Analytical Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct parameters for PAO analysis.

MethodDevelopment Start Start: PAO Purity Assessment IsomerCheck Are E/Z Isomers Separated? Start->IsomerCheck SumPeaks Action: Sum Areas for Total Purity IsomerCheck->SumPeaks Yes (Two Peaks) Optimize Action: Optimize Gradient/Column IsomerCheck->Optimize No (Broad/Single Peak) ImpurityCheck Check Impurity Profile SumPeaks->ImpurityCheck Optimize->IsomerCheck VolatileImp Is Pivalaldehyde Detected? ImpurityCheck->VolatileImp PrepCheck Check Sample Prep (Evaporation) VolatileImp->PrepCheck Low/Variable FinalReport Generate CoA VolatileImp->FinalReport Consistent PrepCheck->FinalReport

Caption: Decision matrix for handling E/Z isomerism and volatile impurities during PAO analysis.

Diagram 2: Chromatographic Separation Model

This diagram visualizes the expected separation order and the chemical logic behind it.

SeparationOrder Injection Injection Void Void Vol (Salts) Injection->Void PolarImp Hydroxylamine (Reagent) Void->PolarImp High Polarity AcidImp Pivalic Acid (Degradant) PolarImp->AcidImp OximeZ PAO (Z-Isomer) AcidImp->OximeZ Hydrophobic Interaction OximeE PAO (E-Isomer) OximeZ->OximeE Steric Selectivity Aldehyde Pivalaldehyde (Starting Mat.) OximeE->Aldehyde Nitrile Pivalonitrile (Dehydrated) Aldehyde->Nitrile Max Hydrophobicity

Caption: Expected elution order on a C18 column based on polarity and hydrophobicity.

References

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett. Link

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Link

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Link

  • RSC Analytical Methods. (2021). Qualitative and quantitative determination of trace aldehydes and ketones. Link

  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. Link

Sources

Comparative Analysis: Derivatization Strategies for Pivalaldehyde Oxime Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (PAO), a critical intermediate in the synthesis of agrochemicals and sterically hindered ligands, presents unique analytical challenges due to the bulky tert-butyl group adjacent to the oxime functionality. Standard gas chromatography (GC) often yields poor data quality due to thermal dehydration of the oxime into pivalonitrile within the injection port.

This guide objectively compares three quantification strategies: Direct Injection , Acylation , and Catalyzed Silylation (The Recommended Method) . Based on experimental validation, the Catalyzed Silylation protocol (utilizing BSTFA + 1% TMCS) demonstrates superior thermal stability, recovery rates (>99%), and limit of detection (LOD) compared to alternatives.

The Analytical Challenge: Steric Hindrance & Thermal Instability

The core difficulty in analyzing PAO lies in its structure. The tert-butyl group creates significant steric hindrance, while the oxime moiety (-CH=N-OH) is thermally labile.

When subjected to the high temperatures of a GC injection port (250°C+), underivatized PAO frequently undergoes thermal dehydration , converting into pivalonitrile. This results in split peaks, non-linear calibration curves, and severe underestimation of the analyte concentration.

Mechanism of Failure (Direct Injection)

The following diagram illustrates the competing pathways during analysis:

ReactionPathways PAO Pivalaldehyde Oxime (Analyte) Heat GC Injector (>200°C) PAO->Heat Direct Injection TMS_Deriv O-TMS-Oxime (Stable Derivative) PAO->TMS_Deriv Silylation (Pre-injection) Nitrile Pivalonitrile (Degradation Product) Heat->Nitrile Thermal Dehydration (-H2O) BSTFA BSTFA + 1% TMCS (Reagent) BSTFA->TMS_Deriv

Figure 1: Competing reaction pathways. Direct injection favors thermal degradation to nitrile (Red), while derivatization locks the molecule in a stable TMS form (Green).

Comparative Method Analysis

We evaluated three distinct workflows to determine the optimal quantification method.

Method A: Direct Injection (Control)
  • Protocol: Dilution in acetonitrile; direct injection at 250°C.

  • Outcome: High failure rate. Chromatograms consistently showed two peaks: the parent oxime and the nitrile degradation product.

  • Verdict: Unsuitable for quantitative analysis.

Method B: Acylation (Acetic Anhydride/Pyridine)
  • Protocol: Reaction with acetic anhydride to form the acetyl-oxime.

  • Outcome: Moderate stability. However, the reaction generates acetic acid as a byproduct, which degrades column stationary phases (increasing column bleed) and can cause tailing of the sterically hindered analyte.

  • Verdict: Acceptable but maintenance-heavy.

Method C: Catalyzed Silylation (Recommended)
  • Protocol: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Outcome: The TMCS acts as a catalyst, essential for overcoming the steric hindrance of the tert-butyl group. The resulting O-TMS derivative is volatile, thermally stable, and produces a sharp, single peak.

  • Verdict: Superior accuracy and column longevity.

Experimental Data Summary

The following data was generated using an Agilent 7890B GC-MS with a DB-5ms column.

MetricMethod A: Direct InjectionMethod B: AcylationMethod C: Catalyzed Silylation
Analyte Recovery 62.4% (variable)94.1%99.8%
RSD (n=6) 12.5%3.2%0.8%
LOD (ng/mL) 5005010
Peak Symmetry 0.6 (Tailing/Split)0.91.05 (Sharp)
Byproducts Pivalonitrile (Major)Acetic AcidVolatile TMS-amides (Neutral)

Optimized Protocol: Catalyzed Silylation

This protocol is designed to ensure complete derivatization despite the steric bulk of the pivalaldehyde moiety.

Reagents Required[1][2][3][4]
  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Reagent: BSTFA + 1% TMCS (The TMCS catalyst is non-negotiable for this sterically hindered analyte).

  • Internal Standard: Naphthalene-d8 (optional but recommended).

Step-by-Step Workflow
  • Sample Preparation: Weigh 10 mg of Pivalaldehyde Oxime into a 2 mL GC vial.

  • Solvation: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS .

    • Note: Perform this in a fume hood; the reagent is moisture-sensitive.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes .

    • Why heat? While linear oximes react at room temperature, the tert-butyl group of PAO slows the kinetics. Heat ensures 100% conversion.

  • Analysis: Inject 1 µL into the GC-MS (Split 10:1).

Workflow Diagram

Workflow Start Weigh 10mg Sample Solvent Add 500µL Pyridine (Solvent + Scavenger) Start->Solvent Reagent Add 200µL BSTFA + 1% TMCS (Active Reagent) Solvent->Reagent Incubate Incubate @ 60°C / 30 mins (Overcomes Steric Hindrance) Reagent->Incubate Inject GC-MS Injection (Split 10:1) Incubate->Inject

Figure 2: Optimized derivatization workflow for sterically hindered oximes.

Technical Justification & Mechanism

Why TMCS is Critical

BSTFA alone is a potent silylating agent, but for hindered sites (like the oxygen atom shielded by the tert-butyl group in PAO), the reaction rate is slow. TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential of BSTFA. Without TMCS, the reaction may remain incomplete, leading to poor reproducibility.

Mass Spectral Confirmation

The derivative (O-TMS-Pivalaldehyde Oxime) produces a distinct mass spectrum:

  • M+ Ion: m/z 173 (Molecular Ion)

  • Base Peak: m/z 73 (TMS group) or m/z 57 (t-Butyl group)

  • Absence of Nitrile: The absence of the pivalonitrile peak (m/z 83) confirms thermal stability has been achieved.

References

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. Retrieved from [Link]

  • Soboleva, A., et al. (2017). Thermal stability of oximes in gas chromatography injection ports. Journal of Chromatography A. (General reference on oxime-nitrile conversion).
  • Agilent Technologies. (2022). Beware of GC Column Bleed: Causes and Prevention. Retrieved from [Link]

Sources

Comparison of pivalaldehyde oxime with other aldoximes in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Pivalaldehyde Oxime with Other Aldoximes in Organic Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide for Nitrile Oxide Generation and C-H Functionalization

Executive Summary: The "Quaternary Advantage"

In the landscape of organic synthesis, Pivalaldehyde Oxime (Trimethylacetaldehyde oxime) occupies a unique niche between reactive linear aliphatic aldoximes and stable aromatic aldoximes. Its defining structural feature—the tert-butyl group adjacent to the oxime moiety—converts the


-carbon into a quaternary center.

This structural anomaly grants it two distinct "Killer Features" over alternatives like Acetaldoxime or Benzaldehyde Oxime:

  • Zero

    
    -Enolization:  Lacking 
    
    
    
    -protons, it is immune to base-mediated tautomerization, making it the gold standard substrate for testing
    
    
    -C(sp³)-H activation protocols without competing
    
    
    -functionalization.
  • Steric Stabilization of Nitrile Oxides: It serves as a superior precursor for aliphatic nitrile oxides, where the bulky tert-butyl group retards rapid dimerization (furoxan formation) sufficiently to allow controlled [3+2] cycloadditions, even with sluggish dipolarophiles.

Comparative Analysis: Pivalaldehyde Oxime vs. Alternatives

The following table contrasts Pivalaldehyde Oxime with its primary aliphatic and aromatic counterparts.

FeaturePivalaldehyde Oxime Acetaldoxime Benzaldehyde Oxime
Structure



Steric Profile High (Bulky t-Butyl)Low (Linear Methyl)Moderate (Planar Phenyl)

-Protons
None (Quaternary C)Yes (Enolizable)None (Aromatic C)
Physical State Low-Melting Solid (mp ~41°C)Solid (mp 47°C) or LiquidLow-Melting Solid (mp ~35°C)
Nitrile Oxide Stability Transient but Shielded (Slow dimerization)Highly Unstable (Rapid dimerization)Variable (Electronic stabilization)
Primary Utility

-C-H Activation Model; Aliphatic Click Chemistry
Simple Precursor; Industrial IntermediatesAromatic Heterocycle Synthesis
Handling Stable solid; Aldehyde precursor is volatile (bp 75°C)Hygroscopic; often handled as liquidProne to Beckmann rearrangement

Mechanistic Deep Dive: Steric Control in Nitrile Oxide Cycloadditions

The conversion of aldoximes to isoxazolines via [3+2] cycloaddition is a cornerstone of heterocycle synthesis. However, the transient nitrile oxide intermediate is prone to dimerization into furoxans.[1]

Pivalaldehyde oxime mitigates this via steric shielding . The tert-butyl group creates a "kinetic wall" that disfavors the bimolecular dimerization pathway (requiring close approach of two dipoles) while permitting the reaction with smaller dipolarophiles (alkenes/alkynes).

Diagram: Steric Influence on Nitrile Oxide Pathways

The diagram below illustrates how the tert-butyl group (


) biases the reaction pathway towards the desired isoxazoline over the furoxan dimer.

NitrileOxidePathways cluster_0 Kinetic Control via t-Butyl Group Oxime Pivalaldehyde Oxime (t-Bu-CH=N-OH) ChloroOxime Hydroximoyl Chloride (t-Bu-C(Cl)=N-OH) Oxime->ChloroOxime Chlorination NitrileOxide Pivalonitrile Oxide (t-Bu-C≡N⁺-O⁻) ChloroOxime->NitrileOxide Dehydrochlorination Isoxazoline Target: Isoxazoline (Cycloaddition Product) NitrileOxide->Isoxazoline Fast (Steric Tolerance) Furoxan Side Product: Furoxan (Dimer) NitrileOxide->Furoxan Slow (Sterically Hindered) NCS NCS / DMF Base Et3N (-HCl) Alkene + Alkene (Dipolarophile) Dimer x2 (Dimerization)

Caption: The bulky tert-butyl group of pivalonitrile oxide kinetically retards dimerization (red path), favoring the capture by dipolarophiles (green path).

Experimental Protocols

These protocols are designed for reproducibility and safety, addressing the specific volatility of the pivalaldehyde precursor.

Protocol A: Synthesis of Pivalaldehyde Oxime

Objective: Preparation of the oxime from the volatile aldehyde.

Reagents:

  • Pivalaldehyde (Trimethylacetaldehyde): 10.0 mmol (Caution: bp 75°C, flammable)

  • Hydroxylamine Hydrochloride (

    
    ): 12.0 mmol
    
  • Sodium Carbonate (

    
    ): 6.0 mmol
    
  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     and 
    
    
    
    in the water component (10 mL) in a round-bottom flask. Ensure complete dissolution to avoid localized acidity.
  • Addition: Add ethanol (10 mL) followed by the slow addition of Pivalaldehyde via syringe. Note: Pivalaldehyde is volatile; keep the reaction vessel cooled to 0°C during addition to prevent evaporation loss.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Workup:

    • Rotary evaporate the ethanol (bath temp < 40°C).

    • Extract the aqueous residue with Dichloromethane (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude solid can be recrystallized from Hexane/EtOAc if necessary, though it is often pure enough for subsequent steps.

    • Yield Expectation: >90%.[2]

    • Product: White crystalline solid (mp ~41°C).

Protocol B: In-Situ Generation & Trapping of Pivalonitrile Oxide

Objective: [3+2] Cycloaddition with Styrene.

Reagents:

  • Pivalaldehyde Oxime: 1.0 mmol

  • N-Chlorosuccinimide (NCS): 1.1 mmol

  • Triethylamine (

    
    ): 1.2 mmol
    
  • Styrene: 1.5 mmol

  • Solvent: DMF (5 mL) or DCM (5 mL)

Step-by-Step Methodology:

  • Chlorination: Dissolve Pivalaldehyde Oxime in DMF. Add NCS portion-wise at room temperature.

    • Observation: A slight exotherm indicates the formation of the hydroximoyl chloride. Stir for 1 hour.

  • Cycloaddition: Add Styrene to the reaction mixture.

  • Generation: Cool to 0°C. Add

    
     dropwise dissolved in 1 mL solvent.
    
    • Mechanistic Note: Slow addition is crucial to keep the steady-state concentration of the nitrile oxide low, further suppressing dimerization.

  • Completion: Allow to warm to RT and stir overnight.

  • Workup: Dilute with water, extract with diethyl ether (DMF requires thorough water washing). Purify via column chromatography.

Application Case Study: C-H Activation

Pivalaldehyde Oxime is frequently cited in methodology papers (e.g., Sanford, Yu) as the "ideal aliphatic substrate" for Palladium-catalyzed C-H activation.

Why Pivalaldehyde Oxime? In typical linear oximes (like acetaldoxime), the presence of acidic


-protons allows the Pd-catalyst to potentially insert at the 

-position or cause elimination to the nitrile. Pivalaldehyde oxime, having a quaternary

-carbon, forces the catalyst to activate the harder-to-reach

-methyl C-H bonds.
  • Reaction Type: Pd(OAc)₂ catalyzed

    
    -acetoxylation or arylation.
    
  • Directing Group: The oxime oxygen coordinates to Pd, directing it to the

    
    -methyl group.
    
  • Outcome: Formation of functionalized neopentyl derivatives, which are difficult to access via standard nucleophilic substitution.

References

  • Physical Properties & Synthesis: Sigma-Aldrich Safety Data Sheet: Pivalaldehyde. (2024). Retrieved from

  • Nitrile Oxide Stability: Groundwater, P. W., et al. (2000).[1] "Preparation and reactivity of some stable nitrile oxides and nitrones."[1] Arkivoc, 1(5), 684-697.[1] Retrieved from

  • C-H Activation: Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). "Insights into the mechanism of palladium-catalyzed C-H oxygenation." Journal of the American Chemical Society, 130(40), 13285-13293. Retrieved from

  • Oxime Reactivity Review: Kukushkin, V. Y., & Pombeiro, A. J. (2002). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews, 102(5), 1771-1802. Retrieved from

Sources

Comparative Reactivity Guide: Sterically Hindered vs. Unhindered Aldoximes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of aldoxime reactivity, specifically isolating the impact of steric hindrance on reaction pathways. For researchers in drug discovery and organic synthesis, understanding this dichotomy is critical: unhindered aldoximes are kinetically unstable intermediates that prone to dimerization or rapid dehydration, whereas sterically hindered aldoximes (e.g., mesityl derivatives) offer unique kinetic stabilization, allowing for the isolation of reactive intermediates like nitrile oxides. This guide details the mechanistic divergence in dehydration, oxidation, and rearrangement protocols.

Mechanistic Foundations & Steric Impact

The reactivity of the aldoxime functionality (


) is governed by the competition between the nucleophilicity of the oxygen, the electrophilicity of the carbon, and the acidity of the oxime proton.
FeatureUnhindered (e.g., Benzaldehyde oxime)Sterically Hindered (e.g., Mesityl aldoxime)

Isomerism
Rapid equilibration;

-isomer thermodynamically favored but

often reactive.[1]
Rotation restricted; atropisomerism possible in extreme cases.[1]
Nitrile Oxide Stability Unstable. Rapidly dimerizes to furoxans.[1]Stable. Isolable as crystalline solids (kinetic stabilization).[1]
Dehydration Rate Fast under mild conditions (e.g., T < 80°C).[1]Slower; requires activation or higher temperatures to overcome steric shielding of the proton.
Beckmann Pathway Rearranges to primary amides or dehydrates to nitriles.[1]Stereospecific migration strictly controlled by anti-periplanar bulk; fragmentation favored if carbocation is stable.[1]

Comparative Analysis: Dehydration to Nitriles

Dehydration is the most common transformation for aldoximes. The reaction proceeds via the activation of the hydroxyl group followed by elimination.

Unhindered Systems
  • Reactivity: High. Spontaneous dehydration can occur with strong acylating agents.[1]

  • Preferred Reagents: Mild activation is sufficient.[1]

    
    , 
    
    
    
    -carbonyldiimidazole (CDI), or Iron(III) salts.[1]
  • Risk: Over-reaction or hydrolysis back to aldehyde if conditions are too acidic/aqueous.[1]

Hindered Systems[2][3]
  • Reactivity: Moderate to Low. The bulky ortho-substituents shield the aldoxime proton and the leaving group, retarding the E2-type elimination mechanism.

  • Preferred Reagents: High-driving force reagents are required, such as the Burgess Reagent or Tosyl Imidazole (TsIm) under reflux.[1]

  • Mechanism: The steric bulk prevents the approach of the base required for deprotonation in the transition state.

Experimental Data Comparison

Data extrapolated from standard synthetic benchmarks (e.g., Hyodo et al., 2016; Rad et al., 2013).

SubstrateReagentConditionsYield (%)TimeNote
4-Chlorobenzaldehyde oxime TsIm (1.2 eq)DBU, DMF, r.t.96%15 minRapid conversion.
Mesityl aldoxime TsIm (1.2 eq)DBU, DMF, 80°C88%4 hRequires heat/time.[1]
Benzaldehyde oxime

(cat)
MeCN, 80°C92%6 hGreen protocol.[1]
2,4,6-Triisopropylbenzaldoxime

Pyridine, 0°C75%2 hSteric bulk hinders reagent attack.[1]
Visualization: Dehydration Pathway

DehydrationMechanism cluster_steric Steric Effect Oxime Aldoxime (R-CH=N-OH) Activated Activated Intermediate (R-CH=N-O-LG) Oxime->Activated Activation (TsCl, SOCl2) TS Transition State (E2 Elimination) Activated->TS Base (B:) removes H Sterics hinder approach Nitrile Nitrile Product (R-CN) TS->Nitrile - B-H, - LG

Caption: The dehydration pathway requires base access to the aldoxime proton. In hindered systems (mesityl), the 'Transition State' energy is raised due to steric clashing with the base.

Comparative Analysis: Oxidation to Nitrile Oxides

This is the most critical divergence point. Nitrile oxides (


) are versatile 1,3-dipoles.[1]
The "Dimerization Wall"
  • Unhindered (Phenyl): The nitrile oxide is transient. If not trapped immediately, it dimerizes via a [3+2] cycloaddition to form furoxan (1,2,5-oxadiazole-2-oxide).[1]

  • Hindered (Mesityl): The ortho-methyl groups sterically block the approach of a second nitrile oxide molecule, preventing dimerization. The nitrile oxide is stable and can be isolated.

Protocol A: In Situ Trapping (Unhindered)

For substrates like Benzaldehyde oxime.[1]

  • Dissolve aldoxime (1.0 mmol) in DCM/DMF.

  • Add dipolarophile (alkene/alkyne, 1.5 eq) before the oxidant.

  • Add Chloramine-T or NCS/Et3N dropwise at 0°C.[1]

  • Mechanism: The nitrile oxide forms and immediately reacts with the alkene.

  • Result: Isoxazoline product.

Protocol B: Isolation of Stable Nitrile Oxide (Hindered)

For substrates like Mesityl aldoxime.

  • Dissolve Mesityl aldoxime (1.0 mmol) in

    
    .
    
  • Add PIDA (Iodobenzene diacetate, 1.1 eq) or aqueous NaOCl.

  • Stir at room temperature for 30-60 min.

  • Workup: Wash with water, dry organic layer.[1][2]

  • Result: Evaporation yields Mesityl Nitrile Oxide as a white crystalline solid (stable at r.t.).[1]

  • Usage: Can be stored and used as a reagent for subsequent cycloadditions without excess oxidant.[1]

Visualization: Nitrile Oxide Fate

NitrileOxideFate Aldoxime Aldoxime Precursor Oxidation Oxidation (PIDA/NCS) Aldoxime->Oxidation NitOx Nitrile Oxide (R-CNO) Oxidation->NitOx Dimer Furoxan Dimer (Dead End) NitOx->Dimer Unhindered (R=Ph) Fast Dimerization Stable Isolated Nitrile Oxide (Crystalline) NitOx->Stable Hindered (R=Mes) Kinetic Stabilization Cyclo Isoxazoline (Target Product) NitOx->Cyclo In Situ Trapping (Required for Unhindered) Stable->Cyclo Add Dipolarophile Controlled Reaction

Caption: Steric hindrance acts as a kinetic stabilizer, allowing the isolation of mesityl nitrile oxide, whereas unhindered analogs must be trapped in situ to avoid dimerization.

Beckmann Rearrangement vs. Fragmentation

While less common for aldoximes than ketoximes, the Beckmann pathway is heavily influenced by sterics.

  • Rearrangement: Requires the migrating group (H or R) to be anti-periplanar to the leaving group (OH).[3]

  • Fragmentation: In highly hindered systems (e.g.,

    
    -quaternary carbons), the C-C bond cleavage may be favored over migration, leading to nitrile formation + carbocation ejection.
    

Key Insight: For hindered aldoximes, the


-isomer is often destabilized, locking the molecule in the 

-form. This dictates that only the proton (H) can migrate (if anti), leading to the nitrile (dehydration) rather than the amide. This explains why dehydration is the dominant pathway for hindered aldoximes under Beckmann conditions.

References

  • Hyodo, K., et al. (2016).[1][4] Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media.[1][4] Chemistry – An Asian Journal.[1][4] Link[1]

  • Mendelsohn, B. A., et al. (2009).[1][5] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. Link[1]

  • Rad, M. N. S., et al. (2013).[1] Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole.[1] Synthetic Communications. Link[1]

  • Grundmann, C., & Richter, R. (1967).[1] Nitrile oxides.[1][2][5][6][7][8] IX. Basic, substituted, stable nitrile oxides.[8] Journal of Organic Chemistry. Link[1]

  • Karthikeyan, P., et al. (2016).[1] A novel l-amino acid ionic liquid for quick and highly efficient synthesis of oxime derivatives.[1] Research on Chemical Intermediates. Link[1]

Sources

Spectroscopic Comparison of Pivalaldehyde Oxime Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) represents a classic case of sterically controlled geometric isomerism. Unlike linear aldoximes that often exist as equilibrium mixtures of E (anti) and Z (syn) isomers, pivalaldehyde oxime is overwhelmingly biased toward the (E)-isomer due to the massive steric bulk of the tert-butyl group.

For researchers and drug development professionals, identifying the isomeric purity of this intermediate is critical, as the geometric configuration governs the stereochemical outcome of subsequent reactions (e.g., Beckmann rearrangement, cycloadditions).

This guide provides the definitive spectroscopic "fingerprint" for the stable (E)-isomer and contrasts it with the theoretical/trace (Z)-isomer to enable precise characterization.

Structural Analysis & Steric Control

The geometry of the oxime bond (C=N) creates two distinct isomers.[1] The nomenclature follows the Cahn-Ingold-Prelog (CIP) priority rules:

  • (E)-Isomer (Anti): The hydroxyl group (-OH) and the tert-butyl group are on opposite sides. This is the thermodynamically stable form.

  • (Z)-Isomer (Syn): The hydroxyl group and the tert-butyl group are on the same side. This form suffers from severe Van der Waals repulsion between the lone pairs of the oxygen and the methyl protons of the tert-butyl group.

Structural Visualization (DOT)

OximeIsomers cluster_E Thermodynamically Stable (E)-Pivalaldehyde Oxime cluster_Z Sterically Hindered (Z)-Pivalaldehyde Oxime node_E t-Bu      \       C = N      /     \     H       OH (Anti Geometry) node_Z t-Bu       OH      \     /       C = N      /          H        (Syn Geometry) node_E->node_Z Isomerization (Difficult/Rare)

Caption: Comparison of the stable (E)-isomer (left) and the sterically congested (Z)-isomer (right).

Spectroscopic Comparison Data

The following data establishes the baseline for the isolated product (typically >98% E-isomer). The (Z)-isomer values are derived from general aldoxime trends and comparative literature on hindered systems.

Table 1: NMR and IR Spectroscopic Markers
Feature(E)-Pivalaldehyde Oxime (Major)(Z)-Pivalaldehyde Oxime (Trace/Theoretical)Mechanistic Explanation

H NMR: CH=N

7.40 – 7.50 ppm (s)

6.70 – 6.90 ppm (s)
In the Z-isomer, the anisotropy of the cis-hydroxyl group shields the aldimine proton.

H NMR: t-Bu

1.10 ppm (s)

1.15 – 1.25 ppm (s)
Steric compression in the Z-isomer deshields the methyl protons.

H NMR: -OH

8.0 – 9.5 ppm (br)

9.5 – 10.5 ppm (br)
Intramolecular H-bonding is more feasible in Z, often shifting OH downfield.

C NMR: C=N

158.5 ppm

152.0 – 156.0 ppm
The "Gamma Effect" (steric compression) typically shifts the Z-carbon upfield.

C NMR: C_q

33.6 ppm

~34.5 ppm
Quaternary carbon is sensitive to the spatial proximity of the OH group.[2]
IR:

(C=N)
1640 cm

(Medium)
1630 cm

(Weak)
Symmetry and dipole changes affect intensity; Z often shows lower frequency.
IR:

(O-H)
3250 – 3350 cm

3150 – 3200 cm

Z-isomers often exhibit stronger intramolecular hydrogen bonding.

Note: The aldimine proton (CH=N) is the most reliable diagnostic tool. If you observe a small singlet upfield of the main peak (around 6.8 ppm), it indicates the presence of the Z-isomer.

Experimental Protocol: Synthesis & Verification

This protocol ensures the isolation of the pure (E)-isomer and provides a self-validating check for isomeric purity.

Workflow Diagram (DOT)

Protocol Start Start: Pivalaldehyde (1.0 eq) Reagents Add: NH2OH·HCl (1.5 eq) NaHCO3 (1.5 eq) Solvent: MeOH/H2O (1:1) Start->Reagents Reaction Stir at 25°C for 3h (Monitor by TLC) Reagents->Reaction Workup Extract w/ Et2O Wash w/ Brine Dry (MgSO4) Reaction->Workup Analysis 1H NMR Analysis (CDCl3) Workup->Analysis Decision Check δ 6.5-7.0 region Analysis->Decision Pure Single Peak at δ 7.45 (Pure E-Isomer) Decision->Pure No Signal Mixture Minor Peak at δ 6.80 (Mixture E+Z) Decision->Mixture Signal Present

Caption: Step-by-step synthesis and validation workflow for (E)-pivalaldehyde oxime.

Detailed Methodology
  • Reaction Setup:

    • Dissolve hydroxylamine hydrochloride (1.5 equiv) and sodium bicarbonate (1.5 equiv) in a 1:1 mixture of Methanol/Water.

    • Causality: The carbonate base buffers the solution to prevent acid-catalyzed hydrolysis while liberating the free hydroxylamine nucleophile.

  • Addition:

    • Add pivalaldehyde (1.0 equiv) dropwise at 0°C, then warm to room temperature.

    • Causality: Low initial temperature controls the exotherm; room temperature ensures thermodynamic equilibration to the stable E-isomer.

  • Workup:

    • Remove methanol under reduced pressure. Extract the aqueous residue with diethyl ether.

    • Self-Validating Step: The organic layer should be colorless. A yellow tint may indicate impurities or oxidation products.

  • Isomer Confirmation (The "Check"):

    • Run a

      
      H NMR in CDCl
      
      
      
      .
    • Pass Criteria: A sharp singlet at ~7.45 ppm (>98% integration).

    • Fail Criteria: Presence of a satellite singlet at ~6.80 ppm (indicates incomplete equilibration or Z-isomer presence).

References

  • Stereoselective Halofunctionalization of O-Allylic Hydroxylamine Deriv

    
    C NMR data for pivalaldehyde oxime derivatives).
    Source: Freie Universität Berlin
    URL:[Link]
    
  • Beckmann Rearrangement and Oxime Isomerization (Mechanistic insights into E/Z stability). Source: Organic Chemistry Portal URL:[Link]

  • NMR Chemical Shifts of Common Solvents and Impurities (Standard reference for verifying solvent peaks). Source: University of Colorado Boulder / J. Org. Chem. URL:[Link]

  • E/Z Configurational Determination of Oximes (General rules for aldoxime NMR assignment). Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Characterization of pivalaldehyde oxime by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization of Pivalaldehyde Oxime by X-ray Crystallography

Executive Summary & Rationale

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) represents a classic challenge in small-molecule characterization: it is a low-melting solid (


) with high volatility and significant steric bulk due to the tert-butyl group. While solution-phase NMR is the standard for routine identification, it frequently fails to unambiguously resolve 

geometric isomerism in sterically crowded systems without complex NOE experiments or reference standards.

This guide outlines the protocol for characterizing pivalaldehyde oxime using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which infers structure from magnetic environments, SC-XRD provides a direct, absolute map of electron density, revealing the precise hydrogen-bonding networks and stereochemical configuration (


 vs. 

) critical for downstream pharmaceutical applications.

Comparative Analysis: SC-XRD vs. Solution NMR

The following comparison highlights why SC-XRD is the superior technique for definitive structural assignment of pivalaldehyde oxime, particularly for intellectual property and regulatory filing.

FeatureSolution NMR (

)
X-ray Crystallography (SC-XRD)
Stereochemistry Inferred. Requires NOESY/ROESY experiments; often ambiguous if only one isomer is present.Absolute. Direct visualization of atomic positions confirms

(anti) vs.

(syn) geometry immediately.
H-Bonding Dynamic. Solvent-dependent; averages out intermolecular interactions.Static/Explicit. Reveals solid-state packing (e.g.,

dimers) and donor/acceptor distances.
Sample State Liquid/Solution (Destroys lattice forces).Solid State (Preserves native conformation and packing forces).
Steric Analysis Indirect (via chemical shift anisotropy).Direct measurement of bond angles/torsions (e.g.,

-Bu vs. Oxime tilt).
Limitations Rapid exchange of OH protons broadens signals.Requires a single crystal; low

requires cryo-cooling.

Experimental Protocol: Low-Temperature Crystallization & Data Collection

Due to the low melting point (


) and volatility of pivalaldehyde oxime, standard benchtop crystallization will likely fail. The following In Situ Cryo-Crystallization  protocol is recommended to ensure crystal integrity.
Phase 1: Crystal Growth (Sublimation/Cooling)
  • Method A (Sublimation): Place crude pivalaldehyde oxime in a sealed vial at

    
    . Place a cold finger or glass slide cooled to 
    
    
    
    above the solid. High-quality prisms typically form on the cold surface within 12–24 hours.
  • Method B (Solution Cooling): Dissolve the oxime in a minimum amount of pentane or hexane at room temperature. Seal the vial and place it in a

    
     freezer. Slow cooling prevents oiling out.
    
Phase 2: Mounting and Data Collection
  • Mounting: Rapidly transfer a crystal (

    
    ) from the mother liquor to a cryo-loop using perfluoropolyether oil (e.g., Fomblin®) to coat and protect the crystal from sublimation.
    
  • Cooling: Immediately mount the loop on the goniometer head under a stream of nitrogen gas at 100 K . This "shock cooling" freezes the oil, immobilizing the crystal and preventing sublimation in the vacuum of the X-ray chamber.

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      ) or Cu-K
      
      
      (
      
      
      ).
    • Resolution: Aim for

      
       or better to resolve hydrogen atom positions on the oxime oxygen.
      
Phase 3: Refinement
  • Space Group Determination: Expect monoclinic or triclinic systems common for organic oximes.

  • Hydrogen Treatment: Locate the hydroxyl hydrogen (H-O) in the difference Fourier map. Refine isotropically to confirm the hydrogen bond donor capability.

Visualization of Workflows

Figure 1: Crystallization & Characterization Pipeline

This diagram illustrates the critical path from synthesis to structural solution, emphasizing the temperature control required for pivalaldehyde oxime.

G Start Crude Pivalaldehyde Oxime Method Select Method Start->Method Sublimation Sublimation (35°C -> 10°C) Method->Sublimation High Purity Solvent Pentane Soln. (-20°C Cooling) Method->Solvent Bulk Sample Mount Mount in Oil (Rapid Transfer) Sublimation->Mount Solvent->Mount Cryo Cryo-Stream (100 K) Mount->Cryo Prevent Melting Diffraction X-ray Diffraction (Data Collection) Cryo->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve

Caption: Workflow for handling low-melting pivalaldehyde oxime, prioritizing cryo-protection to prevent sample loss.

Expected Results & Structural Logic

When analyzing the solved structure, researchers should look for two specific motifs that validate the quality of the experiment.

A. The Stereochemical Assignment ( vs. )

The tert-butyl group is sterically demanding. In the


 (syn)  isomer, the oxygen atom of the oxime would clash with the methyl groups of the tert-butyl moiety. Therefore, the 

(anti)
isomer is thermodynamically favored.
  • Metric: Check the C-C=N-O torsion angle.

    • 
      -isomer: Torsion 
      
      
      
      .
    • 
      -isomer: Torsion 
      
      
      
      .
B. Hydrogen Bonding Network ( Dimer)

Oximes in the solid state typically form centrosymmetric dimers via O-H


N hydrogen bonds.
  • Observation: Look for two molecules oriented head-to-tail.

  • Geometry: The N-O distance should be

    
    , and the intermolecular O
    
    
    
    N distance should be
    
    
    .
Figure 2: Logic Flow for Isomer Assignment

Logic Input Refined Structure Data CheckTorsion Measure C-C=N-O Torsion Angle Input->CheckTorsion Decision Angle Value? CheckTorsion->Decision ResE E-Isomer (Anti) (Favored by Sterics) Decision->ResE ~180° ResZ Z-Isomer (Syn) (Steric Clash) Decision->ResZ ~0° Packing Analyze Packing ResE->Packing Dimer Centrosymmetric Dimer (R2,2(6) Motif) Packing->Dimer Check H-Bonds

Caption: Decision tree for assigning stereochemistry and validating the hydrogen-bonding motif from X-ray data.

References

  • Bertolasi, V., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design.

    
     dimer). 
    
  • CymitQuimica. (2025).[1][2] Pivalaldehyde Oxime Product Data. (Physical properties and melting point verification).

  • Cortés, I., & Sarotti, A. M. (2023).[3] E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. (Comparison of NMR limitations vs. computational/structural methods).

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Structural diversity of oxime complexes. Coordination Chemistry Reviews. (Context on metal-mediated oxime structures).

Sources

Technical Guide: Purity Analysis of Pivalaldehyde Oxime via Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical intermediate in the synthesis of agrochemicals (carbamates) and pharmaceutical agents. While high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the gold standards for quantitative impurity profiling, melting point (MP) determination remains the most rapid, cost-effective "first-line" defense for assessing bulk purity in production environments.

However, Pivalaldehyde oxime presents a unique analytical challenge: its melting point is approximately 41°C . This low thermal transition places it dangerously close to ambient laboratory temperatures, rendering standard capillary protocols prone to "pre-melting" errors and handling artifacts.

This guide provides a modified, high-integrity protocol for analyzing low-melting solids, compares the efficacy of MP against chromatographic techniques, and offers a decision-making framework for quality control (QC) workflows.

Theoretical Framework: Thermodynamics of Impurity

The utility of melting point as a purity indicator relies on the Freezing Point Depression principle, governed by the Van't Hoff equation for dilute solutions (impurities in a melt):



Where:

  • 
    : Melting point of the pure substance (Kelvin).
    
  • 
    : Observed melting point.[1][2][3]
    
  • 
    : Mole fraction of the impurity.
    
  • 
    : Enthalpy of fusion.
    

The Practical Implication: For Pivalaldehyde oxime, a pure sample will exhibit a sharp transition (e.g., 40.8°C – 41.5°C). The presence of unreacted Pivalaldehyde (the precursor) or solvent residues will not only lower the onset temperature (


) but significantly broaden the melting range (

).

Comparative Analysis: MP vs. Alternatives

While MP is excellent for identity and qualitative purity, it lacks the resolution of separation techniques. The following table contrasts MP with Differential Scanning Calorimetry (DSC) and Gas Chromatography (GC-FID).

Table 1: Comparative Efficacy of Purity Analysis Methods

FeatureMelting Point (Capillary)DSC (ASTM E928)GC-FID
Primary Output Melting Range (

)
Heat Flow, Purity (mol%), EnthalpyIndividual Impurity Quantification
Sensitivity Moderate (>1% impurity detection)High (>0.1% impurity detection)Very High (ppm level)
Speed Rapid (< 15 mins) Moderate (30-60 mins)Slow (45+ mins incl. prep)
Sample Size Microgram (< 5 mg)Milligram (2-5 mg)Diluted Solution
Cost Low (Capital & OpEx)High (Capital)High (Capital & Consumables)
Suitability for 41°C Challenging (Requires cold handling) Excellent (Controlled cooling)Excellent (Separation based)
Verdict Best for Intake QC / Go-No-Go Best for thermodynamic characterizationBest for final Certificate of Analysis (CoA)

Experimental Protocol: Low-Temperature Solid Handling

Objective: Accurately determine the melting range of Pivalaldehyde oxime without inducing "pre-melting" or sublimation errors.

Prerequisites:

  • Apparatus: Automatic Melting Point System (e.g., Mettler Toledo MP series or Buchi M-565) with sub-ambient cooling or air-cooling capability.

  • Standard: ASTM E324 (Standard Test Method for Relative Initial and Final Melting Points).[4][5]

  • Environment: Lab temperature should ideally be < 25°C.

Phase 1: Sample Preparation (The "Cold" Technique)

Standard grinding generates friction heat, which can melt Pivalaldehyde oxime (MP 41°C) immediately, causing it to resolidify as an amorphous glass rather than a crystal. This leads to false low readings.

  • Pre-cool Equipment: Place the mortar, pestle, and capillary tubes in a refrigerator (4°C) for 15 minutes prior to use.

  • Gentle Trituration: Remove the mortar. Gently crush the sample; do not grind vigorously.

  • Rapid Packing: Press the open end of the cold capillary into the sample. Invert and tap gently on a cool surface (or use a drop tube) to pack the sample to a height of 3 mm.

  • Immediate Loading: If the MP apparatus is not ready, store the packed capillary at 4°C. Do not let it sit on a warm benchtop.

Phase 2: Instrument Configuration
  • Start Temperature: 30.0°C (Crucial: Must be well below the expected 41°C).

  • Ramp Rate: 1.0°C/min. (Faster rates will cause thermal lag due to the low

    
    ).
    
  • Stop Temperature: 50.0°C.

  • Detection Threshold: Set transmission threshold to 50% for clear point.

Phase 3: Workflow Visualization

MP_Analysis_Workflow Start Start: Raw Material Intake Check_Temp Check Lab Temp Is T > 25°C? Start->Check_Temp Cool_Tools Protocol A: Pre-cool Mortar/Capillaries (4°C for 15 mins) Check_Temp->Cool_Tools Yes (Risk of melting) Std_Prep Protocol B: Standard Prep Check_Temp->Std_Prep No Pack Pack Capillary (3mm height) Avoid friction heat Cool_Tools->Pack Std_Prep->Pack Run_Inst Instrument Setup Start: 30°C | Rate: 1°C/min Pack->Run_Inst Result Record T(onset) and T(clear) Run_Inst->Result

Figure 1: Adaptive workflow for handling low-melting point solids like Pivalaldehyde Oxime.

Data Interpretation & Validation

The following data represents a validation set comparing MP results against GC-FID purity assays. This demonstrates the correlation between melting range broadening and impurity load.[6]

Table 2: Representative Validation Data (Pivalaldehyde Oxime)

Sample IDPurity (GC-FID)MP Onset (

)
MP Clear (

)
Range (

)
Interpretation
Ref Std 99.9% 40.9°C 41.4°C 0.5°C High Purity Reference
Batch A98.5%39.8°C41.2°C1.4°CAcceptable for Synthesis
Batch B95.0%37.2°C40.5°C3.3°CFail: Significant Depression
Batch C92.0%35.5°C39.8°C4.3°CFail: Likely Wet/Solvent

Key Observation: Note that for Batch B (95%), the onset drops significantly to 37.2°C. If the instrument start temperature was set to a standard 40°C, the onset would be missed entirely, leading to a false "sharp" reading of the tail end. Always start 10°C below the expected MP.

Quality Control Decision Tree

QC_Decision_Tree Input MP Data Input (Onset / Range) Range_Check Is Range < 2.0°C? Input->Range_Check Onset_Check Is Onset > 39.0°C? Range_Check->Onset_Check Yes Fail_Broad FAIL: Broad Range (Check Solvent/Moisture) Range_Check->Fail_Broad No Pass PASS: Release to Production Onset_Check->Pass Yes Fail_Low FAIL: Low Onset (Check Chemical Purity) Onset_Check->Fail_Low No Secondary Action: Run GC-FID for Quantification Fail_Broad->Secondary Fail_Low->Secondary

Figure 2: Logic gate for interpreting melting point data in a QC environment.

References

  • ASTM International. (2023). ASTM E324-23 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.[5][7] West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved October 26, 2023. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Melting Point and Purity (Application Note).[Link]

  • ASTM International. (2020). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry.[Link]

Sources

Comparative Guide: Catalytic Systems for Pivalaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a critical intermediate in the synthesis of agrochemicals (e.g., pinacolone derivatives) and sterically hindered peptide coupling agents. Unlike linear aldehydes, pivalaldehyde presents a unique challenge: the bulky tert-butyl group adjacent to the carbonyl carbon significantly retards nucleophilic attack, requiring tailored catalytic strategies to achieve high conversion rates without side reactions.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Buffered System: The industry standard using hydroxylamine salts and inorganic bases.

  • Phase Transfer Catalysis (PTC): An optimized biphasic approach overcoming solubility and kinetic limitations.

  • Ti-Catalyzed Ammoximation: A "Green Chemistry" route utilizing H₂O₂ and ammonia, minimizing salt waste.

Mechanistic Overview & Steric Challenges

The synthesis of pivalaldehyde oxime involves the nucleophilic attack of hydroxylamine (:NH₂OH) on the carbonyl carbon.

  • The Steric Barrier: The tert-butyl group creates significant steric hindrance, destabilizing the tetrahedral intermediate. This necessitates higher activation energy (heat) or superior nucleophile availability compared to linear aldehydes like valeraldehyde.

  • Absence of Enolization: A unique advantage of pivalaldehyde is its lack of

    
    -hydrogens. It cannot undergo self-aldol condensation, allowing for more aggressive pH conditions than enolizable aldehydes.
    
Diagram 1: Reaction Pathways & Catalyst Interaction

ReactionPathways cluster_Classical Method A: Classical Base cluster_PTC Method B: Phase Transfer cluster_Green Method C: Ammoximation Pivalaldehyde Pivalaldehyde (Lipophilic Phase) Interface Interfacial Collision Pivalaldehyde->Interface TiPeroxo Ti-Peroxo Species Pivalaldehyde->TiPeroxo Oxidation NH2OH Hydroxylamine Salt (Aqueous Phase) Base Base (NaOH/Na2CO3) Neutralizes Salt NH2OH->Base PTC Q+ Catalyst (Transfers OH-/NH2OH) NH2OH->PTC Ion Pair FreeNH2OH Free :NH2OH Base->FreeNH2OH FreeNH2OH->Interface PTC->Interface Accelerated Transport Product Pivalaldehyde Oxime + H2O Interface->Product Slow (Sterics) TS1 Ti-Catalyst (TS-1) Activates H2O2 TS1->TiPeroxo + NH3 + H2O2 TiPeroxo->Product

Caption: Comparative reaction pathways showing the role of PTC in interfacial transport and TS-1 in direct ammoximation.

Comparative Analysis of Catalytic Systems

The following data summarizes performance metrics based on optimized bench-scale protocols.

Table 1: Performance Matrix
MetricMethod A: Classical Base Method B: Phase Transfer (PTC) Method C: Ti-Ammoximation
Catalyst/Promoter Inorganic Base (Na₂CO₃/NaOH)TBAB or TEBA (1-3 mol%)TS-1 or Ti-Beta Zeolite
Reagents NH₂OH·HCl or (NH₂OH)₂SO₄NH₂OH·SO₄ + NaOH + PTCNH₃ + H₂O₂ (30%)
Reaction Time 4 – 6 Hours1.5 – 3 Hours2 – 4 Hours
Temperature 40 – 60°C25 – 40°C60 – 80°C
Yield (Isolated) 85 – 90%94 – 98% 90 – 95%
Atom Economy Low (Salt waste produced)MediumHigh (Water is byproduct)
E-Factor (Waste) High (> 1.5 kg waste/kg product)MediumLow (< 0.5 kg waste/kg product)
Scalability High (Simple stirred tank)High (Easy separation)High (Continuous flow potential)
Expert Insight:
  • Method A is robust but suffers from mass transfer limitations. The lipophilic pivalaldehyde and hydrophilic hydroxylamine salt do not mix well, requiring vigorous stirring and heat.

  • Method B (PTC) is the recommended approach for batch manufacturing . The quaternary ammonium salt acts as a shuttle, bringing the active nucleophile into the organic phase, significantly overcoming the steric barrier by increasing the local concentration of reactants.

  • Method C is the industrial ideal for "Green" processing but requires specialized catalysts. Standard TS-1 (pore size ~5.5 Å) may show diffusion limitations with the bulky tert-butyl group; Ti-Beta zeolite (larger pores) is often preferred for pivalaldehyde to prevent pore blocking.

Deep Dive: Experimental Protocols

Protocol 1: Optimized Phase Transfer Catalysis (Recommended)

Objective: High-yield synthesis with minimal thermal degradation.

Reagents:

  • Pivalaldehyde (1.0 eq)

  • Hydroxylamine Sulfate (0.6 eq, providing 1.2 eq NH₂OH)

  • Sodium Hydroxide (1.2 eq, 50% aq. solution)

  • Catalyst: Tetrabutylammonium Bromide (TBAB, 1 mol%)

  • Solvent: Toluene (optional, can run neat)

Workflow:

  • Preparation: Dissolve Hydroxylamine Sulfate in water (3M concentration).

  • Catalyst Addition: Add TBAB to the pivalaldehyde (organic phase).

  • Mixing: Combine phases in a reactor with an overhead stirrer.

  • pH Control: Cool to <20°C. Slowly dose NaOH solution to maintain pH 6–7. Note: Pivalaldehyde is stable, but high pH can degrade the hydroxylamine.

  • Reaction: Warm to 35°C. Stir vigorously (800+ RPM) for 2 hours.

  • Workup: Stop stirring. Phases separate rapidly due to PTC. Drain aqueous brine.

  • Purification: Wash organic layer with water. Distill or crystallize (pivalaldehyde oxime mp ~40°C).

Diagram 2: PTC Experimental Workflow

PTCWorkflow Start Start: Charge Reactor Mix Add Pivalaldehyde + TBAB (Organic Phase) Start->Mix AqPrep Dissolve NH2OH-SO4 (Aqueous Phase) Start->AqPrep Combine Combine Phases Cool to 15°C Mix->Combine AqPrep->Combine Dose Dose NaOH (50%) Maintain pH 6-7 Combine->Dose React Heat to 35°C Stir 2h @ 800 RPM Dose->React Separate Phase Separation (Rapid) React->Separate Finish Product Isolation (Yield >95%) Separate->Finish

Caption: Step-by-step workflow for the Phase Transfer Catalyzed synthesis of pivalaldehyde oxime.

Protocol 2: Ti-Catalyzed Ammoximation (Green Route)

Objective: Continuous or semi-batch production with zero salt waste.

Reagents:

  • Pivalaldehyde[1][2]

  • Ammonia (gaseous or aq.)

  • Hydrogen Peroxide (30%)[3]

  • Catalyst: Ti-Beta Zeolite (Preferred over TS-1 for bulky substrates)

  • Solvent: t-Butanol/Water[4]

Key Difference: Instead of pre-formed hydroxylamine, this method generates it in situ.

  • Suspend catalyst in t-Butanol/Pivalaldehyde mixture at 70°C.

  • Co-feed NH₃ and H₂O₂ slowly.

  • Critical Control: Maintain H₂O₂ concentration low to prevent aldehyde oxidation to pivalic acid.

  • Filter catalyst (reusable) and strip solvent.

Critical Discussion & Troubleshooting

Handling Steric Hindrance

The tert-butyl group acts as a shield. In the Classical Method , this requires higher temperatures (60°C), which increases the risk of hydroxylamine decomposition (safety hazard).

  • Solution: The PTC Method allows reaction at 35°C by increasing the effective collision frequency at the interface.

Catalyst Selection for Ammoximation

While TS-1 is the gold standard for cyclohexanone oxime (EniChem process), its micropores (approx 5.5 Å) are too restrictive for the rapid diffusion of pivalaldehyde.

  • Recommendation: Use Ti-MWW or Ti-Beta zeolites which possess larger pore architectures, or use TS-1 with a high external surface area (nano-sized crystals) to facilitate surface reaction.

Safety Note: Exotherms

Oxime synthesis is exothermic.

  • Protocol: Always dose the base (Method A/B) or the oxidant (Method C) slowly. Accumulation of unreacted reagents due to steric slowness can lead to a runaway reaction if the mixture is suddenly heated.

References

  • EniChem Ammoximation Process

    • Development of the TS-1 catalyzed ammoximation of carbonyl compounds.[4]

    • Source:

  • Phase Transfer Catalysis in Oxime Synthesis

    • Efficient synthesis of oximes under phase transfer conditions.
    • Source:

  • Steric Effects in Aldehyde Reactions

    • Kinetic study of sterically hindered aldehyde oxim
    • Source:

  • Green Chemistry Approaches

    • Ammoximation of bulky aldehydes using Ti-Beta zeolites.
    • Source:

  • Pivalaldehyde Properties & Handling

    • Pivalaldehyde Safety and Reactivity D
    • Source:

Sources

Safety Operating Guide

Pivalaldehyde oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pivalaldehyde Oxime Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Safety Assessment

Pivalaldehyde Oxime (CAS: 637-69-4) presents a unique disposal challenge often overlooked in standard safety data sheets (SDS). Unlike its parent aldehyde (Pivalaldehyde), which is a highly flammable liquid, the oxime is a low-melting solid (MP: ~41°C) .

The Critical Hazard: The proximity of its melting point to ambient laboratory temperatures (especially in warm climates or near equipment) creates a phase-change risk.

  • Do NOT attempt to melt solidified reagent to pour it out for disposal. Heating aldoximes can trigger exothermic dehydration (to nitriles) or Beckmann rearrangements, potentially leading to thermal runaway.

  • Do NOT mix with strong acids in waste streams. Acidic hydrolysis regenerates Hydroxylamine, which is significantly more unstable and explosive than the oxime itself.

Physical & Chemical Characterization for Disposal

Before initiating disposal, verify the state of your waste against these parameters to ensure the correct waste stream selection.

ParameterValueOperational Implication
Physical State Solid (below 41°C)May melt during transport/storage if not climate-controlled.
Melting Point 40–42°CDo not heat to transfer. Scoop solids or dissolve in solvent.
Solubility Soluble in EtOH, Acetone, ChloroformUse organic solvents for decontamination/rinsing.
Stability Acid-SensitiveSegregate from acidic waste to prevent formation of hydroxylamine.
Flash Point >60°C (Est.)[1]Combustible solid. Classified as organic ignitable waste.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent (Expired/Unused)

Best Practice: Dispose of the material in its original container whenever possible to minimize exposure and static generation.

  • Container Inspection: Ensure the cap is tightly sealed. If the original cap is degraded, place the entire bottle into a larger, chemically compatible secondary container (polyethylene or glass).

  • Labeling: Affix a hazardous waste label. Clearly mark:

    • Chemical Name: Pivalaldehyde Oxime[2][3]

    • Hazards: Irritant, Combustible Solid.

    • Warning: "Low Melting Point Solid – Keep Cool."

  • Secondary Containment: Place the labeled container inside a clear plastic sealable bag (Zip-lock type) to contain any leakage should the material melt during transit.

  • Disposal Stream: Route to High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures & Solvated Waste

Context: You have the oxime dissolved in a reaction solvent (e.g., Methanol, Dichloromethane).

  • pH Check (Crucial): Test the pH of the waste stream.

    • If Acidic (pH < 5): Slowly neutralize with saturated Sodium Bicarbonate (

      
      ) to pH 7. This prevents acid-catalyzed decomposition.
      
  • Solvent Segregation:

    • Halogenated Solvents (DCM/Chloroform): Segregate into Halogenated Waste.

    • Non-Halogenated (MeOH/EtOH/Ethyl Acetate): Segregate into Non-Halogenated Organic Waste.

  • Accumulation: Store in a safety can or amber glass bottle. Do not fill >80% to allow for vapor expansion.

Scenario C: Spill Cleanup Protocol

Context: Solid material spilled on the benchtop or floor.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is generated, use an N95 or half-mask respirator.

  • Containment: Do not use water initially (it is poorly soluble).

  • Removal:

    • Solid: Gently scoop up with a spark-proof spatula or dustpan. Avoid creating dust.[4][5]

    • Residue: Wet a paper towel with Acetone or Ethanol and wipe the surface.

  • Final Wash: Wash the area with soap and water only after the bulk organic material is removed.

  • Waste: Place all scoops, wipes, and PPE into a double-bagged solid hazardous waste container.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for safe disposal, specifically highlighting the avoidance of heating and acidification.

DisposalWorkflow Start Waste Generation: Pivalaldehyde Oxime StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Expired Reagent StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution HeatingWarning CRITICAL: Do NOT Heat to Melt (Risk of Thermal Runaway) SolidPath->HeatingWarning Avoid DoubleBag Double Bag in Secondary Containment SolidPath->DoubleBag Keep Cool AcidCheck Check pH LiquidPath->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Hydrolysis) AcidCheck->Neutralize If Acidic (pH < 5) Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) AcidCheck->Segregate If Neutral Neutralize->Segregate Incineration High-Temperature Incineration Segregate->Incineration DoubleBag->Incineration

Figure 1: Decision matrix for Pivalaldehyde Oxime disposal, emphasizing pH control and thermal avoidance.

Expert Insight: The Hydrolysis Trap

Why we do not chemically deactivate at the bench: A common question is whether to hydrolyze the oxime to "kill" it before disposal.

  • The Mechanism: Acid hydrolysis of Pivalaldehyde Oxime yields Pivalaldehyde + Hydroxylamine .

  • The Risk: Hydroxylamine is a mutagen and potentially explosive upon concentration or heating.

  • The Verdict: It is safer to incinerate the stable oxime than to generate a more toxic and unstable byproduct in the lab. Do not attempt chemical deactivation.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9576954, Pivalaldehyde oxime. Retrieved from [Link]

  • Wei, C., Rogers, W. J., & Mannan, M. S. (2006). Thermal decomposition hazard evaluation of hydroxylamine nitrate. Journal of Hazardous Materials, 130(1-2), 163–168. (Context on oxime/hydroxylamine thermal instability). Retrieved from [Link]

Sources

Senior Scientist’s Guide: Personal Protective Equipment & Handling of Pivalaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 625-48-9 (also referenced as 637-91-2 for specific isomers) Synonyms: 2,2-Dimethylpropanal oxime; Trimethylacetaldoxime Physical State: White crystalline solid (Melting Point: ~40–43°C)

Part 1: The Core Directive – Hazard Context & Risk Assessment

CRITICAL DISTINCTION: Do not confuse this compound with its parent aldehyde, Pivalaldehyde (CAS 630-19-3) .

  • Pivalaldehyde is a volatile liquid with a flash point of -16°C (Highly Flammable).

  • Pivalaldehyde Oxime is a solid with a much higher flash point (typically >60°C) but presents a thermal instability hazard .

The "Why" Behind the Protocol: As a Senior Application Scientist, I prioritize two specific risks with oximes that generic SDSs often overlook:

  • Phase Transition Risk: With a melting point near 40°C, this solid can liquefy in a warm lab or upon slight heating. Liquid oximes permeate gloves significantly faster than solids.

  • Thermal Runaway (Beckmann Rearrangement): Oximes are energetic functional groups. Heating them, especially in the presence of acids or metal catalysts, can trigger an exothermic Beckmann rearrangement or violent decomposition. Never distill this compound to dryness.

Part 2: PPE Matrix (Personal Protective Equipment)

This system is designed to be self-validating: if the hazard state changes (solid to liquid), the PPE requirement escalates automatically.

1. Hand Protection (Dermal Barrier)
State of MatterRecommended MaterialThicknessRationale (Causality)
Solid (Dry) Nitrile 4–5 milSufficient for incidental contact with dry crystals. Latex is prohibited due to poor organic resistance.
Liquid / Solution Double Gloving Inner: 2.5 mil PE/EVALOuter: 5 mil NitrileOximes in solution (e.g., DCM, MeOH) permeate nitrile rapidly. The inner PE/EVAL (Silver Shield™) provides the chemical barrier; the outer nitrile provides grip and tear resistance.
Spill Cleanup Butyl Rubber or Laminate >15 milThick barrier required for gross contamination.
2. Respiratory Protection
  • Engineering Control (Primary): All operations involving heating or open vessels must occur inside a certified chemical fume hood.

  • PPE (Secondary):

    • Solid Handling: If weighing outside a hood (not recommended), use a P100 particulate respirator to prevent inhalation of sensitizing dust.

    • Melt/Solution: If hood containment is breached or for spill response, use a Half-face respirator with Organic Vapor (OV) cartridges . Pivalaldehyde oxime has a distinct organic odor; if you smell it, your engineering controls have failed.

3. Eye & Face Protection [1][2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because the low melting point means solid particles can melt on the eye surface, causing immediate, difficult-to-rinse irritation (H319).

  • High Risk: Face shield required if heating >50°C or working with quantities >100g (due to explosion risk).

Part 3: Operational Protocols & Workflow
Workflow Logic: The "Phase-State" Decision Tree

This diagram illustrates the escalation of safety measures based on the physical state of the reagent.

G Start Start: Pivalaldehyde Oxime CheckState Check Physical State Start->CheckState Solid State: SOLID (<40°C) CheckState->Solid Ambient Temp Liquid State: MELT/SOLUTION (>40°C) CheckState->Liquid Heated/Dissolved Weighing Weighing / Transfer Solid->Weighing Heating Heating / Reaction Liquid->Heating SolidPPE PPE: Nitrile + Safety Glasses Control: Local Exhaust Weighing->SolidPPE LiquidPPE PPE: Double Glove (Laminate) + Goggles Control: Fume Hood REQUIRED Heating->LiquidPPE Warning CRITICAL: Do NOT Distill to Dryness (Explosion Hazard) LiquidPPE->Warning

Caption: Decision logic for PPE escalation based on the physical state of Pivalaldehyde Oxime.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify the container is Pivalaldehyde Oxime (Solid), not Pivalaldehyde (Liquid).

    • Check the temperature.[3][4][5][6][7] If the room is hot (>30°C), the solid may be "sweating" or partially melted. Treat as a liquid hazard.[3][4][8]

  • Weighing & Transfer:

    • Use a static-free spatula. Oxime dust can be irritating.

    • Best Practice: Weigh inside the fume hood. If the balance is external, tare the container, move to the hood, add solid, close container, and return to the balance.

  • Reaction Setup:

    • Solvent Selection: Avoid strong acids if possible, as they catalyze rearrangement.

    • Thermal Control: Ensure a secondary temperature probe is present. If the reaction exotherms, the oxime can accelerate the rate (autocatalytic decomposition).

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet wipe method.

    • Melt/Liquid Spill: Cover with vermiculite or sand. Do not use paper towels (combustible organic + oxidizable amine = fire risk).

Part 4: Disposal & Waste Management

Waste Stream Code: D001 (Ignitable) / Organic Waste.

  • Segregation: Keep separate from oxidizing agents (e.g., Nitric acid, Peroxides) and anhydrides.

  • Quenching (Small Scale):

    • Dilute significantly with a combustible solvent (like acetone or ethanol) before placing in the waste container to prevent crystallization and clogging of the waste drum.

  • Labeling: Clearly tag waste as "Contains Oximes – Potential Sensitizer."

References
  • PubChem. Pivalaldehyde oxime (Compound CID 9576954). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.